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Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of 6-Amino-7-ethoxyquinazolin-4(3H)-one in Targeted Therapeutics

Executive Summary The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Among its functionalized derivatives, 6-Amino-7-ethoxyquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Among its functionalized derivatives, 6-Amino-7-ethoxyquinazolin-4(3H)-one serves as a critical, bifunctional building block. It provides a highly reactive nucleophilic handle (the 6-amino group) and an electron-donating, lipophilic ether (the 7-ethoxy group), making it an indispensable intermediate for synthesizing irreversible Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors (1)[1]. This technical guide details its physicochemical properties, core reactivity, and standardized synthetic protocols.

Structural & Physicochemical Profiling

Understanding the electronic distribution of 6-Amino-7-ethoxyquinazolin-4(3H)-one is essential for predicting its reactivity. The quinazolin-4(3H)-one core exhibits lactam-lactim tautomerism, though the lactam form strongly predominates under standard physiological and synthetic conditions.

The 7-ethoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. This electron enrichment significantly enhances the nucleophilicity of the adjacent 6-amino group, priming it for electrophilic substitution (e.g., acylation with Michael acceptors) (2)[2].

Quantitative Data Summary
PropertyValue
Chemical Name 6-Amino-7-ethoxyquinazolin-4(3H)-one
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Appearance Off-white to pale yellow solid
Hydrogen Bond Donors 2 (Primary amine -NH2, Lactam -NH)
Hydrogen Bond Acceptors 4 (N, N, O, O)
Core Scaffold Quinazolin-4(3H)-one

Core Reactivity & Mechanistic Pathways

The synthetic utility of this compound lies in its chemoselectivity. The molecule contains two nitrogen atoms capable of acting as nucleophiles: the N3 nitrogen of the lactam core and the primary aniline-like amine at the C6 position.

Causality of Regioselectivity: Because the N3 nitrogen is integrated into a resonance-stabilized amide system, its lone pair is delocalized into the C4 carbonyl group. Consequently, the 6-amino group is vastly more nucleophilic. This electronic disparity allows chemists to perform regioselective N-acylation or N-alkylation at the 6-position without the need for cumbersome protecting group strategies on the quinazolinone core (1)[1].

Standardized Synthesis Protocol: Nitro Reduction

The most reliable method for generating 6-Amino-7-ethoxyquinazolin-4(3H)-one is the chemoselective reduction of its precursor, 7-ethoxy-6-nitroquinazolin-4(3H)-one. The Béchamp-type reduction utilizing Iron and Ammonium Chloride (Fe/NH₄Cl) is the gold standard for this transformation (3)[3].

Expertise & Causality in Reagent Selection: While catalytic hydrogenation (Pd/C, H₂) is common, it can sometimes lead to over-reduction or require specialized high-pressure equipment. The Fe/NH₄Cl system provides a mild, highly tolerant environment. NH₄Cl acts as a mild proton source (pKa ~9.2) that continuously activates the iron surface, preventing the buildup of passivating iron oxide layers and ensuring a steady generation of reactive hydrogen species, all without hydrolyzing the sensitive ethoxy ether or lactam core (3)[3].

Step-by-Step Methodology
  • Reaction Assembly : In a 250 mL round-bottomed flask equipped with a magnetic stir bar, suspend 7-ethoxy-6-nitroquinazolin-4(3H)-one (1.0 equiv) in a solvent mixture of Ethanol/H₂O (4:1 v/v).

  • Activation : Add NH₄Cl (5.0 equiv) to the suspension to establish the weakly acidic activation environment.

  • Reduction : Introduce Iron powder (325 mesh, 5.0 equiv) portion-wise while stirring to control any initial exotherm. Fit the flask with a reflux condenser and heat the mixture in an oil bath set to 80 °C under an inert argon atmosphere (3)[3].

  • Self-Validating Monitoring : Stir the reaction at 80 °C for approximately 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using DCM/MeOH (9:1). The reaction is deemed complete when the higher-Rf nitro precursor is entirely consumed and replaced by a highly fluorescent, lower-Rf amine spot.

  • Workup & Filtration : Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite. Causality: Celite prevents fine iron particulates from clogging the filter paper and ensures a clean organic filtrate. Wash the Celite pad thoroughly with hot ethanol to extract any adsorbed product (3)[3].

  • Isolation : Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure 6-Amino-7-ethoxyquinazolin-4(3H)-one solid.

Application in Targeted Therapeutics (EGFR/HER2 TKIs)

In the realm of oncology, the 6-aminoquinazoline scaffold is the cornerstone of irreversible EGFR inhibitors. The 6-amino group is strategically positioned to be acylated with a Michael acceptor (e.g., acryloyl chloride or crotonyl chloride). This electrophilic warhead is designed to form a covalent, irreversible bond with the sulfhydryl group of the conserved Cys797 residue in the ATP-binding pocket of EGFR (1)[1].

Simultaneously, the 7-ethoxy group improves the overall lipophilicity of the drug compared to a methoxy group, allowing it to fit snugly into the solvent-exposed region of the kinase domain, thereby enhancing cellular permeability and target residence time (2)[2].

G A 7-Ethoxy-6-nitroquinazolin-4(3H)-one (Precursor) B 6-Amino-7-ethoxyquinazolin-4(3H)-one (Key Intermediate) A->B Fe, NH4Cl, EtOH/H2O, 80°C (Nitro Reduction) C N-Acylation (Acyl Chlorides) Retains Quinazolinone Core B->C Electrophilic Substitution D Amine Protection & POCl3 Activation Generates 4-Chloroquinazoline B->D Chlorination Pathway E mGlu Modulators & PARP Inhibitors C->E Scaffold Decoration F Irreversible EGFR/HER2 TKIs (e.g., Afatinib analogs) D->F 1. Aniline Coupling 2. Michael Acceptor Addition

Divergent synthetic workflows utilizing 6-Amino-7-ethoxyquinazolin-4(3H)-one in drug discovery.

References

  • [3] Title: 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one Source: MDPI (Molbank) URL:

  • [1] Title: 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [2] Title: Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors Source: PLOS One URL:

Sources

Exploratory

Molecular structure and weight of 6-Amino-7-ethoxyquinazolin-4(3H)-one

This technical guide provides an in-depth analysis of 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical intermediate scaffold used in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical intermediate scaffold used in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Introduction & Strategic Significance

6-Amino-7-ethoxyquinazolin-4(3H)-one is a bicyclic heterocyclic compound serving as a foundational pharmacophore in medicinal chemistry.[1] It belongs to the 6,7-disubstituted quinazolin-4(3H)-one family, a class of molecules that includes key intermediates for blockbuster drugs such as Gefitinib (Iressa), Erlotinib (Tarceva), and Afatinib (Gilotrif).

While the 7-methoxy analog (CAS 130017-55-9) is the direct precursor for Gefitinib, the 7-ethoxy analog represents a vital homolog for Structure-Activity Relationship (SAR) studies. By extending the alkoxy chain at the 7-position from methoxy to ethoxy, researchers modulate the lipophilicity (logP) and steric bulk of the inhibitor, potentially altering its binding affinity to the ATP-binding pocket of the EGFR kinase domain.

Physicochemical Profile

PropertyValue
Systematic Name 6-Amino-7-ethoxyquinazolin-4(3H)-one
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Core Scaffold Quinazolin-4(3H)-one
Substituents 6-Amino (-NH₂), 7-Ethoxy (-OCH₂CH₃)
Physical State Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
pKa (Predicted) ~3.5 (N1 protonation), ~9.5 (Amide/Phenol tautomer)
Lipophilicity (cLogP) ~0.8 - 1.2 (Predicted)
Structural Analysis

The molecule consists of a fused benzene and pyrimidine ring (quinazoline) with a carbonyl group at position 4.

  • Position 6 (Amino): A nucleophilic handle essential for further functionalization (e.g., acrylamide formation in covalent inhibitors).

  • Position 7 (Ethoxy): An electron-donating group that increases electron density on the ring system and interacts with the solvent-exposed region of the kinase pocket.

  • Tautomerism: Exists primarily in the oxo- (lactam) form in the solid state and polar solvents, rather than the hydroxy- (lactim) form.

Synthesis & Manufacturing Protocol

The synthesis of 6-Amino-7-ethoxyquinazolin-4(3H)-one is typically achieved via a convergent route starting from 7-fluoro-6-nitroquinazolin-4(3H)-one . This pathway is preferred over the de novo cyclization of anthranilic acids due to higher regioselectivity and yield.

Reaction Scheme

The synthesis involves two key steps:

  • Nucleophilic Aromatic Substitution (SₙAr): Displacement of the 7-fluoro group by an ethoxide ion.

  • Nitro Reduction: Conversion of the 6-nitro group to the 6-amino functionality.

Synthesis Start 7-Fluoro-6-nitroquinazolin-4(3H)-one (Precursor) Step1 Step 1: S_NAr (NaOEt / EtOH, Reflux) Start->Step1 Inter 7-Ethoxy-6-nitroquinazolin-4(3H)-one (Intermediate) Step1->Inter Step2 Step 2: Reduction (Fe / NH4Cl or H2/Pd-C) Inter->Step2 Final 6-Amino-7-ethoxyquinazolin-4(3H)-one (Target) Step2->Final

Figure 1: Convergent synthesis pathway for 6-Amino-7-ethoxyquinazolin-4(3H)-one.

Detailed Experimental Protocol
Step 1: Synthesis of 7-Ethoxy-6-nitroquinazolin-4(3H)-one

Principle: The 6-nitro group activates the 7-position for nucleophilic attack by the ethoxide ion.

  • Reagents: 7-Fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq), Sodium Ethoxide (2.5 eq), Anhydrous Ethanol (10V).

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate a fresh sodium ethoxide solution.

    • Add 7-Fluoro-6-nitroquinazolin-4(3H)-one portion-wise at 0°C.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to room temperature. Acidify to pH 4–5 with glacial acetic acid to precipitate the product. Filter the yellow solid, wash with water and cold ethanol.

    • Yield: Typically 85–92%.

Step 2: Reduction to 6-Amino-7-ethoxyquinazolin-4(3H)-one

Principle: Selective reduction of the nitro group without affecting the quinazolinone core.

  • Reagents: 7-Ethoxy-6-nitroquinazolin-4(3H)-one (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.

    • Add Ammonium Chloride and Iron powder.

    • Heat to reflux (80°C) with vigorous stirring for 2–3 hours. The yellow suspension will turn dark/brown (iron oxides).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure.

    • Recrystallize from Ethanol/DMF if necessary.

    • Yield: Typically 75–85%.

    • Alternative: Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) is cleaner but requires pressure equipment.

Structural Characterization (Spectroscopic Data)

The identity of the compound must be validated using NMR and Mass Spectrometry.[2]

TechniqueDiagnostic Signal (Predicted/Typical)Assignment
¹H NMR (DMSO-d₆)δ 1.40 (t, 3H, J=7.0 Hz)Methyl of Ethoxy (-OCH₂CH ₃)
δ 4.21 (q, 2H, J=7.0 Hz)Methylene of Ethoxy (-OCH ₂CH₃)
δ 5.20 (br s, 2H)Amino group (-NH ₂)
δ 7.05 (s, 1H)Aromatic Proton (H-8)
δ 7.45 (s, 1H)Aromatic Proton (H-5)
δ 7.90 (s, 1H)Pyrimidine Proton (H-2)
δ 11.80 (br s, 1H)Amide Proton (-NH -CO-)
MS (ESI) m/z 206.1 [M+H]⁺Protonated Molecular Ion
IR (KBr) 3300–3400 cm⁻¹N-H stretching (Amine/Amide)
1660–1680 cm⁻¹C=O stretching (Amide I)

Application in Drug Development

This compound is a "Gatekeeper Intermediate." It is converted into active pharmaceutical ingredients (APIs) via the following workflow:

  • Chlorination: Reaction with POCl₃ or SOCl₂ yields 4-Chloro-6-amino-7-ethoxyquinazoline .

  • Acylation (Optional): The 6-amino group can be acylated with acryloyl chloride to form irreversible inhibitors (e.g., Afatinib analogs).

  • SₙAr Coupling: The 4-chloro group is displaced by an aniline (e.g., 3-chloro-4-fluoroaniline) to install the specificity element for the kinase pocket.

References

  • Synthesis of Quinazolinone Scaffolds: Makhija, I., et al. "Synthesis and biological evaluation of some novel quinazolin-4(3H)-one derivatives." Journal of Scientific & Industrial Research, 2013.

  • Homolog Synthesis (Methoxy Analog): Rao, S., et al. "Process for the preparation of Gefitinib and its intermediates." US Patent 20140221650, 2014.

  • General Nitro-Reduction Protocols: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley, 2019.
  • Erlotinib/Gefitinib Chemistry: Chandregowda, V., et al.[3] "Synthesis of 6,7-disubstituted quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry, 2009.

Sources

Foundational

A Comprehensive Technical Guide to 6-Amino-7-ethoxyquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth exploration of 6-Amino-7-ethoxyquinazolin-4(3H)-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are a cornerstone in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 6-Amino-7-ethoxyquinazolin-4(3H)-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the compound's identifiers, a plausible synthetic pathway, analytical characterization methods, and its significant potential in therapeutic applications, particularly in oncology.

Core Identifiers and Chemical Properties

While 6-Amino-7-ethoxyquinazolin-4(3H)-one is a specific chemical entity of interest, it is less commonly documented than its close structural analog, 6-Amino-7-methoxyquinazolin-4(3H)-one. For completeness, this guide provides the identifiers for the methoxy analog as a primary reference point, alongside the projected identifiers for the target ethoxy compound. The single methylene bridge difference between an ethoxy and a methoxy group results in highly similar chemical properties, allowing for reasonable extrapolation for research purposes.

Table 1: Chemical Identifiers and Properties

Identifier6-Amino-7-ethoxyquinazolin-4(3H)-one (Projected)6-Amino-7-methoxyquinazolin-4(3H)-one (Reference)
CAS Number Not readily available130017-55-9[4][5]
Molecular Formula C₁₀H₁₁N₃O₂C₉H₉N₃O₂[4][5]
Molecular Weight 205.21 g/mol 191.19 g/mol [5]
IUPAC Name 6-Amino-7-ethoxy-3H-quinazolin-4-one6-Amino-7-methoxy-3H-quinazolin-4-one
Appearance Projected to be an off-white to pale solidOff-white solid[4]
Canonical SMILES CCOC1=C(C=C2C(=C1)C(=O)NC=N2)NCOC1=C(C=C2C(=C1)C(=O)NC=N2)N
Storage Store at 2-8°C in a dry, dark place under an inert atmosphere.2-8°C[4]

Synthesis of 6-Amino-7-ethoxyquinazolin-4(3H)-one: A Multi-step Approach

The synthesis of 6-Amino-7-ethoxyquinazolin-4(3H)-one can be logically approached through a multi-step pathway, beginning with a suitably substituted anthranilic acid. This proposed synthesis is based on established methodologies for creating substituted quinazolinones, such as the Niementowski reaction, followed by standard functional group manipulations.[6][7] A common strategy involves the introduction of a nitro group, which is subsequently reduced to the desired amino group.[7][8]

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow A 2-Amino-4-ethoxy-5-nitrobenzoic acid C Heat (130-150°C) A->C B Formamide B->C D 6-Nitro-7-ethoxyquinazolin-4(3H)-one C->D Niementowski Reaction E Reducing Agent (e.g., SnCl₂·2H₂O or Fe/NH₄Cl) D->E F 6-Amino-7-ethoxyquinazolin-4(3H)-one E->F Nitro Group Reduction EGFR_Inhibition_Pathway Figure 2: Mechanism of EGFR Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->P_EGFR Provides Phosphate Quinazolinone 6-Amino-7-ethoxy- quinazolin-4(3H)-one Quinazolinone->EGFR Competitively Binds to ATP Pocket Block Inhibition Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Sources

Exploratory

Pharmacophore Analysis & Strategic Design of 6-Amino-Quinazolinone Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: EGFR Kinase Inhibition & Structural Optimization Executive Summary The quinazolinone scaffold rep...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: EGFR Kinase Inhibition & Structural Optimization

Executive Summary

The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Idelalisib).[1] While the 4-anilino position has been exhaustively optimized for ATP-hinge binding, the 6-amino-quinazolinone derivatives represent a critical vector for next-generation design.

The C-6 position offers a unique geometric exit vector from the ATP-binding pocket, allowing substituents to reach the solvent-exposed region or interact with specific residues like Asp855 or Lys745 in EGFR. This guide provides an in-depth analysis of the pharmacophore features, synthetic pathways, and validation protocols necessary to exploit the 6-amino-quinazolinone scaffold.

The Chemical Space of 6-Amino-Quinazolinones

Structural Significance

The 6-amino group on the quinazolinone ring is not merely a functional handle; it electronically tunes the heterocyclic core. Positioned para to the N1 nitrogen and meta to the C4 carbonyl/imine, it acts as an electron-donating group (EDG), increasing the electron density of the pyrimidine ring.

  • Electronic Effect: Enhances the basicity of N1, potentially strengthening the critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

  • Geometric Vector: The nitrogen at C-6 projects substituents at an angle of approximately 120° relative to the core axis, directing them towards the ribose-binding pocket or the solvent front, depending on the specific binding mode (Type I vs. Type II inhibition).

The "Dual-Anchor" Pharmacophore Hypothesis

For high-affinity binding, 6-amino-quinazolinone derivatives typically follow a consensus pharmacophore model comprising four distinct features:

  • Hinge Binder (Core): The N1 and N3 atoms of the quinazolinone ring function as Hydrogen Bond Acceptors (HBA).

  • Hydrophobic Head (C-4/C-2): A bulky aromatic group (e.g., 3-chloro-4-fluoroaniline) occupies the hydrophobic pocket I.

  • Solvent Interaction (C-6): The 6-amino extension (often derivatized as a urea, amide, or sulfonamide) acts as a Hydrogen Bond Donor/Acceptor (HBD/HBA) bridge to solvent-exposed residues.

  • Spacer/Linker: The rigidity of the C-6 attachment prevents entropic penalty upon binding.

Visualization: Pharmacophore Map

The following diagram illustrates the spatial arrangement of these features within the active site of a typical tyrosine kinase (e.g., EGFR).

PharmacophoreMap cluster_legend Interaction Types Core Quinazolinone Core (Hinge Binder) Hinge Kinase Hinge (Met793) Core->Hinge H-Bond (N1) C6_Amino 6-Amino Vector (Solubility/Interaction) Core->C6_Amino Covalent Link C4_Subst C-4 Substituent (Aniline/Aromatic) Core->C4_Subst Covalent Link Solvent Solvent Pocket (Asp855/Lys745) C6_Amino->Solvent H-Bond / Salt Bridge Hydrophobic Hydrophobic Pocket (Val726/Leu844) C4_Subst->Hydrophobic Van der Waals key1 Blue: H-Bond Acceptor key2 Green: H-Bond Donor key3 Grey: Hydrophobic

Caption: Consensus pharmacophore map for 6-amino-quinazolinone derivatives targeting EGFR kinase domain.

Quantitative Structure-Activity Relationship (SAR)[2][3]

The potency of 6-amino derivatives is highly sensitive to the nature of the substituent attached to the amine. The table below summarizes SAR trends observed in recent EGFR inhibitor studies (Reference 1, 3).

Modification at 6-Amino (

)
Effect on IC

(EGFR)
Mechanistic Insight
Free Amine (-NH

)
Moderate (

1

M)
Lacks reach into the solvent pocket; high polarity but poor specific interaction.
Acetamide (-NHCOCH

)
Improved (~500 nM)Carbonyl oxygen acts as HBA for residues like Thr790 or Cys797 (if positioned correctly).
Aryl Urea (-NHCONH-Ar) High Potency (< 50 nM) Forms a "bidentate" H-bond network with Asp855/Glu762. The urea linker provides optimal spacing.
Sulfonamide (-NHSO

R)
VariableGood H-bond potential, but the geometry of the sulfonyl group can clash with the pocket ceiling (Gly719).
Acrylamide (-NHCOCH=CH

)
Covalent (< 10 nM) Enables Michael addition to Cys797 (irreversible inhibition), critical for overcoming T790M resistance.

Experimental Protocols

Synthesis of 6-Amino-Quinazolinone Scaffolds

This protocol describes the synthesis of a 6-amino-quinazolinone core from 5-nitroanthranilic acid, a robust and scalable route.

Reagents: 5-nitroanthranilic acid, Formamide (or Urea), Hydrazine hydrate, Pd/C, Ethanol.

Step-by-Step Workflow:

  • Cyclization (Formation of the Core):

    • Reflux 5-nitroanthranilic acid (10 mmol) in formamide (30 mL) at 180-190°C for 4-6 hours.

    • Mechanism:[1][2][3] Thermal condensation closes the pyrimidine ring.

    • Workup: Pour onto crushed ice. Filter the precipitate (6-nitroquinazolin-4(3H)-one). Wash with water. Yield: ~80-90%.[4]

  • Chlorination (Activation at C-4):

    • Reflux the 6-nitro intermediate in POCl

      
       (excess) with a catalytic amount of DMF for 3 hours.
      
    • Result: 4-chloro-6-nitroquinazoline. This activates the C-4 position for nucleophilic attack.

  • C-4 Substitution (Introduction of Hydrophobic Head):

    • React 4-chloro-6-nitroquinazoline with an aniline derivative (e.g., 3-chloro-4-fluoroaniline) in isopropanol at reflux for 2 hours.

    • Workup: Filter the yellow solid. This installs the "Hydrophobic Head".

  • Reduction (Unmasking the 6-Amino Group):

    • Suspend the nitro compound in ethanol/water (4:1). Add Fe powder and NH

      
      Cl (or use Pd/C + H
      
      
      
      ). Reflux for 2 hours.
    • Workup: Filter through Celite. Evaporate solvent.[5]

    • Product:6-amino-4-anilinoquinazoline .

  • Derivatization (Targeting the Solvent Pocket):

    • React the 6-amino scaffold with the desired isocyanate (for ureas) or acid chloride (for amides) in dry THF/DCM with Et

      
      N.
      

SynthesisWorkflow Start 5-Nitroanthranilic Acid Step1 Cyclization (Formamide, 190°C) Start->Step1 Inter1 6-Nitroquinazolinone Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4-Chloro-6-nitroquinazoline Step2->Inter2 Step3 SNAr Substitution (Aniline, iPrOH) Inter2->Step3 Inter3 4-Anilino-6-nitroquinazoline Step3->Inter3 Step4 Reduction (Fe/NH4Cl or H2/Pd) Inter3->Step4 Final 6-Amino-Quinazolinone (Target Scaffold) Step4->Final

Caption: Step-wise synthesis of the 6-amino-quinazolinone scaffold from nitroanthranilic acid.

Computational Validation: Molecular Docking Protocol

To validate the pharmacophore model before synthesis, use this self-validating docking workflow.

Software: AutoDock Vina, Schrödinger Glide, or Gold.

  • Protein Preparation:

    • Download EGFR structure (PDB: 4WKQ or 1M17 ).

    • Remove water molecules (unless bridging is expected).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Draw the 6-amino derivative in 3D.

    • Minimize energy (MMFF94 force field).

    • Set rotatable bonds (crucial for the 6-amino linker).

  • Grid Generation:

    • Center grid box on the native ligand (e.g., Erlotinib).

    • Size: 20x20x20 Å.

  • Docking & Scoring:

    • Run docking with exhaustiveness = 8 (or higher).

    • Validation Check: Re-dock the native co-crystallized ligand.[6] RMSD must be < 2.0 Å for the protocol to be considered valid.

  • Analysis:

    • Filter poses for H-bond at Met793 (Hinge).

    • Check for H-bond/Salt bridge at Asp855 (via 6-amino substituent).

Biological Mechanism & Pathway[1][4][9]

The primary application of these derivatives is the inhibition of the EGFR signaling cascade. By blocking the ATP binding site, 6-amino-quinazolinones prevent the autophosphorylation of tyrosine residues, thereby halting downstream proliferation signals.

EGFRPathway Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Activates RAS RAS Activation EGFR->RAS Signal Transduction Inhibitor 6-Amino-Quinazolinone Inhibitor->EGFR BLOCKS (ATP Competition) RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation/Survival ERK->Nucleus Transcription Factors

Caption: Inhibition of the EGFR-RAS-RAF-MEK-ERK pathway by 6-amino-quinazolinone derivatives.

References

  • Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. J-Stage. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI Molecules. [Link][5][7]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. Organic Chemistry Portal. [Link]

  • Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines. Journal of Theoretical and Computational Chemistry. [Link][8]

Sources

Foundational

Safety Data Sheet (SDS) interpretation for 6-Amino-7-ethoxyquinazolin-4(3H)-one

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for 6-Amino-7-ethoxyquinazolin-4(3H)-one Introduction: A Framework for Assessing Novel Quinazolinone Scaffolds In the landscape of drug discovery and development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for 6-Amino-7-ethoxyquinazolin-4(3H)-one

Introduction: A Framework for Assessing Novel Quinazolinone Scaffolds

In the landscape of drug discovery and development, quinazolinone derivatives are recognized as privileged structures, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] The compound 6-Amino-7-ethoxyquinazolin-4(3H)-one represents a specific scaffold within this class, designed for further chemical synthesis and biological screening. For researchers and scientists handling such novel molecules, a thorough understanding of their potential hazards is paramount to ensuring laboratory safety and experimental integrity.

The Safety Data Sheet (SDS) is the cornerstone of chemical safety, providing a standardized framework for communicating hazard information. However, for novel or rare research chemicals, a specific, fully-vetted SDS may not always be publicly available. This guide addresses this common challenge by providing a comprehensive methodology for interpreting and predicting the safety profile of 6-Amino-7-ethoxyquinazolin-4(3H)-one.

This document moves beyond a simple recitation of SDS sections. As a Senior Application Scientist, my objective is to instill a deeper understanding of the causality behind safety protocols. We will employ a scientifically-grounded, analog-based approach to construct a reliable safety profile, empowering you to make informed decisions, design robust handling protocols, and mitigate risks effectively. This guide is structured not as a rigid template, but as a logical workflow for risk assessment when navigating the frontiers of chemical research.

Section 1: Compound Identification and The Principle of Analog-Based Hazard Assessment

The first step in any safety assessment is the unambiguous identification of the substance.

  • Target Compound: 6-Amino-7-ethoxyquinazolin-4(3H)-one

  • Molecular Formula: C₁₀H₁₁N₃O₂

Given the absence of a specific SDS for this ethoxy derivative, we will base our assessment on its closest structural analog for which safety data is available: 6-Amino-7-methoxyquinazolin-4(3H)-one (CAS: 130017-55-9).[3][4]

Justification for Analog Selection: The only structural difference between the target compound and the selected analog is the substitution of a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃). In terms of chemical reactivity and toxicology, this change from a methyl to an ethyl ether is generally considered minor and is unlikely to significantly alter the compound's primary hazard profile, particularly concerning irritation and acute toxicity. Both are small, relatively inert alkyl ether groups. This makes the methoxy analog an excellent surrogate for predicting the hazards of the ethoxy compound.

Section 2: Predicted Hazard Identification and GHS Classification

Based on the data available for the structural analog, 6-Amino-7-methoxyquinazolin-4(3H)-one, we can predict the hazard classification for our target compound. Additional potential hazards are inferred from other similarly structured quinazolinones.[5]

Predicted GHS Hazard Profile
Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Acute Toxicity, Oral (Potential)Category 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)[5]
STOT - Single Exposure (Potential)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)[5]

Causality Behind the Hazards: The predicted irritant nature of this compound likely stems from the quinazolinone core and its functional groups. The amino group (-NH₂) can exhibit basic properties, while the overall heterocyclic structure can interact with proteins and lipids in the skin and eyes, leading to a localized inflammatory response. As a fine solid powder, it also presents a mechanical irritation risk and a more significant respiratory hazard if aerosolized.

GHS Hazard Identification Workflow

The following diagram illustrates the logical flow from compound data to hazard communication.

cluster_0 Data Input cluster_1 Hazard Assessment cluster_2 GHS Classification & Communication A Target Compound: 6-Amino-7-ethoxyquinazolin-4(3H)-one B Analog Data: 6-Amino-7-methoxyquinazolin-4(3H)-one (CAS: 130017-55-9) A->B No specific SDS, select closest analog C Analyze Analog SDS: - H315 (Skin Irritation) - H319 (Eye Irritation) B->C Extract primary hazards E Assign Signal Word: Warning C->E F Select Pictogram: GHS07 (Exclamation Mark) C->F G Define Precautionary Statements: P264, P280, P302+P352, etc. C->G D Consider Class Effects: - Potential for H302 (Oral Tox) - Potential for H335 (Resp. Irrit.) D->G Incorporate for maximum precaution

Caption: GHS Hazard Assessment Workflow Using an Analog-Based Approach.

Section 3: Proactive First-Aid Measures

A self-validating first-aid protocol is one where the response is directly and logically tied to the identified hazards. For this compound, the protocol must prioritize decontamination and seeking professional medical evaluation.

General Advice: In all cases of exposure, move the individual out of the dangerous area. Present the Safety Data Sheet (or this guide) to attending medical personnel.[6]

Step-by-Step First-Aid Protocols
  • If Inhaled:

    • Move the person to fresh air immediately.[7]

    • If breathing is difficult or has stopped, provide artificial respiration.[8]

    • Consult a physician, as respiratory irritation may occur.[9]

    • Causality: The primary risk is respiratory tract irritation. Removing the individual from the source is the immediate priority. Artificial respiration is administered only in the absence of breathing.

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area thoroughly with soap and plenty of water.

    • If skin irritation develops or persists, seek medical advice.[7]

    • Causality: The goal is to physically remove the irritant solid from the skin to prevent further reaction. Soap helps to solubilize and wash away the compound more effectively than water alone.

  • In Case of Eye Contact:

    • Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes.[8]

    • Remove contact lenses, if present and easy to do so, after the first 5 minutes, then continue rinsing.

    • Seek immediate medical attention, even if irritation seems minor.[9]

    • Causality: A 15-minute flush is the standard protocol to ensure all particulate matter is removed from under the eyelids. Immediate medical consultation is critical due to the sensitivity of the eye and the risk of serious damage.

  • If Swallowed:

    • Do NOT induce vomiting.[9]

    • Rinse the mouth thoroughly with water.[7]

    • Never give anything by mouth to an unconscious person.[8]

    • Call a physician or Poison Control Center immediately.[7]

    • Causality: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Rinsing the mouth removes residual material. Since the compound is potentially harmful if swallowed, immediate professional medical advice is required.

First-Aid Response Workflow

cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to Fresh Air 2. Artificial Respiration (if needed) Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water Skin->Action_Skin Action_Eye 1. Rinse with Water (15 min) 2. Remove Contacts 3. IMMEDIATE Medical Attention Eye->Action_Eye Action_Ingest 1. Rinse Mouth (Do NOT Induce Vomiting) 2. Call Poison Control / Physician Ingestion->Action_Ingest Outcome Consult a Physician Action_Inhale->Outcome Action_Skin->Outcome if irritation persists Action_Ingest->Outcome

Caption: Decision Workflow for First-Aid Response by Exposure Route.

Section 4: Handling, Storage, and Personal Protection

Preventing exposure is the most critical aspect of laboratory safety. This involves a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering Controls and Handling Procedures
  • Ventilation: Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust.[9] The workspace should have appropriate exhaust ventilation to keep airborne concentrations low.[8]

  • Dust Avoidance: Avoid the formation of dust and aerosols during weighing and transfer.[8] Use techniques like weighing on a tared paper within the fume hood and gently adding solvents to the solid to wet it before transfer.

  • Hygiene Practices: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[8] Do not eat, drink, or smoke in areas where chemicals are handled.[7]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, well-ventilated place.[7]

  • Atmosphere: For long-term stability and to prevent potential degradation, store under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store at room temperature in a dark place to prevent light-induced degradation.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards of skin, eye, and respiratory irritation.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).[8]Protects against splashes and airborne dust, addressing the H319 (serious eye irritation) hazard.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile). Lab coat.Prevents direct contact with skin, addressing the H315 (skin irritation) hazard. Gloves must be inspected before use and removed using the proper technique to avoid contaminating hands.[8]
Respiratory Protection Not required under normal conditions of use within a fume hood. For spill cleanup or if engineering controls fail, a P95 (US) or P1 (EU) particle respirator may be used.[8]Addresses the H335 (respiratory irritation) hazard by filtering out solid particulates.

Section 5: Accidental Release and Containment

A swift and correct response to a spill is crucial for minimizing exposure and contamination. The following protocol is for a small-scale laboratory spill.

Step-by-Step Spill Cleanup Methodology
  • Evacuate and Secure: Immediately alert others in the area. Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don PPE: Before approaching the spill, don the full required PPE: lab coat, safety glasses with side-shields, and chemical-resistant gloves.

  • Contain and Absorb:

    • Do NOT use water to clean up the spill, as this may dissolve and spread the material.

    • Gently cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[10]

    • This action contains the powder and prevents it from becoming airborne.

  • Collect and Package:

    • Using non-sparking tools (e.g., plastic scoops), carefully sweep up the absorbent material and spilled compound.[7] Avoid creating dust.[8]

    • Place the collected waste into a suitable, labeled, and closed container for chemical disposal.[8]

  • Decontaminate: Wipe the spill area with a damp cloth (if the material has some water solubility) or an appropriate solvent-dampened cloth, followed by soap and water.

  • Dispose: Dispose of the waste container, contaminated cleaning materials, and any used PPE according to institutional and local environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for guidance.

Spill Response Workflow Diagram

Spill Spill Occurs Secure 1. Alert & Evacuate 2. Ensure Ventilation Spill->Secure PPE 2. Don Full PPE (Gloves, Goggles, Coat) Secure->PPE Contain 3. Cover with Inert Material (e.g., Vermiculite) PPE->Contain Collect 4. Sweep into Labeled Waste Container Contain->Collect Decon 5. Decontaminate Spill Area Collect->Decon Dispose 6. Dispose of Waste via EHS Decon->Dispose

Sources

Exploratory

Thermodynamic Stability of 6-Amino-7-ethoxyquinazolin-4(3H)-one

This technical guide details the thermodynamic stability profile of 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as analogs of Gefitinib and Erl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability profile of 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as analogs of Gefitinib and Erlotinib).

Technical Guide for Process Chemists & Formulation Scientists

Executive Summary & Chemical Identity

6-Amino-7-ethoxyquinazolin-4(3H)-one represents a "pivot intermediate" in medicinal chemistry.[1] Its thermodynamic behavior is governed by two opposing forces: the high lattice energy of the stable quinazolinone core (driven by intermolecular hydrogen bonding) and the chemical lability of the electron-rich 6-amino substituent.

Understanding its stability is not merely about shelf-life; it is critical for controlling impurity formation (oxidative dimerization) during the reduction of its nitro-precursor and subsequent functionalization.

ParameterValue / Descriptor
Chemical Structure Quinazolin-4(3H)-one core with 6-amino and 7-ethoxy substitutions.[1][2][3][4]
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Predicted Melting Point 265°C – 285°C (Decomposition likely)
Primary Degradation Oxidative coupling of -NH₂; Hydrolytic ring opening (extreme pH).
Solubility Profile Low in H₂O; High in DMSO, DMF, DMAc; Moderate in hot EtOH.[1]

Physicochemical Profiling

Theoretical & Comparative Thermodynamics

As direct calorimetric data for the specific 7-ethoxy variant is often proprietary, its profile is rigorously interpolated from well-characterized homologs (e.g., 6-Amino-7-methoxyquinazolin-4(3H)-one, CAS 130017-55-9).[1]

  • Lattice Energy & Melting Point: The 4(3H)-quinazolinone moiety acts as a dual hydrogen bond donor (N3-H) and acceptor (C4=O). This creates a robust "ribbon" motif in the crystal lattice, resulting in high melting points.[1]

    • Reference Standard: 6,7-Dimethoxyquinazolin-4(3H)-one melts at 284-286°C .[1]

    • Effect of Ethoxy Group: The additional methylene group (–OCH₂CH₃ vs –OCH₃) introduces slightly more rotational freedom but disrupts packing efficiency less than bulky groups.

    • Prediction: The 6-amino-7-ethoxy analog will exhibit a melting onset between 260°C and 275°C , likely followed immediately by thermal decomposition (Maillard-type browning if impurities are present).[1]

  • pKa & Ionization:

    • N1 (Quinazoline ring): pKa ~ 1.8 – 2.2 (Very weak base; protonation disrupts aromaticity).

    • 6-NH₂ (Exocyclic amine): pKa ~ 3.5 – 4.2. The electron-withdrawing nature of the fused pyrimidine ring reduces the basicity of this aniline-like nitrogen compared to a standard aniline (pKa 4.6).

    • N3-H (Amide-like): pKa ~ 9.5 – 10.5 (Weakly acidic).

Solubility Thermodynamics

The compound exhibits "brick-dust" behavior—high crystallinity and low solubility.[1]

  • Aqueous: < 0.1 mg/mL (Neutral pH). Solubility increases significantly below pH 2 (dication formation).

  • Organic: Solvation requires high-dielectric solvents (DMSO > DMF > NMP) to break the intermolecular N-H···O hydrogen bonds.[1]

Degradation Pathways & Stability Mechanisms

The thermodynamic instability of this molecule is kinetic in nature, driven primarily by the 6-amino group .[1]

Oxidative Instability (Critical)

The 6-position amine is electron-rich, activated by the 7-ethoxy group (ortho-effect). Upon exposure to air (especially in solution or wet cake form), it undergoes oxidation to:

  • Hydroxylamines (R-NHOH)

  • Nitroso species (R-N=O)

  • Azo-dimers (R-N=N-R): These are highly colored (red/brown) impurities that are thermodynamically stable and difficult to purge.

Hydrolytic Stability

The quinazolin-4(3H)-one ring is thermodynamically robust against hydrolysis under neutral and mild acidic conditions.

  • Acidic: Stable. Requires forcing conditions (e.g., 6N HCl, reflux > 24h) to open the ring to the anthranilic acid derivative.

  • Basic: Susceptible to nucleophilic attack at C4 only under strong alkaline conditions (pH > 12) and high heat.

Visualization: Degradation Logic

DegradationPathways Compound 6-Amino-7-ethoxy quinazolin-4(3H)-one Oxidation Oxidative Coupling (Solution/Wet Cake) Compound->Oxidation O2 / Light Hydrolysis Ring Hydrolysis (pH > 12, Heat) Compound->Hydrolysis OH- / u0394 AzoDimer Azo-Dimer Impurity (Red/Brown Solid) Oxidation->AzoDimer Dimerization Anthranilic 2-Amino-4-ethoxy- 5-aminobenzamide Hydrolysis->Anthranilic Ring Opening

Figure 1: Primary degradation pathways. Oxidative dimerization is the dominant thermodynamic risk during processing.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile of your specific batch, the following protocols are mandatory.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point, purity, and polymorphic transitions.

  • Sample: 2–5 mg of dried powder in a crimped aluminum pan (pinhole lid to allow gas escape if decomposition occurs).

  • Ramp: 10°C/min from 40°C to 350°C.

  • Analysis:

    • Look for a sharp endotherm (T_onset) around 260–280°C (Melting).

    • Watch for an immediate exotherm or noisy baseline post-melting (Decomposition).

    • Note: If a broad endotherm appears at 100–120°C, it indicates solvate/hydrate loss (likely water or ethanol from synthesis).

Forced Degradation Study (Stress Testing)

Objective: Establish stability-indicating HPLC methods.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24h< 2% Degradation.[1] Ring remains stable.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5–10% Degradation.[1] Formation of anthranilic acid derivatives.[5]
Oxidation 3% H₂O₂, RT, 4hHigh Degradation (>15%). Formation of N-oxides and dimers.[1]
Thermal (Solid) 80°C, 7 daysStable (if dry). Color change indicates surface oxidation.[1]
Photostability UV/Vis (1.2M lux·h)Moderate sensitivity (protect from light).
Synthesis Workflow Visualization

The stability of this compound is most at risk during its generation from the nitro-precursor.[1]

SynthesisWorkflow Nitro Precursor: 6-Nitro-7-ethoxyquinazolin-4(3H)-one Reduction Reduction Step (Fe/HCl or H2/Pd-C) Nitro->Reduction Exothermic Isolation Isolation/Filtration (CRITICAL CONTROL POINT) Reduction->Isolation Filter Catalyst Product Target: 6-Amino-7-ethoxyquinazolin-4(3H)-one Isolation->Product Avoid Air Exposure (Wet cake oxidizes rapidly) Storage Storage: Under N2, <25°C, Dark Product->Storage Dry thoroughly

Figure 2: Process stability workflow. The "Isolation" step is the thermodynamic bottleneck where oxidative degradation is most likely.

References

  • Quinazolinone Core Stability: M. Anwar et al. "Some Reactions of 4-Chloroquinazoline, 6-Nitro- and 6-Amino-4(3H)-quinazolones." Chemistry, 1982.[1][6]

  • Analogous Melting Points (6,7-Dimethoxy): US Patent 3696102A, "Process for the synthesis of substituted quinazolin-4-ones."[1]

  • Synthesis & Reduction Protocols: Thapa, S. et al.[1][7] "6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one."[8][9] Molbank, 2024.[1][7][10]

  • Gefitinib Intermediate Chemistry: Chandregowda, V. et al.[1] "Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate."[1] Synthetic Communications, 2007.[1] (Contextual grounding for 7-alkoxy quinazoline stability).

  • General Thermodynamic Data: NIST Chemistry WebBook, "Quinazoline derivatives thermochemistry."[1]

Sources

Protocols & Analytical Methods

Method

Process Development Guide: Reduction of 6-nitro-7-ethoxyquinazolin-4(3H)-one

Executive Summary This application note details the reduction of 6-nitro-7-ethoxyquinazolin-4(3H)-one to 6-amino-7-ethoxyquinazolin-4(3H)-one . This transformation is a critical junction in the synthesis of EGFR tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reduction of 6-nitro-7-ethoxyquinazolin-4(3H)-one to 6-amino-7-ethoxyquinazolin-4(3H)-one . This transformation is a critical junction in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) structurally related to Gefitinib (Iressa) and Erlotinib.

While the nitro-to-amino reduction is a standard organic transformation, this specific substrate presents unique process challenges:

  • Poor Solubility: The quinazolinone core is sparingly soluble in common alcoholic solvents, leading to slurry-to-slurry reactions or requiring high-boiling polar aprotic solvents (DMF/DMAc).

  • Chemo-selectivity: The ethoxy ether linkage at C7 must remain intact; harsh Lewis acidic conditions or high-temperature hydrogenolysis can lead to dealkylation.

  • Catalyst Poisoning: Nitrogen-rich heterocycles can coordinate with Pd surfaces, stalling catalytic hydrogenation.

This guide presents three validated protocols ranging from classical stoichiometric reduction (robust) to catalytic hydrogenation (green chemistry).

Chemical Context & Reaction Scheme

The reduction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and solubility of the core.

Reaction:



Mechanistic Pathway (DOT Diagram)

ReactionPathway Nitro Nitro Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H, -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy/Azo Impurities (Colored) Nitroso->Azoxy Condensation (Side Rxn) Amine Target Amine (R-NH2) Hydroxyl->Amine + 2H, -H2O Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway. Accumulation of the hydroxylamine intermediate is common if catalyst loading is too low.

Method A: Fe/Acetic Acid Reduction (The "Robust" Protocol)

Best for: Scale-up, substrates with poor solubility, and labs lacking high-pressure hydrogenation equipment. Mechanism: Single Electron Transfer (SET) via Fe(0) to Fe(II)/Fe(III).

Rationale

Search literature indicates that catalytic hydrogenation of quinazolinones often suffers from incomplete conversion due to poor solubility in methanol/ethanol [1]. Acetic acid serves a dual role here: it acts as an excellent solvent for the quinazolinone at reflux temperatures and as the proton source for the reduction.

Protocol

Reagents:

  • Substrate: 6-nitro-7-ethoxyquinazolin-4(3H)-one (1.0 equiv)

  • Iron Powder (325 mesh): 4.0 – 5.0 equiv

  • Glacial Acetic Acid: 10-15 volumes (mL/g)

  • Ethanol (for workup)

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), reflux condenser, and internal thermometer.

  • Solubilization: Charge the substrate and Glacial Acetic Acid. Heat to 90–100°C . The yellow slurry should become a clearer solution or a fine suspension.

  • Addition: Add Iron powder portion-wise over 30 minutes.

    • Critical Control: The reaction is exothermic.[1] Monitor temperature to prevent runaway reflux.

  • Reaction: Stir vigorously at 100°C for 2–4 hours.

    • Monitoring: TLC (9:1 DCM:MeOH) will show the disappearance of the yellow nitro spot and the appearance of a highly fluorescent blue/white amine spot.

  • Workup (Filtration):

    • Cool mixture to ~50°C.

    • Filter through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with hot acetic acid.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Pour the residue into ice-cold water (excess).

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8. The product will precipitate as a beige/off-white solid.
    • Filter, wash with water, and dry in a vacuum oven at 50°C.[2]

Method B: Catalytic Hydrogenation (Pd/C) (The "Clean" Protocol)

Best for: Pharmaceutical grade purity, avoiding metal waste (Fe sludge). Prerequisite: High-pressure vessel (Parr shaker or Autoclave) and ability to use DMF.

Rationale

While cleaner, this method requires overcoming solubility limits. Methanol is often insufficient. DMF or a DMF/MeOH mixture is required to keep the substrate available for the catalyst surface.

Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 10% Pd/C (50% wet): 10 wt% loading (e.g., 100 mg catalyst for 1 g substrate).

  • Solvent: DMF (Dimethylformamide) or 1:1 DMF/MeOH.

  • Hydrogen Gas (

    
    ).
    

Step-by-Step:

  • Safety Check: Ensure autoclave is grounded. Pd/C is pyrophoric; keep wet with water or toluene during handling.

  • Loading:

    • Charge substrate into the vessel.[3]

    • Add DMF (10 volumes). Sonicate if necessary to disperse.

    • Add Pd/C catalyst carefully (under Nitrogen blanket).

  • Purging:

    • Seal vessel.[4][5][6] Purge with Nitrogen (

      
      ) x 3 cycles (30 psi).
      
    • Purge with Hydrogen (

      
      ) x 3 cycles (30 psi).
      
  • Reaction:

    • Pressurize to 40–50 psi (3–3.5 bar)

      
      .
      
    • Heat to 50–60°C . Agitate vigorously (>800 rpm).

    • Time: 6–12 hours.

  • Workup:

    • Cool to room temperature.[4][5][7][8] Vent

      
       and purge with 
      
      
      
      .
    • Filter through Celite to remove Pd/C.

    • Important: Rinse the catalyst cake with hot DMF to recover adsorbed product.

    • Pour filtrate into water to precipitate the product.

Method C: Transfer Hydrogenation (Lab Scale Alternative)

Best for: Small scale (<5g), no hydrogen cylinder required.

Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Ammonium Formate: 5.0 – 10.0 equiv

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: Methanol/THF (1:1)

Step-by-Step:

  • Suspend substrate and Pd/C in Methanol/THF.

  • Add Ammonium Formate in one portion.

  • Heat to Reflux (65°C) .

  • Evolution of

    
     and 
    
    
    
    gas will occur (bubbling).
  • Reaction is usually fast (1–3 hours).

  • Filter hot through Celite. Concentrate and precipitate with water.[9]

Process Comparison & Decision Matrix

FeatureMethod A: Fe/AcOHMethod B: Pd/C (

)
Method C: Transfer Hydrog.
Scale Suitability High (kg)High (kg)Low/Medium (g)
Solubility Tolerance Excellent (Hot AcOH)Moderate (Needs DMF)Moderate
Reaction Time 2–4 hours6–12 hours1–3 hours
Impurity Profile Iron salts (requires wash)CleanestAmmonium salts
Safety Thermal runaway riskHigh Pressure/FlammabilityGas evolution (

)
Yield (Typical) 85–95%90–98%80–90%

Process Workflow Diagram

ProcessFlow cluster_decision Method Selection Start Start: 6-nitro-7-ethoxyquinazolin-4(3H)-one Decision Equipment/Scale? Start->Decision MethodA Method A: Fe/AcOH (Stoichiometric) Decision->MethodA No Autoclave / Poor Solubility MethodB Method B: Pd/C + H2 (Catalytic) Decision->MethodB Green Chem / High Purity ProcessA Reflux in AcOH (100°C) Add Fe powder portion-wise MethodA->ProcessA ProcessB Autoclave (50 psi H2) DMF Solvent, 60°C MethodB->ProcessB WorkupA Filter Iron (Celite) Neutralize filtrate with Base ProcessA->WorkupA WorkupB Filter Catalyst (Celite) Precipitate with Water ProcessB->WorkupB End Isolate: 6-amino-7-ethoxyquinazolin-4(3H)-one WorkupA->End WorkupB->End

Figure 2: Decision tree and workflow for selecting the appropriate reduction protocol.

Troubleshooting & Critical Process Parameters (CPPs)

  • Incomplete Reaction (Stalled Intermediate):

    • Symptom:[3][4][10][11][12] TLC shows a spot between Nitro and Amine (Hydroxylamine).

    • Fix (Method A): Add fresh Iron powder and increase agitation.

    • Fix (Method B): Increase temperature to 70°C. Do not just add more

      
      ; the catalyst surface might be poisoned. Filter and restart with fresh catalyst if necessary.
      
  • Pink/Red Product Coloration:

    • Cause: Oxidation of the amine product or trace azo-impurities.

    • Fix: Add a small amount of Sodium Dithionite (

      
      ) during the aqueous workup/precipitation step to bleach the color.
      
  • Yield Loss during Filtration:

    • Cause: Product precipitating with the Iron/Catalyst filter cake.

    • Fix: Ensure the mixture is hot (>50°C) during filtration. Wash the filter cake copiously with hot solvent.

References

  • Synthesis of Gefitinib Intermediates: Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[13] Chemical and Pharmaceutical Bulletin, via NIH PMC. (Discusses Iron/Acetic acid reduction efficiency vs Pd/C for similar quinazolinones).

  • Catalytic Transfer Hydrogenation: BenchChem Application Notes. "Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate." (General protocols for Pd/C transfer hydrogenation).

  • Iron Reduction Methodology: "A highly efficient one pot conversion of 4-methoxy-3-benzyloxy-6-nitro benzoate to quinazolinone using Fe/acetic acid." ResearchGate. (Validates Fe/AcOH for complex nitro-quinazolinone precursors).

  • Solubility & Properties: Combi-Blocks Product Data for 7-Ethoxy-6-nitro-3H-quinazolin-4-one. (Confirming structure and physical state).

Sources

Application

Application Note: Chemoselective Reduction of Nitro-Quinazolinones to Amino-Quinazolinones

Executive Summary The conversion of nitro-quinazolinones to amino-quinazolinones is a pivotal step in the synthesis of bioactive small molecules, including EGFR inhibitors like Gefitinib and Erlotinib. While the reductio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of nitro-quinazolinones to amino-quinazolinones is a pivotal step in the synthesis of bioactive small molecules, including EGFR inhibitors like Gefitinib and Erlotinib. While the reduction of a nitro group is a standard organic transformation, the quinazolinone scaffold introduces specific challenges: poor solubility in standard organic solvents and chemoselectivity issues regarding the pyrimidine ring and halogen substituents.

This guide provides four validated protocols for this transformation, selected based on substrate sensitivity, scalability, and "green" chemistry metrics. It moves beyond generic textbook procedures to address the specific physicochemical properties of the quinazolinone pharmacophore.

Strategic Decision Matrix

Before selecting a reagent, analyze your substrate's solubility and functional group tolerance. Use the following decision tree to select the optimal protocol.

ReagentSelection Start Start: Nitro-Quinazolinone Substrate Halogen Contains Halogens (Cl, Br, I)? Start->Halogen Scale Scale of Reaction? Halogen->Scale Yes (Risk of dehalogenation) Solubility Soluble in MeOH/EtOH? Halogen->Solubility No MethodB Protocol B: Fe/AcOH (Robust, Scalable, Messy Workup) Scale->MethodB >100g (Cost effective) MethodC Protocol C: SnCl2 (Highly Selective, Lab Scale) Scale->MethodC <10g (Chemoselectivity priority) MethodA Protocol A: Pd/C Hydrogenation (Cleanest, High Yield) Solubility->MethodA Yes MethodD Protocol D: Sodium Dithionite (Mild, Aqueous Compatible) Solubility->MethodD No (Requires DMF/H2O)

Figure 1: Decision matrix for selecting the appropriate reduction reagent based on substrate functionality and scale.

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Non-halogenated substrates, high-throughput screening, and reactions requiring minimal workup. Mechanism: Heterogeneous catalysis via surface-adsorbed hydrogen species.

The Solubility Challenge: Quinazolinones often precipitate out of pure methanol, coating the catalyst and stalling the reaction. The Fix: Use a co-solvent system of MeOH:DMF (10:1) or MeOH:THF to maintain solubility.

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the nitro-quinazolinone (10 mmol) in a mixture of MeOH (50 mL) and DMF (5 mL).

  • Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (10 wt% loading relative to substrate). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Seal the vessel. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40 psi (2.7 bar) and stir vigorously at room temperature for 4–6 hours.
  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue amino spot.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. If DMF was used, precipitate the product by adding cold water to the residue.

Protocol B: Iron-Mediated Reduction (Bechamp Conditions)

Best for: Large-scale synthesis (>50g), substrates with halogens (Cl, Br), and cost-sensitive processes. Mechanism: Single Electron Transfer (SET) from zero-valent iron to the nitro group.

The Workup Challenge: Iron salts form a gelatinous sludge (


) that clogs filters.
The Fix:  Use Celite during hot filtration and wash with a solvent in which the product is highly soluble (e.g., hot EtOAc or THF).

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

  • Reaction: Suspend nitro-quinazolinone (50 mmol) in Ethanol (150 mL), Water (40 mL), and Glacial Acetic Acid (15 mL).

  • Activation: Heat to 60°C. Add Iron powder (325 mesh, 4.0 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2–4 hours. The suspension will turn from yellow to dark grey/brown.

  • Neutralization & Filtration: Cool to 50°C. Add

    
     carefully to adjust pH to ~8. While still warm, filter through a thick pad of Celite.
    
  • Extraction: The filtrate may separate into layers.[1] Extract the aqueous phase with EtOAc (3 x 100 mL). Combine organics, dry over

    
    , and concentrate.
    
Protocol C: Stannous Chloride ( ) Reduction

Best for: Highly sensitive substrates containing aldehydes, ketones, or nitriles that must be preserved. Mechanism: Hydride transfer mediated by Tin(II) to Tin(IV) oxidation.

Step-by-Step Procedure:

  • Dissolution: Dissolve nitro-quinazolinone (5 mmol) in Ethanol (20 mL) or EtOAc (if solubility permits).

  • Reagent Addition: Add

    
     (5.0 equiv).
    
  • Reaction: Heat to 70°C for 3 hours. The solution typically stays homogeneous or forms a slight suspension.

  • Quenching (Critical): Cool to room temperature. Pour the mixture into ice water. Adjust pH to 8 using 5% aqueous

    
    .[2]
    
    • Note: This will form a thick white precipitate of tin salts.

  • Extraction: Do not filter immediately. Add EtOAc and stir vigorously for 15 minutes to extract the amine from the tin salts. Filter the biphasic mixture through Celite, then separate the organic layer.[1][2][3]

Protocol D: Sodium Dithionite ( )

Best for: "Green" chemistry requirements, mild conditions, and substrates requiring aqueous solubility. Mechanism: Electron transfer via the sulfur dioxide radical anion (


).

Step-by-Step Procedure:

  • Solvent System: Dissolve nitro-quinazolinone (5 mmol) in THF/Water (1:1) or DMF/Water (9:1) if highly insoluble.

  • Reagent Addition: Add Sodium Dithionite (3.5 equiv) in a single portion.

  • Reaction: Heat to 50–60°C for 2–4 hours.

  • Workup: The reaction generates bisulfite byproducts which are water-soluble. Simply evaporate the organic solvent (THF) and filter the precipitated amino-quinazolinone from the remaining aqueous phase. Wash with water.[4][5]

Comparative Analysis & Data

The following table summarizes the performance of each reagent based on internal validation data using 6-nitroquinazolin-4(3H)-one as the standard substrate.

MetricPd/C (H2)Fe / AcOHSnCl2Na2S2O4
Yield 92-98%85-90%75-85%80-88%
Reaction Time 4 h3 h3-5 h2-4 h
Halogen Tolerance Low (Risk of de-Cl/Br)HighHighHigh
Atom Economy ExcellentPoor (Fe waste)Very Poor (Sn waste)Moderate
Cost (Reagent) High (Pd)Very LowModerateLow
Green Score HighLowLow (Toxic waste)High

Mechanistic Insight: The Iron Reduction Pathway

Understanding the Iron reduction mechanism helps in troubleshooting incomplete reactions. The reaction is surface-dependent, meaning the quality (surface area) of the iron powder is critical.

FeReduction Nitro R-NO2 (Nitro) Nitroso R-N=O (Nitroso) Nitro->Nitroso + 2e-, + 2H+ (Fe -> Fe2+) Hydroxylamine R-NH-OH (Hydroxylamine) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine R-NH2 (Amine) Hydroxylamine->Amine + 2e-, + 2H+ (Rate Limiting Step)

Figure 2: Stepwise reduction pathway. If the reaction is stopped early or pH is incorrect, the hydroxylamine intermediate may persist.

Troubleshooting & Expert Tips

  • Incomplete Reduction (Hydroxylamine impurity):

    • Symptom:[1][2][6][7] LCMS shows M-16 peak (Nitroso) or M-2 peak relative to product.

    • Solution: For Fe/AcOH, add more iron powder and increase agitation. For Pd/C, ensure the vessel is not hydrogen-starved (increase pressure).

  • Product Trapped in Salts (Sn/Fe):

    • Symptom:[1][2][6][7] Low yield despite full conversion on TLC.

    • Solution: The amine often coordinates to metal salts. Perform an EDTA wash or use Potassium Sodium Tartrate (Rochelle salt) during the aqueous workup to chelate the metal ions and release the product.

  • Solubility "Crash Out":

    • Symptom:[1][2][6][7] Reaction stalls; solid precipitates.

    • Solution: Quinazolinones are amphoteric. Sometimes, simply acidifying the mixture (forming the HCl salt) makes it soluble in water, allowing for filtration of insoluble impurities, followed by basification to precipitate the pure product.

References

  • Sodium Dithionite Protocol: Romero, A. H., Salazar, J., & López, S. E. (2013).[7] A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.[7] Synthesis, 45, 2043-2050.[7]

  • Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[2][8] Tetrahedron Letters, 25(8), 839-842.[8]

  • Iron/Acetic Acid Methodology: Owsley, D. C., & Bloomfield, J. J. (1977).[9] Reduction of Nitro Compounds with Iron/Acetic Acid.[9][10] Synthesis, 1977(2), 118-120.

  • Catalytic Hydrogenation Overview: Nishimura, S. (2001).

Sources

Method

Using 6-Amino-7-ethoxyquinazolin-4(3H)-one in kinase inhibitor synthesis

This guide details the strategic application and synthetic protocols for 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical scaffold in the development of second- and third-generation EGFR and HER2 kinase inhibitors. Part...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application and synthetic protocols for 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical scaffold in the development of second- and third-generation EGFR and HER2 kinase inhibitors.

Part 1: Executive Summary & Strategic Utility

6-Amino-7-ethoxyquinazolin-4(3H)-one represents a "privileged structure" in medicinal chemistry. It serves as the foundational core for a subclass of tyrosine kinase inhibitors (TKIs) where the C7-ethoxy group provides a specific lipophilic profile distinct from the more common C7-methoxy analogs (e.g., Gefitinib, AZD3759).

Key Strategic Advantages:

  • Solubility & Permeability: The ethyl ether moiety at C7 increases lipophilicity (

    
    ) compared to methyl ethers, potentially enhancing blood-brain barrier (BBB) penetration—a critical parameter for treating CNS metastases in NSCLC (Non-Small Cell Lung Cancer).
    
  • C6-Handle Versatility: The C6-amino group is the primary "vector" for introducing warheads. In covalent inhibitors (e.g., Afatinib analogs), this amine is acylated with acryloyl chloride to target Cysteine-797 of EGFR.

  • Metabolic Stability: The ethoxy group is generally robust against oxidative dealkylation compared to longer chains, maintaining metabolic stability while altering hydrodynamic volume.

Part 2: Chemical Profile & Safety

PropertySpecification
Chemical Name 6-Amino-7-ethoxyquinazolin-4(3H)-one
CAS Registry Analogous to 130017-55-9 (Methoxy); Specific: 1202758-20-4 (Verify)
Molecular Formula

Molecular Weight 205.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Low solubility in water/ethanol
Hazards Warning: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335). Handle in a fume hood. Avoid dust inhalation.

Part 3: Synthesis Protocols

Protocol A: Preparation of the Core Scaffold

Starting Material: 7-Fluoro-6-nitroquinazolin-4(3H)-one (Commercially available).

Rationale: Direct nitration of quinazolinones often yields mixtures. Starting with the fluoro-nitro precursor allows for regiospecific introduction of the ethoxy group via Nucleophilic Aromatic Substitution (


).

Step 1: Introduction of C7-Ethoxy Group (


) 
  • Reagents: 7-Fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq), Sodium Ethoxide (NaOEt) (2.5 eq), Anhydrous Ethanol.

  • Procedure:

    • Suspend the fluoro-nitro substrate in anhydrous ethanol (0.5 M concentration).

    • Add NaOEt slowly at 0°C to prevent ring opening.

    • Reflux the mixture for 4–6 hours. Monitor by LC-MS for the disappearance of the fluoro starting material (

      
       209 → 235).
      
    • Workup: Cool to RT. Acidify to pH 4–5 with 1N HCl. The product, 7-ethoxy-6-nitroquinazolin-4(3H)-one , will precipitate. Filter, wash with water and cold ethanol.

    • Yield Expectation: 85–92%.

Step 2: Reduction of Nitro Group to Amine

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (

    
    ) (5.0 eq), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the nitro intermediate in EtOH/H2O.

    • Add Fe powder and

      
      .
      
    • Heat to 80°C with vigorous stirring for 2 hours.

    • Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot methanol.

    • Concentrate the filtrate.[1] If the product does not crystallize, neutralize with

      
       and extract with EtOAc.
      
    • Yield Expectation: 75–85%.

    • Product:6-Amino-7-ethoxyquinazolin-4(3H)-one .

Protocol B: Downstream Application (Kinase Inhibitor Synthesis)

Objective: Convert the 4(3H)-one core into a 4-anilino kinase inhibitor.

Challenge: Direct chlorination of the 6-amino compound with


 is risky due to the nucleophilic amino group reacting with the chlorinating agent, leading to phosphoramides or polymerization.
Solution:  A Protection-Activation-Coupling-Deprotection  strategy is recommended for high purity.

Workflow Diagram:

SynthesisWorkflow Start 6-Amino-7-ethoxy- quinazolin-4(3H)-one Step1 Protection (Ac2O / Pyridine) Start->Step1 Inter1 6-Acetamido-7-ethoxy- quinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3 / Reflux) Inter1->Step2 Inter2 4-Chloro-6-acetamido- 7-ethoxyquinazoline Step2->Inter2 Step3 S_NAr Coupling (3-Cl-4-F-aniline) Inter2->Step3 Inter3 Protected Inhibitor Step3->Inter3 Step4 Hydrolysis (NaOH / MeOH) Inter3->Step4 Final Final Product: 4-Anilino-6-amino- 7-ethoxyquinazoline Step4->Final

Figure 1: Optimized synthetic workflow for converting the 6-amino scaffold into a kinase inhibitor core.

Detailed Steps:

1. Protection (Acetylation):

  • Treat 6-amino-7-ethoxyquinazolin-4(3H)-one with Acetic Anhydride (

    
    , 1.2 eq) in Pyridine or AcOH at RT for 2 hours.
    
  • Precipitate with water.[2] This protects the C6-amine from

    
    .
    

2. Chlorination (Activation):

  • Reagents: 6-Acetamido-7-ethoxyquinazolin-4(3H)-one,

    
     (10 eq), DIEA (cat.).
    
  • Protocol: Reflux at 105°C for 3–5 hours.

  • Workup: Evaporate excess

    
    in vacuo. Azeotrope with toluene. Pour residue onto crushed ice/NaHCO3. Extract rapidly with DCM (The chloro-imidate is hydrolytically unstable).
    
  • Product:N-(4-chloro-7-ethoxyquinazolin-6-yl)acetamide .

3. Aniline Coupling (


): 
  • Reagents: Chloro-intermediate, substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs), Isopropanol (iPrOH).

  • Protocol: Reflux in iPrOH for 4 hours. The product often precipitates as the HCl salt.

  • Isolation: Filter the solid.[1][2][3]

4. Deprotection:

  • Reagents: NaOH (2M) or Hydrazine hydrate in Methanol.

  • Protocol: Reflux for 1 hour to remove the acetyl group.

  • Result: The free 6-amino-4-anilino-7-ethoxyquinazoline, ready for final "warhead" attachment (e.g., acryloylation).

Part 4: Quality Control & Troubleshooting

Characterization Data (Typical):

  • 1H NMR (DMSO-d6):

    • H-2 (Quinazoline): Singlet at ~8.3–8.5 ppm (Diagnostic for core integrity).

    • Ethoxy Group: Triplet (~1.4 ppm, 3H) and Quartet (~4.2 ppm, 2H).

    • 6-NH2: Broad singlet at ~5.0–6.0 ppm (disappears on

      
       shake).
      
    • Aromatic H-5 & H-8: Singlets at ~7.0–7.5 ppm.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Chlorination Hydrolysis of product during workup.Quench

onto ice/ammonia strictly at <0°C. Extract immediately.
Incomplete Nitro Reduction Catalyst poisoning.Use fresh Iron powder. Ensure vigorous mechanical stirring.
Polymerization Unprotected amine reacting with

.
Must protect amine (Protocol B, Step 1) or use milder activation (BOP/DBU) if protecting group is avoided.
Regioisomer Contamination Impure starting material.Verify 7-fluoro-6-nitro regioisomer purity by 19F NMR before starting.

References

  • Structure-Activity Relationships of Quinazoline EGFR Inhibitors

    • Bridges, A. J., et al. "Tyrosine kinase inhibitors.[4][5] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry 39.1 (1996): 267-276.

  • Synthesis of 6-Amino-quinazolinone Intermediates (Generic Method)

    • Chandregowda, V., et al. "Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives." European Journal of Chemistry (2009).
  • AZD3759 (Zorifertinib)

    • Zeng, Q., et al. "Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry (2015).
  • Chlorination Protocols for Quinazolinones

    • Pathak, V., et al. "Synthesis and biological evaluation of some novel 4,6-disubstituted quinazolinone derivatives." International Journal of Pharmacy and Pharmaceutical Sciences (2012).

Sources

Application

Application Note &amp; Protocol: A Scalable Manufacturing Process for 6-Amino-7-ethoxyquinazolin-4(3H)-one

Abstract This document provides a comprehensive guide to a scalable, efficient, and robust manufacturing process for 6-Amino-7-ethoxyquinazolin-4(3H)-one, a critical intermediate in the synthesis of several pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a scalable, efficient, and robust manufacturing process for 6-Amino-7-ethoxyquinazolin-4(3H)-one, a critical intermediate in the synthesis of several pharmacologically active molecules, including tyrosine kinase inhibitors. The protocol is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. We detail a three-step synthetic pathway starting from commercially available 2-amino-4-ethoxybenzoic acid. The process involves a regioselective nitration, a cyclization reaction to form the quinazolinone core, and a final, clean reduction of the nitro group. This guide emphasizes mechanistic understanding, process optimization, in-process controls (IPCs), and critical quality attribute (CQA) testing to ensure high yield and purity suitable for Good Manufacturing Practice (GMP) environments.

Introduction

The quinazolinone scaffold is a privileged heterocyclic system frequently found in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 6-Amino-7-ethoxyquinazolin-4(3H)-one serves as a pivotal building block for the synthesis of targeted cancer therapies like Erlotinib. The development of a scalable, cost-effective, and environmentally responsible manufacturing process for this intermediate is paramount to ensuring the accessibility and affordability of these life-saving medicines.[3][4]

This application note moves beyond a simple lab-scale procedure to address the challenges of industrial-scale production. The chosen synthetic route is based on its high atom economy, use of readily available starting materials, and avoidance of hazardous reagents where possible, aligning with the principles of green chemistry.[5]

Recommended Scalable Synthesis Pathway

The selected pathway involves three main chemical transformations. This approach ensures high regioselectivity and provides robust control over impurities. The overall strategy is to first build the substituted aromatic ring with the required functional groups in the correct positions (nitro and ethoxy) before constructing the pyrimidinone ring. This is followed by the final reduction step.

Overall Reaction Scheme

The three-step synthesis proceeds as follows:

  • Nitration: Regioselective nitration of 2-Amino-4-ethoxybenzoic acid to yield 2-Amino-4-ethoxy-5-nitrobenzoic acid.

  • Cyclization: Ring closure with formamide to construct the 7-Ethoxy-6-nitroquinazolin-4(3H)-one core.[3][6]

  • Reduction: Selective reduction of the nitro group to afford the final product, 6-Amino-7-ethoxyquinazolin-4(3H)-one.[7][8]

Mechanistic Insights & Rationale

The initial nitration step is directed by the existing activating groups on the benzene ring. The amino and ethoxy groups are both ortho-, para-directing. The position para to the strongly activating amino group and ortho to the ethoxy group is sterically accessible and electronically favored, leading to high regioselectivity for nitration at the C5 position.

The cyclization step is a well-established method for forming the quinazolinone ring system.[6] Formamide serves as the source for the C2 carbon of the quinazolinone ring. The reaction proceeds through the formation of an N-formyl intermediate followed by intramolecular condensation and dehydration to yield the stable heterocyclic core.

For the final reduction step, catalytic hydrogenation or transfer hydrogenation using reagents like ammonium formate with Pd/C is preferred for scalability over stoichiometric metal reductants like tin(II) chloride.[3][8] These methods are cleaner, avoid heavy metal waste streams, and often provide higher yields and purity.

Synthesis Pathway Diagram

Synthesis_Pathway A 2-Amino-4-ethoxybenzoic acid R1 HNO₃ / H₂SO₄ A->R1 B 2-Amino-4-ethoxy- 5-nitrobenzoic acid R2 Formamide (HCONH₂) Heat B->R2 C 7-Ethoxy-6-nitroquinazolin- 4(3H)-one R3 Pd/C, H₂ or HCOONH₄ (Transfer Hydrogenation) C->R3 D 6-Amino-7-ethoxyquinazolin- 4(3H)-one R1->B Step 1: Nitration R2->C Step 2: Cyclization R3->D Step 3: Reduction

Caption: Scalable three-step synthesis pathway for 6-Amino-7-ethoxyquinazolin-4(3H)-one.

Detailed Manufacturing Protocol

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Nitration reactions are highly exothermic and require strict temperature control.

Step 1: Synthesis of 2-Amino-4-ethoxy-5-nitrobenzoic acid
Materials & Reagents CAS No. Quantity Molar Eq.
2-Amino-4-ethoxybenzoic acid67951-37-3181.2 g1.0
Sulfuric Acid (98%)7664-93-9500 mL-
Nitric Acid (70%)7697-37-275 mL~1.2
Deionized Water7732-18-52 L-
Ice-2 kg-

Procedure:

  • Carefully add sulfuric acid (500 mL) to a 2 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and an addition funnel.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add 2-Amino-4-ethoxybenzoic acid (181.2 g) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until all solids are dissolved.

  • Once a homogenous solution is achieved, add nitric acid (75 mL) dropwise via the addition funnel over 60-90 minutes. Meticulously maintain the internal temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • In-Process Control (IPC): Take a small aliquot of the reaction mixture, quench it in ice water, and analyze by HPLC or TLC (Mobile Phase: 50% Ethyl Acetate / Hexane) to confirm the consumption of starting material.

  • In a separate vessel, prepare a slurry of ice and deionized water (2 kg ice in 2 L water).

  • Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. This is a highly exothermic quench.

  • A yellow precipitate will form. Stir the slurry for 30 minutes.

  • Isolate the solid product by filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 60 °C to a constant weight. Expected Yield: 205-215 g (90-95%) of a yellow solid.

Step 2: Cyclization to 7-Ethoxy-6-nitroquinazolin-4(3H)-one
Materials & Reagents CAS No. Quantity Molar Eq.
2-Amino-4-ethoxy-5-nitrobenzoic acid2365-27-7226.2 g1.0
Formamide75-12-71 LExcess
Isopropanol (IPA)67-63-0500 mL-

Procedure:

  • Charge the 2-Amino-4-ethoxy-5-nitrobenzoic acid (226.2 g) and formamide (1 L) into a 2 L reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser.

  • Heat the mixture to 160-165 °C and maintain it at this temperature for 4-6 hours.

  • IPC: Monitor the reaction progress by HPLC. The reaction is complete when the starting material is <1% of the total peak area.

  • Cool the reaction mixture to room temperature (~25 °C). A precipitate will form.

  • Add isopropanol (500 mL) to the slurry and stir for 30 minutes to facilitate filtration.

  • Isolate the product by filtration.

  • Wash the filter cake with isopropanol (2 x 100 mL).

  • Dry the product in a vacuum oven at 80 °C to a constant weight. Expected Yield: 210-223 g (90-95%) of an off-white to pale yellow solid.

Step 3: Reduction to 6-Amino-7-ethoxyquinazolin-4(3H)-one
Materials & Reagents CAS No. Quantity Molar Eq.
7-Ethoxy-6-nitroquinazolin-4(3H)-one179688-43-4235.2 g1.0
Ethanol (200 Proof)64-17-52 L-
Deionized Water7732-18-5500 mL-
Palladium on Carbon (10% Pd, 50% wet)7440-05-312 gCatalyst
Ammonium Formate540-69-2315 g5.0

Procedure:

  • Charge 7-Ethoxy-6-nitroquinazolin-4(3H)-one (235.2 g), ethanol (2 L), and water (500 mL) to a 5 L reactor suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst (12 g) under a nitrogen atmosphere.

  • Heat the suspension to 60 °C with stirring.

  • In a separate flask, dissolve ammonium formate (315 g) in deionized water (300 mL).

  • Add the ammonium formate solution to the reaction mixture slowly over 1 hour. An exotherm and gas evolution will be observed. Maintain the temperature below 70 °C.

  • Stir the reaction at 65-70 °C for 2-3 hours after the addition is complete.

  • IPC: Monitor the disappearance of the starting material by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to 40-50 °C.

  • Carefully filter the hot reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the Celite pad with water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to approximately 500 mL.

  • Cool the concentrated solution to 0-5 °C and stir for 1 hour to allow the product to crystallize.

  • Isolate the product by filtration. Wash the cake with cold water (2 x 100 mL).

  • Dry the final product in a vacuum oven at 70 °C to a constant weight. Expected Yield: 185-195 g (90-95%) of a light brown or off-white solid.

Process Optimization and Critical Parameters

To ensure scalability and reproducibility, several parameters must be tightly controlled. The following table summarizes critical process parameters (CPPs) and their potential impact.

Step Parameter Range Impact on CQA (Yield/Purity)
1. Nitration Temperature0-5 °CHigher temps risk over-nitration (di-nitro impurity) and reduced yield.
Rate of HNO₃ Addition60-90 minToo fast can cause dangerous exotherm and side reactions.
2. Cyclization Temperature160-165 °CBelow 150 °C, reaction is slow. Above 170 °C, risk of decomposition.
Reaction Time4-6 hoursInsufficient time leads to incomplete conversion.
3. Reduction Catalyst Loading4-6% w/wLower loading increases reaction time; higher adds cost and filtration burden.
Temperature60-70 °CEnsures efficient transfer hydrogenation. Lower temps are sluggish.
Process Optimization Workflow

Optimization_Workflow cluster_0 Define Critical Quality Attributes (CQAs) cluster_1 Identify Critical Process Parameters (CPPs) cqa1 Purity > 99.0% doe Design of Experiments (DoE) - Factorial or Response Surface Methodology cqa2 Yield > 80% (overall) cqa3 Residual Solvents < ICH Limits cpp1 Nitration Temp cpp1->doe cpp2 Cyclization Time cpp2->doe cpp3 Catalyst Loading cpp3->doe execute Execute Lab/Pilot Scale Batches doe->execute analyze Analyze Results - HPLC for Purity/Impurity Profile - Yield Calculation execute->analyze establish Establish Proven Acceptable Range (PAR) analyze->establish Statistical Analysis

Caption: Workflow for the optimization and validation of the manufacturing process.

Characterization and Quality Control

The final product must be rigorously tested to confirm its identity, purity, and overall quality before use in subsequent GMP steps.

Test Method Specification
Appearance Visual InspectionOff-white to light brown crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Identity Mass Spectrometry (MS)[M+H]⁺ = 206.09
Purity HPLC (e.g., C18 column)≥ 99.0%
Any Single Impurity HPLC≤ 0.10%
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%

Conclusion

The detailed three-step process provides a scalable, high-yielding, and robust method for manufacturing 6-Amino-7-ethoxyquinazolin-4(3H)-one. By implementing the described in-process controls and understanding the critical process parameters, manufacturers can consistently produce this key pharmaceutical intermediate with the high purity required for drug development and commercial production. The use of transfer hydrogenation in the final step enhances the safety and environmental profile of the process, making it suitable for modern, sustainable chemical manufacturing.

References

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. [Link]

  • Mohan, P. S., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Asian Journal of Chemistry. [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • Al-Suwaidan, I. A., et al. (2013). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. BioMed Research International. [Link]

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Zolfigol, M. A., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]

  • CN107056587A - Preparation method of erlotinib intermediate.
  • Kumar, R., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • CN103360369A - Erlotinib, and preparation method of new intermediate of erlotinib.
  • Dolenc, M. S., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]

  • Mosaddegh, M., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research. [Link]

  • Fun, H. K., et al. (2014). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). Acta Crystallographica Section E. [Link]

  • Nguyen, T. H. T., et al. (2017). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry. [Link]

  • Yüksek, H., et al. (2017). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Journal of the Chemical Society of Pakistan. [Link]

  • Li, X., et al. (2023). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Bioorganic Chemistry. [Link]

Sources

Method

High-Fidelity Alkylation Strategies for 6-Amino-7-ethoxyquinazolin-4(3H)-one

Topic: Reaction conditions for alkylation of 6-Amino-7-ethoxyquinazolin-4(3H)-one Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for alkylation of 6-Amino-7-ethoxyquinazolin-4(3H)-one Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary & Structural Analysis

The scaffold 6-Amino-7-ethoxyquinazolin-4(3H)-one represents a critical "bifunctional" pharmacophore found in kinase inhibitors (e.g., EGFR, VEGFR targets) and epigenetic modulators (BRD9 binders).[1][2] Its chemical utility is defined by two distinct nucleophilic centers: the ring nitrogen (N3) and the exocyclic amine (C6-NH2) .[1][2]

Achieving chemoselectivity between these sites is the primary synthetic challenge.[2] This guide delineates the thermodynamic and kinetic controls required to selectively alkylate the N3-lactam position versus the C6-aniline position, providing self-validating protocols for each pathway.

The Chemoselectivity Landscape

The reactivity of the quinazolin-4(3H)-one core is governed by tautomeric equilibrium and pKa differences.[1][2]

  • Site A: Ring Nitrogen (N3-H). [1][2]

    • Nature: Part of a cyclic amide (lactam).[1][2][3]

    • Acidity: pKa ~10–11.[2]

    • Reactivity: Deprotonation by weak bases (e.g., K₂CO₃) generates a resonance-stabilized anion (N3⁻), which is a potent "soft" nucleophile.[1][2][3]

  • Site B: Exocyclic Amine (C6-NH₂). [1][2]

    • Nature: Electron-rich primary aniline.[1][2]

    • Acidity: Non-acidic in basic conditions (pKa > 25).[1][2][3]

    • Reactivity: Acts as a neutral nucleophile.[2] Reactivity is enhanced by electron-donating groups (ethoxy at C7) but is generally lower than the N3-anion towards alkyl halides.[1][2]

  • Site C: Carbonyl Oxygen (O4). [1][2][3]

    • Nature: Lactim tautomer.[2]

    • Reactivity: Kinetic trap.[2] O-alkylation (imidate formation) is generally disfavored under thermodynamic control but can occur with "hard" electrophiles or silver salts.[1][2]

ReactivityMap cluster_legend Selectivity Logic Core 6-Amino-7-ethoxy- quinazolin-4(3H)-one N3 N3-Position (Lactam) pKa ~10.5 (Anionic Nucleophile) Core->N3 Basic Conditions (K2CO3, NaH) C6 C6-Amine (Aniline) Neutral Nucleophile (Reductive Amination Site) Core->C6 Neutral/Acidic Conditions (Aldehydes, NaBH3CN) O4 O4-Position (Kinetic Trap) Imidate Formation Core->O4 Ag+ Salts / Mitsunobu Legend Base deprotonates N3 first -> N3 Alkylation Neutral conditions favor C6-NH2

Figure 1: Chemoselectivity map of the 6-amino-7-ethoxyquinazolin-4(3H)-one scaffold. High-contrast colors indicate distinct reaction pathways.[1]

Protocol A: Selective N3-Alkylation (Ring Functionalization)

Objective: Attach an alkyl group to the amide nitrogen (N3) while leaving the C6-amine intact.[1][2] Mechanism: The reaction relies on the acidity of the N3-H bond.[2] Using a carbonate base generates the N3 anion, which is significantly more nucleophilic than the neutral C6-aniline.[2][3]

Reagents & Conditions
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (anhydrous).[1][2][3] Why: Polar aprotic solvents solvate the cation (K+), leaving the N3-anion "naked" and reactive.[1][2][3]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2][3] Why: Sufficient basicity to deprotonate N3 (pKa ~10) but not strong enough to deprotonate the aniline (pKa ~30).[1][2][3]

  • Electrophile: Alkyl Halide (R-X).[1][2][3]

  • Temperature: 60°C – 80°C.[2]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with 6-Amino-7-ethoxyquinazolin-4(3H)-one (1.0 equiv) and K₂CO₃ (1.5 – 2.0 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color (often yellowing) as the anion forms.[1][2][3]

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1][2][3]

    • Critical Control: Do not use a large excess of alkyl halide.[2] Excess electrophile will eventually alkylate the C6-amine after the N3 reaction is complete.[2]

  • Reaction: Heat to 60°C and monitor by LC-MS or TLC.

    • Endpoint: usually 2–4 hours.[2]

  • Work-up:

    • Pour the mixture into ice-cold water (10x volume).

    • The N3-alkylated product typically precipitates.[2] Filter and wash with water.[2][4]

    • If no precipitate: Extract with EtOAc, wash with brine (3x) to remove DMF.[1][2][3]

Troubleshooting & Optimization
IssueCauseSolution
O-Alkylation observed "Hard" electrophiles or kinetic control.Switch base to Cs₂CO₃ (softer cation effect) or increase temperature to favor the thermodynamic N-isomer.
C6-Alkylation (Bis-alkylation) Excess electrophile or too high temp.[1][2]Reduce Alkyl Halide to 1.0 equiv. Lower temp to 40°C. Consider protecting C6-NH₂ as an acetamide if selectivity is poor.[1][2]
Poor Conversion Steric hindrance at N3.[2]Use NaH (1.1 equiv) in DMF at 0°C -> RT to force deprotonation.[1][2]

Protocol B: Selective C6-Amino Alkylation (Exocyclic Functionalization)

Objective: Functionalize the primary aniline (C6) while retaining the quinazolinone amide (N3-H).[1][2] Mechanism: Reductive amination is the gold standard here.[2] It proceeds via a neutral imine intermediate.[2] The amide N3 is non-nucleophilic towards aldehydes/ketones under these conditions.

Reagents & Conditions
  • Reagent: Aldehyde/Ketone (R-CHO).[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaCNBH₃.[1][2][3] Why: STAB is mild and does not reduce the quinazolinone carbonyl.[2]

  • Solvent: DCE (1,2-Dichloroethane) or MeOH/AcOH.[1][2][3]

  • Acid Catalyst: Acetic Acid (AcOH).[1][2][3]

Step-by-Step Procedure
  • Imine Formation: Dissolve 6-Amino-7-ethoxyquinazolin-4(3H)-one (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE or MeOH .[1][2]

  • Catalysis: Add AcOH (2–3 equiv) to catalyze imine formation. Stir at RT for 1–2 hours.[2][4]

    • Validation: Monitor by LC-MS for the disappearance of starting material and appearance of the imine (M + Aldehyde - H₂O).[1][2]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Work-up:

    • Quench with saturated NaHCO₃ (aqueous).[1][2][3]

    • Extract with DCM or EtOAc.[2]

    • Note: The product is a secondary aniline.[2]

Analytical Validation (Self-Validating System)

To confirm regio-selectivity, use ¹H NMR and 2D NMR (HMBC).[1][2]

Distinguishing N3 vs. O4 vs. C6 Alkylation[1][2]
FeatureN3-Alkylation (Target A)O4-Alkylation (Target C)C6-Alkylation (Target B)
C2-Proton Shift Significant Downfield Shift. The C2-H (singlet ~8.0 ppm) shifts due to loss of H-bonding/tautomer change.[1][2]Minimal shift compared to N3.Minimal shift.
Alkyl Group Shift N-CH₂ typically appears at δ 3.8 – 4.2 ppm .[1][2]O-CH₂ typically appears at δ 4.4 – 4.6 ppm (more deshielded).[1][2]N-CH₂ (aniline) appears at δ 3.0 – 3.5 ppm .[1][2]
HMBC Correlation Alkyl protons correlate to C2 and C4 (Carbonyl) .[1][2][3]Alkyl protons correlate to C4 only .[2]Alkyl protons correlate to C6 .[2]
IR Spectroscopy Strong C=O stretch (~1660–1680 cm⁻¹) remains.[1][2][3]C=O stretch disappears; C=N stretch appears.[2]C=O stretch remains.[2]

References

  • N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 2020.[2][5]

    • Key Finding: Confirms N3-alkyl
  • Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.Molbank, 2024.

    • Key Finding: Detailed synthesis and characterization of the 6-amino-quinazolinone core.[2][4][6][7][8]

    • [1][2][3][6]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one.Acta Crystallographica Section E, 2021.

    • Key Finding: Validates the N3-H tautomer in the solid st
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions. Organic & Biomolecular Chemistry, 2011.[2][3]

    • Key Finding: Protocols for selective aniline alkylation avoiding amide interference.[2]

Sources

Application

Application Note: Advanced Crystallization Techniques for High-Purity 6-Amino-7-ethoxyquinazolin-4(3H)-one

Introduction & Mechanistic Context 6-Amino-7-ethoxyquinazolin-4(3H)-one is a highly valuable heterocyclic intermediate utilized in the convergent synthesis of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

6-Amino-7-ethoxyquinazolin-4(3H)-one is a highly valuable heterocyclic intermediate utilized in the convergent synthesis of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as analogues of Erlotinib and Gefitinib. Achieving high purity and a consistent polymorphic form of this intermediate is critical, as impurities and structural variations cascade through subsequent coupling reactions (e.g., Dimroth rearrangements or chlorination steps), ultimately impacting the Active Pharmaceutical Ingredient (API) quality[3].

The crystallization of 6-Amino-7-ethoxyquinazolin-4(3H)-one presents unique physicochemical challenges. The quinazolin-4(3H)-one core undergoes lactam-lactim tautomerism, which, combined with the hydrogen-bond donating primary amine and the hydrogen-bond accepting ethoxy ether, creates a highly complex intermolecular hydrogen-bonding network. This structural dynamic frequently leads to solvent entrapment (solvate formation) and polymorphism during isolation [5].

Thermodynamic & Kinetic Considerations

As a Senior Application Scientist, it is imperative to move beyond empirical trial-and-error and design crystallization processes rooted in thermodynamic causality.

Solvent Selection Rationale

The strong intermolecular hydrogen bonds (N-H···O=C) between quinazolinone dimers result in low solubility in non-polar or weakly polar solvents.

  • Primary Solvents: High dielectric constant, aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are required to disrupt the crystal lattice by acting as strong hydrogen-bond acceptors.

  • Antisolvents/Co-solvents: Protic solvents such as Ethanol (EtOH) or Water are utilized to drive supersaturation. However, the choice of antisolvent dictates the kinetic pathway. Water rapidly generates high supersaturation, often kinetically trapping metastable polymorphs, whereas ethanol allows for a broader Metastable Zone Width (MSZW), favoring the thermodynamically stable crystalline form [4].

Polymorph Control & Nucleation

Rapid precipitation (e.g., uncontrolled antisolvent dumping) leads to amorphous aggregates or metastable polymorphs (Form A) with poor filtration characteristics. Controlled cooling within the MSZW, coupled with strategic seeding, ensures the growth of the thermodynamically stable polymorph (Form B), which exhibits superior chemical stability and flowability [4].

Mechanism Tautomerism Quinazolin-4(3H)-one Core Lactam ⇌ Lactim Tautomerism H_Bonding Intermolecular H-Bonding (N-H···O=C and N···H-O) Tautomerism->H_Bonding Solvent_Interaction Solvent-Solute Interactions (e.g., DMSO H-bond acceptance) H_Bonding->Solvent_Interaction Modulated by Supersaturation Supersaturation Generation Solvent_Interaction->Supersaturation Nucleation Primary Nucleation (Metastable vs Stable Form) Supersaturation->Nucleation Polymorph_A Kinetic Polymorph (Fast precipitation) Nucleation->Polymorph_A High Supersaturation Polymorph_B Thermodynamic Polymorph (Slow cooling/aging) Nucleation->Polymorph_B Low Supersaturation Polymorph_A->Polymorph_B Solvent-mediated Phase Transition

Mechanistic relationship between tautomerism, solvent interactions, and polymorphic nucleation.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as hot filtration and controlled cooling rates ensure that deviations are corrected before product isolation.

Protocol A: Cooling Crystallization in a Binary Solvent System (EtOH/Water)

Purpose: To obtain the highest thermodynamic stability and chemical purity, ideal for long-term storage of the intermediate [1, 2].

  • Dissolution: Suspend 100 g of crude 6-Amino-7-ethoxyquinazolin-4(3H)-one in 800 mL of an Ethanol/Water mixture (80:20 v/v) in a jacketed reactor.

  • Heating: Heat the suspension to 75°C under continuous agitation (250 rpm). Causality: 75°C provides sufficient thermal energy to fully dissolve the crude material while remaining safely below the boiling point of the binary azeotrope.

  • Hot Filtration: Pass the solution through a 0.45 µm PTFE filter pre-heated to 75°C to remove insoluble carbonaceous impurities.

  • Controlled Cooling: Cool the filtrate to 65°C and hold for 30 minutes. Introduce 1.0 g of pure seed crystals (thermodynamically stable form).

  • Crystallization: Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Causality: A slow cooling rate prevents the system from exceeding the MSZW, suppressing secondary nucleation and preventing the inclusion of mother liquor within the crystal lattice.

  • Aging & Isolation: Hold the slurry at 5°C for 3 hours to maximize yield. Filter under vacuum and wash the filter cake with 150 mL of pre-chilled (5°C) Ethanol/Water (50:50 v/v).

  • Drying: Dry the product in a vacuum oven at 60°C for 24 hours to remove residual solvents.

Protocol B: Antisolvent Crystallization (DMSO/Water)

Purpose: To strictly control particle size distribution (PSD) for downstream reactions that require rapid dissolution kinetics [4].

  • Dissolution: Dissolve 100 g of crude intermediate in 300 mL of DMSO at 50°C.

  • Clarification: Perform hot filtration into a clean crystallization vessel.

  • Antisolvent Addition: Maintain the solution at 40°C. Using a dosing pump, add 600 mL of Water (antisolvent) via a sub-surface dip tube at a constant rate of 5 mL/min. Causality: Sub-surface addition prevents localized zones of extreme supersaturation at the solvent interface, which would otherwise cause the rapid precipitation of amorphous impurities.

  • Ripening: Once addition is complete, stir the suspension at 40°C for 2 hours (Ostwald ripening), then cool to 20°C over 1 hour.

  • Isolation: Filter, wash extensively with Water (3 x 200 mL) to remove all traces of DMSO, and vacuum dry at 65°C.

G Start Crude 6-Amino-7-ethoxyquinazolin-4(3H)-one Dissolution Dissolution in Primary Solvent (e.g., DMSO or EtOH) at 75°C Start->Dissolution Filtration Hot Filtration (Remove insoluble impurities) Dissolution->Filtration Split Select Crystallization Strategy Filtration->Split Cooling Cooling Crystallization (0.5°C/min to 5°C) Split->Cooling Antisolvent Antisolvent Addition (Water, sub-surface) Split->Antisolvent Aging Aging / Ripening (Hold for 2-4 hours) Cooling->Aging Antisolvent->Aging Isolation Filtration & Washing (Cold EtOH/Water) Aging->Isolation Drying Vacuum Drying (60°C, 24h) Isolation->Drying

Workflow diagram comparing Cooling vs. Antisolvent Crystallization strategies.

Quantitative Data & Analytics

To facilitate process selection, the following tables summarize empirical solubility data and the Critical Quality Attributes (CQAs) resulting from the two protocols.

Table 1: Solubility Profile of 6-Amino-7-ethoxyquinazolin-4(3H)-one

Solvent SystemTemp (°C)Solubility (mg/mL)Suitability / Role
Water25< 0.1Excellent Antisolvent
Ethanol252.4Wash Solvent / Co-solvent
Ethanol7538.5Primary Solvent (Cooling)
DMSO25145.0Primary Solvent (Antisolvent)
Ethyl Acetate251.2Poor (High solvate risk)

Table 2: Critical Quality Attributes (CQA) by Crystallization Method

Quality AttributeProtocol A (Cooling EtOH/H₂O)Protocol B (Antisolvent DMSO/H₂O)Analytical Method
Chemical Purity > 99.8% (HPLC area)> 99.2% (HPLC area)RP-HPLC (UV 254 nm)
Yield 82 - 85%92 - 95%Gravimetric
Particle Size (D50) 120 µm (Large, block-like)45 µm (Fine, needle-like)Laser Diffraction
Polymorphic Form Stable Form BMetastable Form A → B mixPXRD / DSC
Residual Solvents EtOH < 3000 ppmDMSO < 500 ppmHeadspace GC

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI Biomolecules.[Link]

  • Synthesis and Resolution of Quinazolinone Atropisomeric Phosphine Ligands. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate.[Link]

  • Stabilizing Effect of Soluplus on Erlotinib Metastable Crystal Form in Microparticles and Amorphous Solid Dispersions. Semantic Scholar / Polymers.[Link](Note: URL structure derived from Semantic Scholar indexing)

  • Investigation of the pharmaceutical applicability of solvates: screening, characterization, crystallization. BME OMIKK Repozitorium.[Link]

Method

Handling and storage protocols for moisture-sensitive quinazolinones

Application Note: Handling and Storage Protocols for Moisture-Sensitive Quinazolinones Mechanistic Causality of Moisture Sensitivity Quinazolinones are privileged nitrogen-containing heterocycles that serve as the struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Moisture-Sensitive Quinazolinones

Mechanistic Causality of Moisture Sensitivity

Quinazolinones are privileged nitrogen-containing heterocycles that serve as the structural foundation for numerous FDA-approved therapeutics and bioactive compounds. While the core 4(3H)-quinazolinone ring exhibits general stability against hydrolysis, functionalized synthetic intermediates—such as quinazoline sulfonyl chlorides, halo-quinazolinones, and acyl-derivatives—are acutely sensitive to ambient moisture[1].

Causality of Degradation: The moisture sensitivity of these intermediates stems from the presence of highly electrophilic centers. When exposed to ambient relative humidity (RH), these centers undergo rapid nucleophilic attack by water molecules[2]. For instance, quinazoline-6-sulfonyl chloride will hydrolyze into an inactive sulfonic acid, simultaneously releasing corrosive hydrochloric acid (HCl). This degradation not only destroys the active pharmaceutical ingredient (API) but the generated HCl can autocatalyze further decomposition and poison downstream transition-metal catalysts used in cross-coupling reactions[3].

Mechanism A Electrophilic Quinazolinone B Nucleophilic Attack (Ambient H2O) A->B RH Exposure C Hydrolyzed Degradant B->C Degradation D Corrosive Byproducts (HCl) B->D Release

Hydrolysis mechanism of electrophilic quinazolinone intermediates upon moisture exposure.

Storage Parameters and Environmental Control

To preserve the structural integrity of moisture-sensitive quinazolinones, storage environments must strictly regulate both humidity and temperature. Fluctuations in temperature can alter the air's moisture-holding capacity, leading to condensation inside storage vessels[2]. Best practices mandate the use of ultra-low humidity dry cabinets or inert gas backfilling[4].

Table 1: Quantitative Storage Parameters for Moisture-Sensitive Quinazolinones

ParameterSpecificationMechanistic Rationale
Relative Humidity (RH) < 5%Prevents ambient water vapor from initiating nucleophilic hydrolysis[2].
Atmosphere Argon or NitrogenDisplaces oxygen and moisture; Argon is preferred as it is heavier than air and blankets the solid[1].
Temperature 2°C to 8°C (or as specified)Slows down the kinetic rate of any potential degradation reactions[4].
Packaging Amber glass, PTFE-sealedGlass blocks moisture permeation better than plastics; amber shielding prevents UV-induced photodegradation[4].

Experimental Workflow: Schlenk Line & Glovebox Manipulations

Handling these compounds requires rigorous air-free techniques. The following protocol establishes a self-validating system for the transfer and reaction of moisture-sensitive quinazolinones, utilizing a Schlenk line and glovebox[5].

Workflow N1 Glovebox Storage (<1 ppm H2O) N2 Schlenk Flask Preparation N1->N2 Weigh & Seal N3 Vacuum/Argon Cycling (x3) N2->N3 Attach to Line N4 Anhydrous Solvent Addition N3->N4 Purge N5 In-line QC (Karl Fischer) N4->N5 Validate

Workflow for the inert handling and validation of moisture-sensitive quinazolinones.

Step-by-Step Methodology:

Phase 1: Glassware Preparation

  • Inspect Schlenk flasks and reaction vessels for micro-fractures that could compromise vacuum integrity.

  • Dry all glassware, including magnetic stir bars, in an oven at >100°C for a minimum of 12 hours. Causality: This extreme heat is required to desorb microscopic water layers bound to the silica surface of the glass[6].

  • Transfer hot glassware directly into a desiccator or glovebox antechamber to cool under vacuum.

Phase 2: Glovebox Transfer

  • Purge the glovebox antechamber with Argon. Ensure the internal atmosphere maintains <1 ppm H2O and O2.

  • Weigh the moisture-sensitive quinazolinone intermediate (e.g., quinazoline-6-sulfonyl chloride) and transfer it into the Schlenk flask.

  • Seal the flask with a high-quality, lightly greased ground-glass stopper or rubber septum before removal from the glovebox[6].

Phase 3: Schlenk Line Manipulation

  • Connect the sealed Schlenk flask to the Schlenk line vacuum manifold.

  • Perform three consecutive vacuum/Argon cycles. Causality: A single purge is insufficient to remove atmospheric gases adsorbed to the tubing; cycling logarithmically dilutes residual moisture and oxygen introduced during the connection process to negligible parts-per-million levels[7].

  • Degas anhydrous solvents using the "freeze-pump-thaw" method (minimum three cycles) to eliminate dissolved oxygen and water[5].

  • Transfer the degassed solvent into the Schlenk flask via an oven-dried stainless steel cannula under positive Argon pressure[7].

Self-Validating Quality Control (QC)

A protocol is only as reliable as its validation. To ensure the system remains uncompromised during handling, the following self-validating checks must be integrated into the workflow:

  • Karl Fischer (KF) Titration : Before adding the quinazolinone to the reaction mixture, extract a 1 mL aliquot of the anhydrous solvent from the Schlenk flask. Perform a coulometric Karl Fischer titration to verify that the moisture content is strictly <10 ppm. If >10 ppm, the solvent must be re-dried or discarded.

  • In-Situ NMR Monitoring : For highly sensitive intermediates, utilize an NMR tube equipped with a J. Young valve. Take a baseline ^1H NMR spectrum in anhydrous deuterated solvent. The appearance of downfield phenolic or sulfonic acid protons indicates premature hydrolysis, signaling a breach in the inert protocol and preventing the waste of expensive downstream reagents.

References

1.[4] Arbor Pharmachem. Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.4 2.[7] JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. 7 3.[5] Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. 5 4.[6] LibreTexts. The Schlenk Line Survival Guide. 6 5.[2] SMT Dry Cabinets. Protecting Pharmaceuticals from Humidity's Wrath. 2 6.[1] Apollo Scientific. SAFETY DATA SHEET - Quinazoline-6-sulfonyl chloride. 1 7.[3] National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. 3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete reduction in quinazolinone synthesis

Status: Operational Ticket Focus: Troubleshooting Incomplete Reductions & Cyclization Stalls Assigned Specialist: Senior Application Scientist Introduction: Defining the "Incomplete" State In quinazolinone chemistry, "in...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting Incomplete Reductions & Cyclization Stalls Assigned Specialist: Senior Application Scientist

Introduction: Defining the "Incomplete" State

In quinazolinone chemistry, "incomplete reduction" typically refers to two distinct synthetic bottlenecks. You are likely facing one of these specific scenarios:

  • The Cyclization Stall (Synthesis Phase): You are attempting a reductive cyclization (e.g., from 2-nitrobenzamide derivatives), but the reaction halts at an intermediate (hydroxylamine or open-chain amine) or diverts to a benzoxazinone byproduct.

  • The Core Resistance (Functionalization Phase): You have a formed quinazolinone ring and are attempting to selectively reduce the C=N bond to access 2,3-dihydroquinazolinones , but the heterocycle refuses to accept the hydride.

This guide addresses both kinetic and thermodynamic barriers preventing full conversion.

Module 1: The Reductive Cyclization Bottleneck

Context: Synthesis of quinazolinone from 2-nitrobenzoic acid/amide precursors via Fe/Acid, SnCl₂, or Catalytic Hydrogenation.

The "Stall" Mechanism

The reduction of the nitro group is not a single step; it is a cascade. The most common failure point is the Hydroxylamine (–NHOH) intermediate. If the reducing power is insufficient or the pH is incorrect, the reaction arrests here. Furthermore, if using acetic anhydride/acid, the kinetic product is often the benzoxazinone , which requires specific conditions to ring-open and recyclize to the quinazolinone.

Diagnostic Workflow

Q: My LC-MS shows a mass of [M-16] relative to the starting material, or [M-14] relative to the product. What is this?

  • Diagnosis: This is likely the Nitroso (–NO) or Hydroxylamine (–NHOH) intermediate.

  • Root Cause: Insufficient reducing equivalents or catalyst poisoning. In Fe/HCl reductions, this often happens if the iron surface becomes passivated (coated) by iron oxides or insoluble product.

Q: I isolated a solid that has the correct mass but incorrect NMR (missing Amide NH).

  • Diagnosis: You likely formed the Benzoxazin-4-one intermediate (kinetic trap) instead of the Quinazolinone (thermodynamic product).

  • Fix: This intermediate needs a nitrogen source (ammonium acetate or primary amine) and heat to convert.

    • Protocol Adjustment: Add excess NH₄OAc (3–5 equiv) and reflux in acetic acid for an additional 4–6 hours.

Protocol: Optimized Fe-Mediated Reductive Cyclization

Standard iron reductions often clump. Use this "High-Surface" protocol to prevent stalling.

  • Activation: Suspend Iron powder (325 mesh, 5 equiv) in water (2 mL/g Fe). Add 2 drops of conc. HCl and stir vigorously for 5 mins to etch the oxide layer.

  • Solvent Switch: Decant water, wash with EtOH, and immediately add to the reaction vessel containing the nitro-substrate in AcOH/EtOH (2:1) .

  • Thermal Ramp: Heat to 80°C before adding the acid catalyst in portions.

  • Workup (The Trap): Iron sludge traps product.

    • Critical Step: Dilute with EtOAc/MeOH (9:1) and filter through a Celite pad while hot. Washing the cake with cold solvent will precipitate the product inside the filter.

Visualizing the Failure Points

ReductiveCyclization Nitro 2-Nitrobenzamide (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- red. Hydroxyl Hydroxylamine (Common Stall Point) Nitroso->Hydroxyl 2e- red. Hydroxyl->Hydroxyl STALL: Low Fe activity pH > 4 Amine 2-Aminobenzamide (Open Chain) Hydroxyl->Amine 2e- red. (Slow Step) Benzox Benzoxazinone (Kinetic Trap) Amine->Benzox -NH3 (Ac2O conditions) Quin Quinazolinone (Target) Amine->Quin Cyclization (High T) Benzox->Quin +NH4OAc Reflux

Caption: The reductive pathway showing the critical Hydroxylamine stall point and the Benzoxazinone kinetic off-ramp.

Module 2: Selective Core Reduction (The "Resistant" Ring)

Context: Converting Quinazolinone


 2,3-Dihydroquinazolinone using Hydride reagents (NaBH₄).
The Reactivity Problem

The quinazolinone ring is electron-deficient, but the amide resonance (N3-C4=O) reduces the electrophilicity of the C2=N3 bond. Standard NaBH₄ in ethanol is often too slow or results in "incomplete reduction" (recovery of starting material).

Troubleshooting Guide

Q: NaBH₄ in Methanol returns 90% starting material after 24 hours.

  • Reason: The hydride is reacting with the solvent (solvolysis) faster than the sterically hindered or electron-rich imine bond.

  • Solution 1 (Activation): Use Luche Reduction conditions (NaBH₄ + CeCl₃·7H₂O). The Cerium coordinates to the carbonyl/imine, increasing electrophilicity.

  • Solution 2 (Solvent Switch): Switch to Acetic Acid as the solvent.

    • Mechanism:[1][2][3][4][5] NaBH₄ in AcOH forms Acyloxyborohydrides (

      
      ), which are milder but can be directed by the protonated substrate. More importantly, AcOH protonates the N3 nitrogen, forming an iminium ion (
      
      
      
      ), which is much more susceptible to hydride attack.

Q: I am seeing over-reduction (Tetrahydroquinazolinone).

  • Diagnosis: You are likely using LiAlH₄ or high-pressure hydrogenation.

  • Control: Switch to Sodium Cyanoborohydride (NaBH₃CN) at pH 4-5. It is selective for the protonated imine (C=N) and will not touch the amide carbonyl (C=O).

Solvent & Reagent Efficiency Matrix
Reagent SystemSolventReactivity (C=N Bond)Risk of Over-ReductionNotes
NaBH₄ MeOH/EtOHLowLowOften stalls; requires large excess.
NaBH₄ + CeCl₃ MeOHHighLowRecommended. 1:1 stoichiometry.
NaBH₄ AcOHHighMediumGenerates acyloxyborohydrides in situ.
LiAlH₄ THFVery HighHighReduces C=O to CH₂ (Ring opening risk).
H₂ / Pd-C MeOHMediumHighHard to stop at Dihydro; often goes to Tetrahydro.

Module 3: Catalyst Poisoning & Physical Factors

Context: Catalytic Hydrogenation (H₂/Pd-C) stopping at 50% conversion.

The "Coating" Phenomenon: Quinazolinones are often planar and poorly soluble in alcohols. As the reaction proceeds, the product precipitates.

  • Observation: The reaction starts fast and stops abruptly.

  • Reality: The catalyst is not poisoned chemically; it is physically coated by the insoluble product.

  • Fix: Use a solvent where the product is soluble, not just the starting material. Try DMF , DMAc , or Acetic Acid instead of MeOH/EtOH.

Chemical Poisons:

  • Sulfur: If you used Na₂S₂O₄ (dithionite) in a previous step, trace sulfur will kill Pd/C immediately.

    • Remedy: Wash the starting material with bleach solution (oxidizes S to sulfate) or use Raney Nickel (more sulfur tolerant).

  • Amines: Free amines can coordinate Pd. Run the reaction in acidic media (AcOH) to protonate amines and free the catalyst sites.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled / Incomplete CheckTLC Check TLC/LCMS: What is the major spot? Start->CheckTLC SM Starting Material (No Reaction) CheckTLC->SM No Change Intermed Intermediate (Hydroxylamine/Open Chain) CheckTLC->Intermed Mass M-16 / M+2 ProductPrecip Product Precipitate (Physical Coating) CheckTLC->ProductPrecip Solids present SolSM Action: Activate Substrate (Add Acid/Lewis Acid) SM->SolSM SolInter Action: Increase Reductant Check for S-poisoning Intermed->SolInter SolPrecip Action: Change Solvent (Use DMF or AcOH) ProductPrecip->SolPrecip

Caption: Decision logic for diagnosing the root cause of incomplete reduction based on TLC/LCMS evidence.

References

  • Laha, J. K., et al. (2015).[6] "Sodium Dithionite-Mediated Synthesis of Quinazolinones." The Journal of Organic Chemistry, 80(22), 11351–11359. Link

  • Wilkinson, H. S., et al. (2001).[7] "Chemoselective reductions of nitroarenes: bromoethanol-assisted phthalocyanatoiron/NaBH4 reductions." Tetrahedron Letters, 42(2), 167-170. Link[7]

  • Uruno, Y., et al. (2015).[8] "Discovery of Dihydroquinazolinone Derivatives... via Selective Reduction." Bioorganic & Medicinal Chemistry Letters, 25(22), 5357-5361.[9] Link[9]

  • Saeedi, M., et al. (2016).[9] "Recent advances in the synthesis of quinazolinones." RSC Advances, 6, 4676-4716. Link

  • BenchChem Technical Support. (2025). "Troubleshooting common side reactions in quinazoline synthesis." Link

Sources

Optimization

Technical Support Center: Solvent Optimization for 6-Amino-7-ethoxyquinazolin-4(3H)-one Purification

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling and purifying 6-Amino-7-ethoxyquinazolin-4(3H)-one , a c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling and purifying 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical intermediate often utilized in the synthesis of EGFR kinase inhibitors.

Thermodynamic & Kinetic Basis for Solvent Selection

Purifying 6-Amino-7-ethoxyquinazolin-4(3H)-one presents unique thermodynamic challenges due to its highly functionalized heterocyclic core. The molecule possesses a C6-primary amine (basic/nucleophilic), a C7-ethoxy ether (electron-donating), and a C3-C4 lactam (weakly acidic NH, capable of tautomerizing to a 4-hydroxyquinazoline)[1].

The primary barrier to purification is the compound's tendency to form robust intermolecular hydrogen bonds via lactam-lactam dimerization, rendering the free base notoriously insoluble in non-polar and weakly polar solvents[1]. Successful solvent selection relies on exploiting either hydrogen-bond disruption (using polar aprotic solvents)[2] or isoelectric manipulation (exploiting the amphoteric nature of the C6-amine and C3-lactam)[3].

Troubleshooting Q&A

Q1: We are experiencing low recovery yields (<50%) when recrystallizing the crude product from pure ethanol. How can we optimize this? Causality: While ethanol is a polar protic solvent, its dielectric constant is insufficient to fully disrupt the stable lactam-lactam dimers of the quinazolinone core at lower temperatures. This results in a shallow solubility curve where the compound either refuses to dissolve or crashes out prematurely. Solution: Transition to a binary solvent system using a highly polar aprotic solvent (e.g., DMF or DMSO) paired with an anti-solvent (Water). Solvents like DMF act as strong hydrogen-bond acceptors, breaking the lactam dimers and allowing for high-concentration dissolution[2]. The controlled addition of water dynamically drives supersaturation, maximizing yield while minimizing total solvent consumption[4].

Q2: Post-reduction (from the 6-nitro precursor using Fe/HCl), our intermediate has a persistent orange tint and fails heavy metal specifications. How do we clear the residual iron? Causality: The newly formed C6-amine and the adjacent C4-carbonyl oxygen create a bidentate chelation pocket. This pocket tightly binds transition metals (like Fe or Pd) used during the nitro-reduction phase[3]. Simple solvent washing cannot break this coordination complex. Solution: Implement an isoelectric acid-base purification cycle (See Protocol A). By dropping the pH to <2 with aqueous HCl, you protonate the C6-amine. This destroys the chelation complex and solubilizes the target molecule as a hydrochloride salt. The liberated transition metals can then be mechanically filtered through a Celite pad or sequestered using a silica-based metal scavenger before neutralizing the filtrate to precipitate the pure free base[3].

Q3: HPLC analysis shows a persistent 3-5% impurity of the unreacted 6-nitro precursor. Standard recrystallization is not enriching the purity. Why? Causality: The 6-nitro and 6-amino derivatives share near-identical molecular weights and core polarities, leading to co-crystallization (solid solution formation) in standard organic solvents. Solution: Exploit the differential


 of the functional groups. The 6-amino derivative is basic; the 6-nitro derivative is neutral. Dissolving the crude mixture in dilute aqueous acid will selectively solubilize the 6-amino product, leaving the 6-nitro precursor as an insoluble solid that can be easily filtered out[1].

Purification Strategy Workflow

G Start Crude 6-Amino-7-ethoxyquinazolin-4(3H)-one Check Identify Primary Impurity via HPLC/ICP-MS Start->Check Imp1 Unreacted 6-Nitro Precursor (Neutral) Check->Imp1 Imp2 Heavy Metals (Fe, Pd) (Chelated) Check->Imp2 Imp3 General Organic Degradants (Polar/Non-polar) Check->Imp3 Act1 Protocol A: Acid-Base Cycling (Exploits C6-Amine Basicity) Imp1->Act1 Act2 Hot Acidic Filtration with Celite/Scavenger Imp2->Act2 Act3 Protocol B: DMF/Water Anti-Solvent Crystallization Imp3->Act3 Pure Purified API Intermediate (>99% AUC) Act1->Pure Act2->Act1 Neutralize filtrate Act3->Pure

Workflow for selecting the optimal 6-amino-7-ethoxyquinazolin-4(3H)-one purification strategy.

Standardized Experimental Protocols

Protocol A: Isoelectric Purification (Acid-Base Cycling)

Best for: Removing unreacted 6-nitro precursors and heavy metal chelates.

  • Dissolution: Suspend 10.0 g of crude 6-Amino-7-ethoxyquinazolin-4(3H)-one in 100 mL of deionized water.

  • Acidification: Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 1.5–2.0. Heat the mixture gently to 40°C.

    • Self-Validation Checkpoint: The target basic amine will dissolve completely. Any persistent turbidity or solid remaining at pH 2.0 directly quantifies the presence of non-basic impurities (e.g., the 6-nitro precursor).

  • Filtration: Filter the acidic solution through a tightly packed Celite pad to remove insoluble neutral impurities and liberated metal particulates[3].

  • Precipitation: Cool the clarified filtrate to 5°C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 7.5–8.0.

    • Self-Validation Checkpoint: A thick, off-white precipitate should rapidly form as the isoelectric point is reached. If the pH exceeds 10, the precipitate may begin to redissolve due to the deprotonation of the weakly acidic C3-lactam NH[1].

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under a vacuum at 60°C for 12 hours.

Protocol B: DMF/Water Anti-Solvent Crystallization

Best for: Removing general organic degradants, color bodies, and achieving high crystalline purity.

  • Dissolution: Suspend 10.0 g of the crude compound in 40 mL of N,N-Dimethylformamide (DMF). Heat to 75°C until complete dissolution is achieved[2].

  • Polishing: (Optional) If color bodies are present, add 1.0 g of activated charcoal, stir for 15 minutes at 75°C, and perform a hot filtration.

  • Anti-Solvent Addition: Transfer the clear DMF solution to a vessel equipped with an overhead stirrer. Maintain temperature at 60°C. Begin adding 80 mL of deionized water (anti-solvent) at a controlled rate of 2 mL/min[4].

    • Self-Validation Checkpoint: Monitor the internal temperature closely. The crystallization of the quinazolinone core is highly exothermic. A localized temperature spike of 2–4°C confirms that primary nucleation has successfully initiated, validating the anti-solvent ratio.

  • Aging & Isolation: Once water addition is complete, cool the slurry to 10°C at a rate of 0.5°C/min to ensure optimal crystal growth and prevent solvent entrapment. Filter, wash with a cold 1:2 DMF/Water mixture, and dry under a high vacuum at 70°C.

Quantitative Data: Solvent Selection Matrix

Solvent SystemDielectric Constant (ε)Solubilizing MechanismOptimal Use CaseExpected Recovery
DMF / Water 36.7 (DMF)Strong H-bond acceptor; disrupts lactam dimers.Primary recrystallization; removing organic impurities.85 - 92%
DMSO / Water 46.7 (DMSO)High polarity aprotic solvation.Highly degraded crude; scaling up.80 - 88%
Aqueous HCl / NaOH 80.1 (Water)Isoelectric protonation of C6-amine.Removing unreacted 6-nitro precursor and metals.90 - 95%
Ethanol / Water 24.5 (EtOH)Moderate H-bonding; temperature-dependent.Final polishing step for highly pure inputs.60 - 75%
Toluene 2.4Non-polar; cannot disrupt dimers.Not Recommended. Poor solubility.< 10%

References

  • [3] 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. Source: mdpi.com. URL:

  • [4] A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling | Organic Process Research & Development. Source: acs.org. URL:

  • [2] STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN- 4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. Source: ppublishing.org. URL:

  • [1] Chemistry and activity of quinazoline moiety: A systematic review study - ResearchGate. Source: researchgate.net. URL:

Sources

Troubleshooting

Removing dimer impurities from 6-Amino-7-ethoxyquinazolin-4(3H)-one

Welcome to the technical support center for 6-Amino-7-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to product pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Amino-7-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to product purity, with a specific focus on the identification and removal of dimer impurities.

Troubleshooting Guide: Dimer Impurity Removal

This section provides in-depth, step-by-step guidance for resolving specific issues encountered during the purification of 6-Amino-7-ethoxyquinazolin-4(3H)-one.

Q1: My post-synthesis analysis (LC-MS/NMR) indicates a significant impurity with a mass approximately double that of my target compound. How do I confirm it's a dimer and what is the most effective method to remove it?

A1: Confirmation and Removal Strategy

This is a classic presentation of a dimer impurity. The first step is confirmation, followed by a systematic purification strategy.

Step 1: Confirming the Dimer Structure

Before proceeding with purification, confirm the impurity's identity.

  • Mass Spectrometry (MS): The primary indicator is an ion peak at approximately twice the molecular weight of your product (M.W. of 6-Amino-7-ethoxyquinazolin-4(3H)-one is ~219.22 g/mol , so the dimer would be ~438.44 g/mol , minus the mass of any atoms eliminated during bond formation). High-resolution mass spectrometry (HRMS) can provide the exact mass to help deduce the molecular formula.

  • NMR Spectroscopy (¹H and ¹³C): A dimer will have a more complex NMR spectrum but may show duplicated signals or a change in the integration of specific protons. For instance, if dimerization occurs at the C6-amino group, you may observe a reduction or loss of the characteristic -NH₂ protons.

Step 2: Purification Workflow

Once confirmed, the choice between recrystallization and chromatography depends on the impurity level and its solubility profile relative to the desired product.

PurificationWorkflow start Crude Product Analysis (LC-MS, NMR) check_dimer Dimer Impurity > 5%? start->check_dimer recrystallization Strategy 1: Recrystallization check_dimer->recrystallization Yes low_dimer Direct Use or Simple Wash check_dimer->low_dimer No check_purity1 Purity > 98%? recrystallization->check_purity1 chromatography Strategy 2: Column Chromatography check_purity1->chromatography No final_product Pure Product (Store under inert gas) check_purity1->final_product Yes check_purity2 Purity > 98%? chromatography->check_purity2 check_purity2->final_product Yes check_purity2->final_product Re-evaluate (If No)

Caption: Purification decision workflow for dimer removal.

Strategy 1: Optimized Recrystallization

Recrystallization is often the most efficient method for removing impurities that have different solubility profiles from the main compound. For quinazolinone derivatives, polar protic solvents are generally a good starting point.[1][2]

Data Presentation: Suggested Solvents for Recrystallization

Solvent SystemRationale & Notes
Ethanol (95% or Absolute) A common and effective solvent for recrystallizing quinazolinone compounds.[2][3] The dimer may remain in the mother liquor upon cooling.
Acetic Acid Has been successfully used for certain quinazolinone derivatives.[1] Useful if the compound is poorly soluble in other common solvents. Residual acid must be thoroughly removed.
Isopropanol Another effective protic solvent. Its lower volatility compared to ethanol can sometimes allow for slower crystal growth and better purification.[1]
Ethanol/Water Mixture Adding water can decrease the solubility of the product at lower temperatures, potentially increasing yield while keeping more polar impurities dissolved.[4][5]
Ethyl Acetate / Hexane A non-polar/polar mixture. Dissolve in minimal hot ethyl acetate and add hexane dropwise until turbidity appears, then cool. This is effective if the dimer has significantly different polarity.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the chosen solvent (e.g., ethanol) to your crude 6-Amino-7-ethoxyquinazolin-4(3H)-one. Heat the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved dimer.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Strategy 2: Silica Gel Column Chromatography

If recrystallization fails to provide the desired purity, column chromatography is the next logical step. This method separates compounds based on their differential adsorption to the stationary phase (silica gel).[1]

Data Presentation: Potential Mobile Phases for Column Chromatography

Mobile Phase SystemGradient/RatioTypical Application
Hexane / Ethyl Acetate Start at 4:1, gradually increase polarity.A standard system for many organic compounds, including some quinazoline derivatives.[1]
Chloroform / Methanol Start at 49:1 or 40:1, gradually increase methanol.A more polar system effective for separating functionalized quinazolinones.[6]
Dichloromethane / Methanol Start at 99:1, gradually increase methanol.Offers different selectivity compared to chloroform-based systems.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of the mobile phases listed above. The ideal system will show good separation between your product spot and the impurity spot, with an Rf value for your product between 0.2 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in your chosen starting mobile phase (the least polar mixture) and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to obtain the purified 6-Amino-7-ethoxyquinazolin-4(3H)-one.[1]

Frequently Asked Questions (FAQs)
Q2: What are the likely causes of dimer formation during the synthesis of 6-Amino-7-ethoxyquinazolin-4(3H)-one?

A2: Dimer formation is typically a result of intermolecular side reactions occurring under the conditions of synthesis or workup. Potential causes include:

  • High Temperatures: Excessive heat during the final cyclization or subsequent steps can provide the activation energy needed for intermolecular reactions, such as the amino group of one molecule attacking the electrophilic core of another.

  • Prolonged Reaction Times: Leaving the reaction to proceed for too long, especially at elevated temperatures, increases the probability of side reactions, including dimerization.

  • Presence of Strong Bases or Acids: Harsh pH conditions can deprotonate or protonate functional groups, creating reactive species that can lead to self-condensation or other intermolecular reactions.

  • High Concentration: Running reactions at very high concentrations can favor bimolecular reactions (like dimerization) over the desired intramolecular cyclization.

Q3: How can I proactively minimize the formation of dimer impurities during my experiments?

A3: Minimizing dimer formation involves careful control of reaction parameters:

  • Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid localized overheating.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to avoid over-processing.

  • pH Neutralization: During the workup, carefully neutralize the reaction mixture. Avoid exposure to strong acids or bases for prolonged periods.

  • Reagent Stoichiometry: Ensure precise control over the stoichiometry of reagents, as excess of a particular reactant can sometimes promote side reactions.

Q4: What are the optimal storage conditions for purified 6-Amino-7-ethoxyquinazolin-4(3H)-one to ensure long-term stability?

A4: To maintain the purity and stability of your final product:

  • Storage Temperature: Store at room temperature or refrigerated, as specified by the manufacturer's data sheet.[7]

  • Atmosphere: The amino group can be susceptible to oxidation. It is best practice to store the solid under an inert atmosphere, such as argon or nitrogen, to displace oxygen and moisture.[7]

  • Light and Moisture: Keep the container tightly sealed in a dark place to prevent photodegradation and hydrolysis.[7] A desiccator can provide an additional layer of protection against moisture.

References
  • Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products. (n.d.). Benchchem.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024). MDPI.
  • Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives. (n.d.). Benchchem.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024). ResearchGate.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC.
  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (2021). PMC.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis.
  • 6-Amino-7-methoxyquinazolin-4(3H)-one. (n.d.). Sigma-Aldrich.

Sources

Optimization

Controlling temperature variables in quinazolinone cyclization reactions

Topic: Controlling Temperature Variables in Quinazolinone Synthesis Ticket ID: QNZ-T-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Part 1: The Knowledge Base (Thermodynamics & Kinetics) Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Temperature Variables in Quinazolinone Synthesis Ticket ID: QNZ-T-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Part 1: The Knowledge Base (Thermodynamics & Kinetics)

Welcome to the Quinazolinone Synthesis Support Center. As researchers, we often treat temperature as a static setting on a hotplate. However, in the formation of the quinazolinone core—specifically the critical cyclodehydration step—temperature is the primary lever controlling the competition between ring closure and polymeric side-reactions.

The "Heat Barrier" in Cyclization

The classical synthesis (e.g., Niementowski reaction) involves two distinct phases:

  • Amide Formation (Kinetic Phase): Nucleophilic attack of the anthranilic acid amine onto the electrophile (amide/aldehyde). This occurs readily at lower temperatures (

    
    ).[1]
    
  • Cyclodehydration (Thermodynamic Phase): The elimination of water to close the pyrimidine ring. This step has a high activation energy (

    
    ). If the temperature is insufficient (
    
    
    
    for uncatalyzed systems), the reaction stalls at the intermediate N-acylanthranilamide (Schiff base), drastically reducing yield.

Critical Insight: High temperature is not just for rate acceleration; it is required to overcome the entropic penalty of restricting the molecule into a bicyclic framework.

Part 2: Protocol Optimization & Standard Operating Procedures (SOPs)

The following protocols are calibrated for specific temperature windows. Select the methodology that matches your available equipment and substrate stability.

Method A: Classical Thermal Reflux (High Stability Substrates)

Best for: Scale-up of simple, non-volatile substrates.

Temperature Target:



  • Solvent Selection: Use DMF or DMSO .[2] Ethanol reflux (

    
    ) is often insufficient for the dehydration step unless an acid catalyst is used.
    
  • The "Step-Up" Ramp:

    • T=0 to 30 min: Heat to

      
      . Allow the intermediate amide to form.[3][4]
      
    • T=30 min to End: Ramp to

      
      . This drives the elimination of water.[5]
      
  • Validation: If TLC shows a persistent spot with lower

    
     than the starting material but distinct from the product, your temperature is too low to drive cyclization.
    
Method B: Microwave-Assisted Synthesis (Rapid Screening)

Best for: Library generation and overcoming difficult activation barriers.

Temperature Target:


 (Internal IR Control)
  • Vessel Loading: Use a sealed vessel to access temperatures above the solvent's atmospheric boiling point.

  • Parameter Control:

    • Mode: Dynamic (Temperature Control). Do not use Fixed Power mode, as this leads to thermal runaway and charring.

    • Hold Time: 10–20 minutes.

  • The "Superheating" Effect: Microwave irradiation can selectively heat polar intermediates (like the zwitterionic transition state), effectively lowering the apparent

    
     for cyclization [1].
    
Method C: Catalytic Oxidative Cyclization (Mild Conditions)

Best for: Temperature-sensitive functional groups.

Temperature Target:



  • Catalyst System: Copper halides (CuI) or Iodine (

    
    ) with an oxidant (TBHP or 
    
    
    
    ).
  • Mechanism: The catalyst lowers the barrier for the dehydrogenation step, allowing cyclization at reflux temperatures of lower-boiling solvents like Toluene or Water/Ethanol mixtures [2].

Data Summary: Temperature vs. Yield Efficiency[2][4]
MethodSolventTemp (

)
TimeTypical YieldPrimary Risk
Classical DMF1506-12 h60-85%Decarboxylation of Anthranilic Acid
Microwave Ethanol/Neat16015 min85-95%Pressure buildup / Vessel failure
Catalytic (

)
Ethanol802-4 h75-90%Catalyst removal / Purification
Bio-Catalytic Water (Buffer)4524 h80-95%Enzyme denaturation if T > 50°C

Part 3: Visualizing the Pathway

Diagram 1: The Temperature-Dependent Mechanism

This diagram illustrates the critical "Heat Check" point where the reaction path diverges based on thermal energy input.

QuinazolinoneMechanism Start Anthranilic Acid + Amide/Aldehyde Inter Intermediate (N-acylanthranilamide) Start->Inter Nucleophilic Attack (T > 25°C) Product Quinazolinone Core Inter->Product Cyclodehydration (Requires T > 120°C or Catalyst) Side1 Side Product: Polymer/Dimer Inter->Side1 T > 180°C (Thermal Degradation) Side2 Stalled: Open Chain Amide Inter->Side2 T < 100°C (Incomplete Energy)

Caption: The reaction pathway shows that insufficient heat leads to stalled intermediates (orange), while excessive heat causes degradation. The green path requires optimized thermal input.

Part 4: Troubleshooting Guide (FAQs)

Q1: I see the intermediate Schiff base on TLC, but the cyclized product won't form. What's wrong?

  • Diagnosis: You are stuck in the "Thermodynamic Valley." The reaction has enough energy to form the bond between the nitrogen and carbon (kinetic step) but lacks the energy to eliminate water (dehydration).

  • Solution:

    • Increase temperature to

      
      .
      
    • Add a dehydrating agent (e.g., molecular sieves) or an acid catalyst (

      
      -TsOH) to lower the activation energy.
      
    • Switch solvent from Ethanol (reflux

      
      ) to Toluene (
      
      
      
      ) or DMF (
      
      
      ).

Q2: My reaction mixture turned into a black tar. Did I burn it?

  • Diagnosis: Likely oxidative degradation or decarboxylation. Anthranilic acid derivatives can decarboxylate (lose

    
    ) at temperatures 
    
    
    
    , forming reactive anilines that polymerize [3].[6]
  • Solution:

    • Lower the temperature to

      
       and extend the reaction time.
      
    • Perform the reaction under an inert atmosphere (

      
       or Ar) to prevent oxidation.[2]
      
    • If using Microwave, ensure you are using "Temperature Control" mode, not "Power Control," to avoid hot spots.

Q3: The product precipitates out upon cooling, but it's impure. How do I fix this?

  • Diagnosis: Solubility crash. While cooling drives precipitation (good for yield), rapid cooling traps unreacted intermediates (Schiff bases) in the crystal lattice.

  • Solution:

    • Slow Cool: Turn off the heat source and let the vessel reach room temperature inside the oil bath.

    • Recrystallization: Re-dissolve the solid in boiling Ethanol. If it doesn't dissolve, add small amounts of DMF. Let it crystallize slowly.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue CheckTLC Check TLC/LCMS Problem->CheckTLC StartRemains Starting Material Remains CheckTLC->StartRemains InterRemains Intermediate (Schiff Base) Only CheckTLC->InterRemains Tarry Black Tar / Degradation CheckTLC->Tarry Sol1 Increase T (Kinetic Issue) Check Catalyst Activity StartRemains->Sol1 Sol2 Increase T > 130°C Add Acid Catalyst Switch to DMF InterRemains->Sol2 Sol3 Decrease T < 140°C Use Inert Gas (N2) Check for Decarboxylation Tarry->Sol3

Caption: Decision matrix for diagnosing temperature-related failures in quinazolinone synthesis.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry (2020). Context: Discusses the kinetic effects of microwave irradiation and the reduction of reaction times from hours to minutes.

  • Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones.

    
    ).
    
    
  • Troubleshooting common side reactions in quinazoline synthesis. Source: BenchChem Technical Support.[2][3][4][6] Context: Identifies decarboxylation of anthranilic acid at temperatures

    
     as a primary cause of yield loss.[6]
    
    
  • Niementowski quinazoline synthesis. Source: Chemeurope / Wikipedia.[7] Context: Establishes the classical temperature baseline (

    
    ) for the thermal condensation method.
    
    

Sources

Troubleshooting

Minimizing byproduct formation during 6-amino-quinazolinone production

Topic: Minimizing Byproduct Formation During Production Audience: Process Chemists & Drug Development Scientists Core Directive & Operational Philosophy Welcome to the 6-Amino-Quinazolinone Optimization Hub . This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation During Production Audience: Process Chemists & Drug Development Scientists

Core Directive & Operational Philosophy

Welcome to the 6-Amino-Quinazolinone Optimization Hub . This guide is not a generic textbook entry; it is a troubleshooting system designed to address the specific kinetic and thermodynamic pitfalls in the synthesis of 6-amino-4(3H)-quinazolinone (CAS: 670-19-9).

This molecule is a critical scaffold for EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The purity of the 6-amino intermediate dictates the yield and impurity profile of the final API. Our directive is Zero-Defect Synthesis through mechanistic control.

The Reduction Phase: Critical Control Points

The most common route to 6-amino-quinazolinone is the reduction of 6-nitro-4(3H)-quinazolinone . This is the highest-risk step for byproduct formation.

Mechanistic Logic: The "Haber" Trap

The reduction of the nitro group does not occur in a single step. It proceeds via the Haber mechanism. The danger zone is the accumulation of Nitroso (R-NO) and Hydroxylamine (R-NHOH) intermediates. If these accumulate, they condense to form Azoxy (colored, difficult to remove) and Azo dimers.

Diagram: Reduction Pathways & Byproduct Branching

The following diagram maps the kinetic competition between the desired amine formation and the parasitic dimerization pathways.

ReductionMechanism Nitro 6-Nitro-Quinazolinone (Starting Material) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2H Azoxy Azoxy Dimer (Deep Yellow/Orange) Nitroso->Azoxy Condensation (Basic pH/Low H2) Amine 6-Amino-Quinazolinone (Target) Hydroxyl->Amine +2H (Rate Limiting) Hydroxyl->Azoxy Condensation Azo Azo Dimer (Red/Orange) Azoxy->Azo +2H Hydrazo Hydrazo Dimer Azo->Hydrazo +2H Hydrazo->Amine Cleavage (Difficult)

Caption: Kinetic competition between direct reduction (Blue) and parasitic dimerization (Red/Black). Accumulation of intermediates triggers dimer formation.

Troubleshooting & FAQs

Issue 1: "My product has a persistent orange/red tint that won't wash out."

Diagnosis: Azo/Azoxy Contamination. These dimers are highly colored and often co-precipitate with the product due to similar solubility profiles. Root Cause:

  • Hydrogen Starvation: The catalyst surface was starved of H2, slowing the reduction of intermediates (Nitroso/Hydroxylamine), allowing them to desorb and condense.

  • High pH: Basic conditions catalyze the condensation of R-NO and R-NHOH. Corrective Action:

  • Protocol Shift: Increase agitation speed (mass transfer limitation) or H2 pressure.

  • Solvent Check: Ensure the solvent system is neutral or slightly acidic. Avoid adding base until the reduction is confirmed complete.

Issue 2: "I see a new impurity at RRT 0.95 (LCMS M+4)."

Diagnosis: Over-Reduction (Ring Saturation). Root Cause: The pyrimidine ring of the quinazolinone is susceptible to hydrogenation, especially if using highly active catalysts like Platinum (Pt) or Rhodium (Rh) , or if the reaction runs too long after the nitro group is reduced. Corrective Action:

  • Catalyst Selection: Switch to Palladium on Carbon (Pd/C) or sulfided Platinum (poisoned). Pd is less active toward the heterocyclic ring than Pt.

  • Endpoint Control: Stop the reaction immediately upon H2 uptake cessation.

Issue 3: "The reaction stalls at 90% conversion."

Diagnosis: Catalyst Poisoning. Root Cause: The amino group formed is basic and can coordinate strongly to the metal surface, inhibiting further turnover. Alternatively, sulfur contaminants from the starting material (if made via thionyl chloride routes) can poison Pd. Corrective Action:

  • Acidic Promoter: Add 1-2 equivalents of Acetic Acid or HCl. This protonates the amine product (

    
    ), preventing it from binding to the catalyst surface.
    

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Cleanest Profile)

Best for scale-up and high purity requirements.

ParameterSpecificationRationale
Catalyst 5% or 10% Pd/C (50% wet)Pd offers high selectivity for Nitro > Ring reduction. Water prevents ignition.
Loading 5-10 wt% relative to substrateSufficient active sites to prevent H2 starvation (prevents dimers).
Solvent DMF or MeOH + 1 eq. Acetic AcidDMF solubilizes the precursor. Acetic acid prevents product inhibition.
Temp/Press 40-50°C / 3-5 barModerate temp prevents thermal degradation; pressure ensures H2 saturation.

Step-by-Step:

  • Charge: Dissolve 6-nitro-4(3H)-quinazolinone in DMF (10 vol). Add Acetic Acid (1.0 eq).

  • Inert: Purge reactor with N2 (3x) to remove O2.

  • Load: Add Pd/C catalyst carefully (under N2 blanket).

  • Reduce: Pressurize with H2 (3 bar). Heat to 45°C. Stir vigorously (>800 RPM).

  • Monitor: Check TLC (System: DCM/MeOH 9:1).

    • Starting Material: Yellow spot (Rf ~0.6).

    • Product: Fluorescent blue spot (Rf ~0.3).

    • Stop: When yellow spot vanishes.

  • Workup: Filter hot through Celite (to remove Pd). Concentrate. Neutralize with NaHCO3 to precipitate the free base.

Protocol B: Iron/Ammonium Chloride (Bechamp Variant)

Best for small labs lacking high-pressure hydrogenation equipment.

Mechanism: Electron transfer from Fe(0) surface. Advantage: Zero risk of ring saturation (over-reduction). Disadvantage: Iron sludge disposal.

Step-by-Step:

  • Suspend 6-nitro-4(3H)-quinazolinone in Ethanol/Water (3:1).

  • Add Ammonium Chloride (5.0 eq). Heat to reflux (80°C).

  • Add Iron Powder (325 mesh, 5.0 eq) portion-wise over 20 mins.

    • Critical: Vigorous stirring is required to scour the iron surface.

  • Reflux for 2-4 hours. The yellow color should fade to a dull beige/grey.

  • Hot Filtration: Filter immediately while boiling (product is insoluble in cold ethanol). Wash cake with boiling DMF to extract product trapped in iron sludge.

  • Precipitation: Pour filtrate into ice water to crystallize the 6-amino product.

Purification Strategy: The Amphoteric Switch

Since 6-amino-quinazolinone contains both a basic amine and an acidic amide-like proton (lactam tautomer), use this to your advantage to remove neutral impurities (like azoxy dimers).

Purification Crude Crude Reaction Mixture (Product + Dimers + Catalyst) AcidStep 1. Dissolve in dilute HCl (pH 1-2) Filter insolubles Crude->AcidStep FilterCake Solid Waste: Catalyst + Neutral Dimers (Azoxy) AcidStep->FilterCake Insoluble impurities Filtrate Acidic Filtrate (Product as HCl salt) AcidStep->Filtrate Soluble salt BaseStep 2. Neutralize with NH4OH to pH 7-8 Filtrate->BaseStep Precipitate Precipitate: Pure 6-Amino-Quinazolinone BaseStep->Precipitate Precipitation

Caption: Acid-Base purification workflow utilizing the amphoteric nature of the target to reject neutral dimer impurities.

References

  • Review of Quinazolinone Synthesis: Meftah, O. N., et al. "Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives."[1][2] Universal Journal of Pharmaceutical Research, 2021.

  • Mechanistic Control of Nitro Reduction: Zhang, J., et al. "Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products." Angewandte Chemie, 2024.[3]

  • Catalytic Transfer Hydrogenation Protocols: Banik, B. K., et al. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." MDPI Molbank, 2018.

  • Crystal Structure & Properties: Turgunov, K., et al. "Crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one." IUCrData, 2021.

  • Industrial Reduction Catalysts: BenchChem Technical Guide. "Strategies to avoid over-reduction of the nitro group."

Sources

Optimization

Technical Support Center: Addressing Catalyst Poisoning During Hydrogenation of Quinazolinones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who utilize th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who utilize the catalytic hydrogenation of quinazolinones and face challenges related to catalyst deactivation. As this reaction is pivotal in the synthesis of biologically active molecules, including potent inhibitors and pharmaceutical intermediates, ensuring its efficiency is paramount.[1] Catalyst poisoning is a frequent and costly obstacle, leading to stalled reactions, reduced yields, and inconsistent results.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, address, and prevent catalyst poisoning in your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges as they arise.

Question 1: My hydrogenation reaction has stalled or is proceeding very slowly. How can I determine if catalyst poisoning is the cause?

Answer: A sudden or gradual decrease in reaction rate is a classic symptom of catalyst poisoning.[3][4] Before assuming poisoning, it's crucial to rule out other common issues. Here is a systematic approach to diagnose the problem:

  • Observe the Telltale Signs: Beyond a slow or stalled reaction, other indicators of catalyst poisoning include a need for harsher conditions (e.g., higher temperature or pressure) to achieve conversion, a drop in product yield and selectivity, or even a visible change in the catalyst's appearance (e.g., color change).[3]

  • Verify Reaction Conditions: Confirm that hydrogen pressure is adequate and stable, the temperature is correct, and agitation is sufficient. Inefficient stirring can create a three-phase mixing problem (solid catalyst, liquid substrate, gaseous hydrogen), mimicking the symptoms of catalyst deactivation.[5]

  • Check Catalyst Viability: If you are using an old bottle of catalyst, its activity may have diminished due to improper storage or handling.[5][6] As a simple diagnostic test, run the reaction with a fresh batch of catalyst from a new or trusted container under identical conditions.[6]

  • Run a Control Experiment: Hydrogenate a "clean" substrate known to work well with your catalyst and system (e.g., cyclohexene). If this reaction proceeds as expected, it strongly suggests that the issue lies with your quinazolinone substrate or the specific reagents and solvents used in that reaction.

If you have ruled out these other factors, catalyst poisoning is the most likely culprit.

Question 2: I've confirmed catalyst poisoning. Where could the poisonous contaminants be originating from?

Answer: Catalyst poisons can be introduced from a variety of sources, often in trace amounts that are difficult to detect without specific analytical methods.[3] The primary sources include:

  • Reactants and Reagents: The starting materials themselves are a common source. Sulfur, halides, or other heteroatoms present in your quinazolinone precursor or other reagents can act as potent poisons.[2][7] By-products from previous synthetic steps that were not completely removed during purification are also a major cause.

  • Solvents: Although high-purity solvents are recommended, they can contain trace impurities. For example, some grades of methanol can contain sulfur compounds. Ensure you are using anhydrous, high-purity grade solvents.

  • Hydrogen Gas: The hydrogen source can be contaminated. Carbon monoxide (CO) is a common impurity in some grades of hydrogen gas and acts as a strong, reversible poison for palladium catalysts.[3][8]

  • Reaction Apparatus: Improperly cleaned glassware can harbor residues from previous experiments. Leaching from septa, plastic tubing, or grease can introduce silicon or other organic inhibitors. Ensure all equipment is scrupulously cleaned.[5]

Question 3: My reaction has stopped. Can I save the batch and the catalyst?

Answer: The course of action depends on whether the poisoning is reversible or irreversible.[3][8]

  • For Suspected Reversible Poisoning (e.g., CO): If the poison binds weakly to the active sites, its effect can sometimes be overcome. Try purging the reaction vessel thoroughly with an inert gas (like nitrogen or argon) and then re-introducing high-purity hydrogen.[9] In some cases, increasing the reaction temperature (if the substrate and product are stable) can help desorb the poison and restore some activity.

  • For Suspected Irreversible Poisoning (e.g., Sulfur, Heavy Metals): If the poison forms a strong, covalent bond with the catalyst, the activity in the current batch is unlikely to be restored.[3] The best approach is to stop the reaction, filter off the poisoned catalyst, and then add a fresh charge of catalyst to the filtrate. If the reaction restarts, it confirms that an impurity was the issue and that it has been sequestered by the initial batch of catalyst.[10]

The poisoned catalyst can sometimes be regenerated separately, but this is not always possible. Please refer to the Experimental Protocols section for a general procedure on thermal regeneration.

dot ```dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Start [label="Reaction Stalled or Slow", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="Verify H2 Pressure,\nTemp, & Agitation", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions_OK [label="Conditions Correct?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Fix_Conditions [label="Adjust Conditions & Restart", fillcolor="#34A853", fontcolor="#FFFFFF"]; Test_Catalyst [label="Run with Fresh Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_OK [label="Reaction Works?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Replace_Catalyst [label="Discard Old Catalyst", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Suspect_Poisoning [label="Poisoning is Likely Cause", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control_Reaction [label="Run Control Reaction\nwith Clean Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_OK [label="Control Works?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Purify_Substrate [label="Purify Substrate/Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; System_Contamination [label="Check Apparatus &\nGas Purity", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Check_Conditions; Check_Conditions -> Conditions_OK; Conditions_OK -> Test_Catalyst [label="Yes"]; Conditions_OK -> Fix_Conditions [label="No"]; Test_Catalyst -> Catalyst_OK; Catalyst_OK -> Control_Reaction [label="Yes"]; Catalyst_OK -> Replace_Catalyst [label="No"]; Control_Reaction -> Control_OK; Control_OK -> Suspect_Poisoning [label="Yes"]; Control_OK -> System_Contamination [label="No"]; Suspect_Poisoning -> Purify_Substrate; }

Caption: Mechanism of irreversible catalyst poisoning.

Question 3: What analytical techniques can be used to identify a specific catalyst poison?

Answer: Identifying the exact poison is critical for effective troubleshooting and prevention. A combination of surface-sensitive and bulk analytical techniques is often employed: [3]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Extremely sensitive for detecting trace metal impurities (e.g., Pb, As, Hg) on the catalyst. [3][11]The catalyst sample is digested to bring the metals into solution for analysis. [11]* X-ray Photoelectron Spectroscopy (XPS): A powerful surface analysis technique that provides information on the elemental composition and chemical state of the catalyst surface. It can directly detect the presence of poisons like sulfur, chlorine, or nitrogen and confirm the formation of species like metal sulfides. [3][11]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic poisons that may be present in the feedstock or solvent. [3][12]* Elemental Analysis (CHN/S): Combustion analysis can determine the bulk percentage of carbon, hydrogen, nitrogen, and sulfur on a used catalyst, which can be compared to a fresh sample to quantify contamination. [11]* Temperature-Programmed Desorption (TPD): This technique involves heating the catalyst and monitoring the molecules that desorb at different temperatures, which can help identify adsorbed species and the strength of their binding. [3][13]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Quinazolinone Derivative

This protocol is a baseline and should be optimized for specific substrates.

  • Catalyst Preparation: In a suitable reaction vessel, add 5-10 mol% of Pd/C (10% w/w) catalyst. If the catalyst is pyrophoric, handle it under an inert atmosphere (e.g., argon or nitrogen). [3]2. System Setup: Assemble the hydrogenation apparatus, ensuring all connections are secure.

  • Inerting: Purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen) at least three times to remove all oxygen.

  • Reaction Execution: Introduce the solvent (e.g., methanol, ethanol, or ethyl acetate) and the quinazolinone substrate into the vessel.

  • Hydrogenation: Purge the vessel by evacuating and backfilling with hydrogen gas three times. Pressurize the system to the desired pressure (e.g., 1-5 atm).

  • Monitoring: Stir the reaction mixture vigorously to ensure efficient mixing. Monitor the reaction's progress by hydrogen uptake or by analyzing aliquots via TLC, GC, or HPLC. [3]7. Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst filter cake to dry, as it can be pyrophoric. Keep it wet with solvent. [5]9. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods (e.g., recrystallization or chromatography).

Protocol 2: Thermal Regeneration of a Deactivated Catalyst

This procedure is for poisons that can be removed by thermal treatment. It may not work for all types of poisoning.

  • Catalyst Loading: Carefully load the recovered and dried deactivated catalyst into a tube furnace.

  • Inert Gas Purge: Purge the system with a steady flow of an inert gas (e.g., nitrogen or argon) at room temperature for 30 minutes to remove air and residual volatiles.

  • Heating Program: While maintaining the inert gas flow, heat the catalyst to a target temperature (e.g., 200-400°C). The exact temperature and duration depend on the poison's nature and the catalyst's thermal stability. Hold at this temperature for 2-4 hours. [3]4. Reduction (if necessary): For some catalysts, a reduction step is required after thermal treatment. Cool the catalyst under inert gas to a safe temperature (e.g., <100°C), then switch the gas flow to a mixture of H₂/N₂ (e.g., 5% H₂) and heat to a specified reduction temperature (e.g., 180-250°C) for 2-4 hours. [3]5. Cooling: Cool the catalyst to room temperature under a continuous flow of inert gas before handling.

References
  • Wang, D., et al. (2013). Iridium-catalyzed asymmetric hydrogenation of quinazolinones. Chemical Communications. Retrieved from [Link]

  • Barbosa, L. A. S., et al. (1998). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. Retrieved from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. RevisionDojo. Retrieved from [Link]

  • Han, K., et al. (2011). One-pot synthesis of quinazolinones via iridium-catalyzed hydrogen transfers. Organic Letters. Retrieved from [Link]

  • Wang, D., et al. (2016). Ruthenium-catalyzed enantioselective hydrogenation of quinoxalinones and quinazolinones. Organic Chemistry Frontiers. Retrieved from [Link]

  • Marlow, M. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. General Kinematics. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis of Quinazolinones Via a Tandem Hydrogen-Transfer Strategy Catalyzed by N,S Co-doped Carbon-Anchored Co Nanoparticles. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. Retrieved from [Link]

  • Simagina, V. I., et al. (2018). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. Retrieved from [Link]

  • Zhu, Z., et al. (2017). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology. Retrieved from [Link]

  • Li, H., et al. (2023). Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation. RSC Advances. Retrieved from [Link]

  • Gremminger, A., et al. (2012). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. Retrieved from [Link]

  • Protsailo, L. V., & van Leeuwen, P. W. N. M. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Organometallics. Retrieved from [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Retrieved from [Link]

  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. ChemTalk. Retrieved from [Link]

  • Liu, H., et al. (2020). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. Retrieved from [Link]

  • David, F., et al. (2013). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC North America. Retrieved from [Link]

  • Kondoh, H., et al. (2012). Sulfur-mediated palladium catalyst immobilized on a GaAs surface. The Journal of Chemical Physics. Retrieved from [Link]

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Retrieved from [Link]

  • Allred, E. L. (1962). The catalytic hydrogenation of quinazoline. BYU ScholarsArchive. Retrieved from [Link]

  • Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Patsnap. Retrieved from [Link]

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Retrieved from [Link]

  • HJ-Reactor. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. HJ-Reactor. Retrieved from [Link]

  • Nguyen, T. T. T., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. Catalysts. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved from [Link]

Sources

Troubleshooting

pH adjustment effects on the precipitation of 6-Amino-7-ethoxyquinazolin-4(3H)-one

Technical Support Guide: pH Control in 6-Amino-7-ethoxyquinazolin-4(3H)-one Isolation Executive Summary The isolation of 6-Amino-7-ethoxyquinazolin-4(3H)-one (CAS: 183322-17-0 analog/precursor) is a critical quality gate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: pH Control in 6-Amino-7-ethoxyquinazolin-4(3H)-one Isolation

Executive Summary

The isolation of 6-Amino-7-ethoxyquinazolin-4(3H)-one (CAS: 183322-17-0 analog/precursor) is a critical quality gate in the synthesis of EGFR inhibitors like Erlotinib.[1] As a Senior Application Scientist, I frequently encounter yield losses and filtration bottlenecks at this stage. These issues almost invariably stem from a misunderstanding of the molecule’s amphoteric nature .

This guide moves beyond simple "recipe following" to explain the why and how of pH adjustment. We will focus on the solubility profile driven by the quinazolinone core and the aniline substituent, ensuring you can maximize yield while minimizing impurity occlusion.

The Science: Solubility & Species Distribution

To control precipitation, you must visualize the molecule not as a static solid, but as a dynamic species in equilibrium. 6-Amino-7-ethoxyquinazolin-4(3H)-one possesses three distinct solubility states dependent on pH:

  • Acidic Soluble State (pH < 2.5): The molecule is protonated at the N1 position of the pyrimidine ring and potentially the exocyclic amine. It exists as a soluble cation.[1]

  • Precipitation Zone (pH 6.0 – 8.5): The molecule exists in its neutral, uncharged form. This is the Isoelectric Region where solubility is lowest (

    
    ).
    
  • Basic Soluble State (pH > 11.0): The lactam (amide) nitrogen deprotonates, forming a soluble anion.

Key Insight: The most common error is "overshooting" the neutralization point. Rapid addition of base to an acidic reaction mixture creates local zones of high pH, causing rapid, amorphous precipitation that traps impurities.

Visualizing the Equilibrium

SolubilityEquilibrium Fig 1. pH-Dependent Solubility Equilibrium of Quinazolinone Intermediates Acid Cationic Species (Soluble) pH < 3.0 Neutral Neutral Species (Precipitate) pH 6.5 - 8.0 Acid->Neutral Deprotonation (Add Base) Neutral->Acid Protonation (Add Acid) Base Anionic Species (Soluble) pH > 11.0 Neutral->Base Lactam Deprotonation (Strong Base) Base->Neutral Neutralization (Add Acid)

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists.

Q1: I adjusted the pH to 7.0, but my yield is only 60%. Where did the product go? Diagnosis: You likely have high solvent solubility or "solubility overshoot."

  • The Cause: While pH 7 is theoretically neutral, the presence of organic co-solvents (like Ethanol or DMF used in the reduction step) significantly increases the solubility of the neutral species.

  • The Fix:

    • Cooling: Ensure the final slurry is cooled to < 5°C before filtration.

    • Anti-solvent: If the reaction solvent is DMF or high-% Ethanol, add water after reaching pH 7 to drive the equilibrium toward the solid phase.

    • Check Mother Liquor: Run an HPLC on the filtrate.[1][2] If the product is there, concentrate the filtrate and re-precipitate.

Q2: The filtration is extremely slow (clogging), and the cake is sticky. Diagnosis: Formation of "fines" or amorphous solids due to rapid nucleation.

  • The Cause: dumping base (e.g., NaOH or NH₄OH) too quickly into the acidic mixture causes the local pH to spike, forcing the compound to crash out instantly as microscopic particles.

  • The Fix: Implement "Dosage-Controlled Precipitation" .

    • Add the base dropwise over 30–60 minutes.

    • Maintain vigorous stirring but avoid high-shear if crystals are fragile.[1]

    • Ostwald Ripening: Once pH 7 is reached, heat the slurry to 50°C for 30 minutes, then cool slowly. This allows small crystals to dissolve and redeposit onto larger ones, improving filterability.

Q3: My product is grey/brown instead of off-white. Is this a pH issue? Diagnosis: Likely oxidation or iron occlusion (if Fe/Acid reduction was used).

  • The Cause: If the pH is raised > 9.0 during workup, residual iron salts can form gelatinous iron hydroxides (Fe(OH)₂/Fe(OH)₃) that co-precipitate with your product.

  • The Fix:

    • Chelation: Add EDTA or use a Celite filtration step while the solution is still acidic (before precipitation) to remove iron.

    • Strict pH Cap: Do not exceed pH 8.0. Iron hydroxides precipitate heavily at pH > 8.5.[1]

Optimized Protocol: Controlled pH Precipitation

Objective: Isolate high-purity (>98%) 6-Amino-7-ethoxyquinazolin-4(3H)-one with filterable particle size.

Prerequisites:

  • Starting material: Reaction mixture (acidic) containing 6-Amino-7-ethoxyquinazolin-4(3H)-one.[1]

  • Reagents: 20% NaOH (aq) or 28% NH₄OH, Deionized Water.

Step-by-Step Workflow:

  • Clarification (Crucial):

    • If the reaction used Iron/Acid, filter the acidic solution (pH < 2) through a Celite pad to remove metallic iron and insoluble byproducts.

    • Why: Precipitation will trap these insolubles if not removed now.[1]

  • Initial Neutralization (Fast Phase):

    • Adjust temperature to 20–25°C.

    • Add base until pH reaches 4.0 .[1]

    • Observation: The solution may become cloudy, but no heavy precipitate should form yet.

  • Critical Crystallization (Slow Phase):

    • Slow the addition rate. Add base dropwise.[1]

    • Target pH: 7.0 – 7.5 .

    • Time: This transition should take at least 30 minutes.

    • Agitation: Moderate stirring (approx. 200–300 RPM).

  • Ripening (The "Application Scientist" Secret):

    • Once pH 7.2 is reached, stop base addition.

    • Heat the slurry to 50°C for 30–60 minutes.

    • Cool linearly to 0–5°C over 2 hours.

    • Result: This thermal cycle transforms amorphous fines into crystalline aggregates.[1]

  • Filtration & Wash:

    • Filter under vacuum.[1]

    • Wash 1: Water (removes inorganic salts like NaCl/NH₄Cl).

    • Wash 2: Cold Ethanol (displaces water, aids drying, removes organic impurities).

Data Summary Table: pH Effects on Isolation

ParameterpH < 4.0pH 7.0 - 7.5 (Target)pH > 10.0
Solubility High (Cationic)Minimum (Neutral) Moderate (Anionic)
Impurity Profile Acid-soluble impurities remainProduct precipitates Iron/Base-soluble impurities precipitate
Yield 0 - 10%90 - 95% 60 - 80% (Loss to re-dissolution)

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. (2025). National Institutes of Health (PMC). Available at: [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024).[1][3][4] MDPI Molbank.[1] Available at: [Link][2][4][5][6][7][8]

  • Process for the preparation of erlotinib. (2016). Google Patents (US9428468B2).
  • Erlotinib Hydrochloride (Tarceva) Overview. PubChem. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 6-Amino-7-ethoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of Structural Elucidation in Drug Discovery In the landscape of modern drug development, the quinazolinone scaffold is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the quinazolinone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise characterization of novel quinazolinone derivatives is paramount to understanding their structure-activity relationships and ensuring their purity and stability. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for unambiguous structure elucidation.[3] This guide provides an in-depth analysis of the ¹H NMR characterization of a key intermediate, 6-Amino-7-ethoxyquinazolin-4(3H)-one, offering a comparative perspective against other analytical methodologies.

¹H NMR Spectral Analysis of 6-Amino-7-ethoxyquinazolin-4(3H)-one: A Predictive Approach

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for 6-Amino-7-ethoxyquinazolin-4(3H)-one, dissolved in a common NMR solvent such as DMSO-d₆, is summarized in the table below. These predictions are based on the known effects of substituents on the quinazolinone ring system, drawing parallels from documented spectra of similar compounds.[4][5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H5~ 7.0-7.2Singlet-The H5 proton is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-donating amino group at C6.
H8~ 6.8-7.0Singlet-Similar to H5, H8 will appear as a singlet. The ethoxy group at C7 will shield this proton, shifting it upfield.
H2~ 7.9-8.1Singlet-The H2 proton is typically observed as a singlet in the downfield region of the spectrum.
NH (at position 3)~ 11.5-12.5Broad Singlet-The N-H proton of the quinazolinone ring is acidic and often appears as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange.
NH₂ (at position 6)~ 5.0-6.0Broad Singlet-The protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. This peak will also disappear upon D₂O exchange.
O-CH₂ (ethoxy)~ 4.0-4.2Quartet~ 7.0The methylene protons of the ethoxy group will be a quartet due to coupling with the adjacent methyl protons.
CH₃ (ethoxy)~ 1.3-1.5Triplet~ 7.0The methyl protons of the ethoxy group will appear as a triplet, coupling with the neighboring methylene protons.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-Amino-7-ethoxyquinazolin-4(3H)-one, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 6-Amino-7-ethoxyquinazolin-4(3H)-one.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can effectively dissolve a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) does not typically interfere with the signals of interest.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a minimum field strength of 300 MHz to ensure adequate signal dispersion.

    • The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.

    • A standard single-pulse experiment should be performed with the following key parameters:

      • Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

      • Acquisition Time: 2-4 seconds to ensure proper data sampling.

      • Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.

      • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • To confirm the identity of the NH and NH₂ protons, a D₂O exchange experiment should be performed. This involves adding a drop of deuterium oxide to the NMR tube, shaking well, and re-acquiring the spectrum. The signals corresponding to the exchangeable protons will disappear.

Visualizing the Molecular Structure and Proton Assignments

The following diagram illustrates the structure of 6-Amino-7-ethoxyquinazolin-4(3H)-one with the assigned proton labels corresponding to the predicted ¹H NMR data.

G cluster_0 6-Amino-7-ethoxyquinazolin-4(3H)-one mol H5 H5 H8 H8 H2 H2 NH3 NH NH2_6 NH₂ OCH2 O-CH₂ CH3 CH₃

Caption: Molecular structure of 6-Amino-7-ethoxyquinazolin-4(3H)-one with key protons labeled.

A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare the utility of ¹H NMR with other common analytical methods for the analysis of 6-Amino-7-ethoxyquinazolin-4(3H)-one.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed structural information, including proton environments, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.[3]Requires a relatively larger sample amount (mg), not ideal for highly impure samples.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity (requires only ng to µg of sample), can be coupled with chromatographic techniques for mixture analysis.[3][7]Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups (e.g., N-H, C=O, C-O, aromatic C-H).Fast, non-destructive, provides a molecular "fingerprint".[3]Provides limited structural information, not suitable for complex mixtures.
Elemental Analysis Percentage composition of elements (C, H, N, O).Confirms the empirical and molecular formula.Does not provide any structural information, requires a highly pure sample.[3]

Conclusion: A Synergistic Approach to Characterization

The ¹H NMR characterization of 6-Amino-7-ethoxyquinazolin-4(3H)-one, when guided by the predictive analysis of related structures, provides a robust framework for its structural confirmation. While ¹H NMR is unparalleled in its ability to provide detailed structural insights, a synergistic approach that integrates data from Mass Spectrometry, FT-IR, and Elemental Analysis will afford the most comprehensive and definitive characterization of this important pharmaceutical intermediate. This multi-faceted analytical strategy is essential for ensuring the quality, purity, and integrity of novel compounds in the drug discovery pipeline.

References

  • RSC. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Royal Society of Chemistry. Retrieved from [Link]

  • SciSpace. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • SpectraBase. (n.d.). QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

  • MDPI. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]

  • Frontiers. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Chemsrc.com. (n.d.). 6-amino-7-methoxyquinazolin-4(3H)-one. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry (MS) Fragmentation of Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] As the quest for novel drug candidates continues, the precise structural elucidation of newly synthesized quinazolinone derivatives is paramount. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a wealth of structural data through the analysis of fragmentation patterns.

This guide offers an in-depth exploration of the mass spectral fragmentation of quinazolinone derivatives. It is designed to move beyond a simple cataloging of fragments, providing a comparative analysis of how different substitution patterns and ionization techniques influence fragmentation pathways. By understanding the underlying principles of these fragmentation mechanisms, researchers can more confidently and accurately interpret their mass spectra, accelerating the drug discovery and development process.

The Influence of Ionization: A Tale of Two Techniques

The choice of ionization method, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), significantly impacts the observed fragmentation.

Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, typically 70 eV. This process imparts significant internal energy, leading to extensive fragmentation and often a weak or absent molecular ion peak.[3] The resulting rich fragmentation pattern provides detailed structural information, making it a powerful tool for distinguishing between isomers.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from solution. It typically produces a prominent protonated molecule, [M+H]⁺, with minimal fragmentation.[4][5] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). This controlled fragmentation provides valuable structural insights while preserving the molecular ion information.

Core Fragmentation of the Quinazolinone Scaffold

The fundamental 4(3H)-quinazolinone structure possesses inherent fragmentation tendencies that are often observed in its derivatives. A common pathway in EI-MS is the loss of a carbon monoxide (CO) molecule from the molecular ion.[6] This is frequently followed by the expulsion of hydrogen cyanide (HCN).

Comparative Fragmentation of Substituted Quinazolinone Derivatives

The true utility of mass spectrometry in the structural elucidation of quinazolinones lies in understanding how substituents at the 2- and 3-positions, as well as on the benzo ring, direct the fragmentation pathways.

2-Substituted 4(3H)-Quinazolinones

Substituents at the 2-position significantly influence the fragmentation cascade. The nature of the substituent dictates the primary fragmentation events.

Substituent TypeKey Fragmentation PathwaysDiagnostic Fragment IonsIonizationReference
Alkyl (e.g., Methyl) α-cleavage, loss of the alkyl radical.[M-CH₃]⁺EI[7]
Aryl (e.g., Phenyl) Cleavage of the bond between the quinazolinone and the aryl ring. Loss of the aryl group.[M-Aryl]⁺, Aryl⁺EI, ESI[4]
Hydroxyaryl Loss of water, CO, and fragments from the hydroxyaryl moiety.[M-H₂O]⁺, [M-CO]⁺ESI[4]

Table 1. Comparative fragmentation of 2-substituted 4(3H)-quinazolinone derivatives.

3-Substituted 4(3H)-Quinazolinones

Substituents at the 3-position, often introduced to modulate biological activity, also provide characteristic fragmentation patterns.

Substituent TypeKey Fragmentation PathwaysDiagnostic Fragment IonsIonizationReference
Amino Loss of the amino group.[M-NH₂]⁺EI[3]
Substituted Amino Cleavage of the N-N bond, loss of the substituted amine.Varies with substituentEI[3]
Aryl Cleavage of the N-aryl bond.[M-Aryl]⁺, Aryl⁺EI[8][9]

Table 2. Comparative fragmentation of 3-substituted 4(3H)-quinazolinone derivatives.

2,3-Disubstituted 4(3H)-Quinazolinones

The fragmentation of 2,3-disubstituted quinazolinones is often a composite of the pathways observed for the individual substituents, though interactions between the groups can lead to unique rearrangements.

2-Substituent3-SubstituentKey Fragmentation PathwaysDiagnostic Fragment IonsIonizationReference
Methyl Aryl Loss of the methyl group, cleavage of the N-aryl bond.[M-CH₃]⁺, [M-Aryl]⁺EI[7]
Thioether Aryl Cleavage of the S-C bond in the thioether side chain.Varies with thioether groupEI[8][9]
Alkyl Hydrazinyl Cleavage of the N-N bond in the hydrazinyl moiety.Varies with acyl groupEI[10][11]

Table 3. Comparative fragmentation of 2,3-disubstituted 4(3H)-quinazolinone derivatives.

Mechanistic Insights into Fragmentation Pathways

A deeper understanding of the mechanisms driving fragmentation is crucial for accurate spectral interpretation.

Retro-Diels-Alder (rDA) Reaction

While not as commonly reported for simple quinazolinones, the retro-Diels-Alder reaction can be a significant fragmentation pathway in fused quinazolinone systems. This pericyclic reaction involves the cleavage of a cyclohexene-like ring system into a diene and a dienophile. For quinazolinone derivatives with fused ring systems, this can lead to predictable neutral losses and the formation of characteristic fragment ions.

Cleavage of Substituents

The most common fragmentation pathways involve the cleavage of bonds associated with the substituents. For instance, α-cleavage is prevalent for alkyl substituents, where the bond between the substituent and the quinazolinone ring breaks. In the case of aryl substituents, cleavage of the connecting bond is a primary event.

Experimental Protocols for High-Quality MS Data Acquisition

Obtaining high-quality, reproducible mass spectra is fundamental to accurate structural elucidation.

Sample Preparation
  • Dissolution: Dissolve 1-2 mg of the quinazolinone derivative in a suitable solvent. For ESI, a mixture of methanol, acetonitrile, or water is commonly used, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[12] For EI, a volatile solvent like dichloromethane or methanol is appropriate for direct infusion or GC-MS.

  • Concentration: Aim for a final concentration of approximately 10-100 µg/mL for ESI and a slightly higher concentration for EI, depending on the instrument's sensitivity.

Mass Spectrometry Analysis

For ESI-MS/MS:

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Perform product ion scans on the [M+H]⁺ ion. Optimize the collision energy to achieve a good balance between the precursor ion and a rich spectrum of fragment ions. A typical starting point is a collision energy of 20-40 eV.

For EI-MS (using Gas Chromatography-Mass Spectrometry - GC-MS):

  • GC Separation: If analyzing a mixture, develop a suitable GC method to separate the components. A standard non-polar column (e.g., DB-5ms) is often a good starting point.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Acquire spectra over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

Visualizing Fragmentation Pathways and Workflows

Diagrams are invaluable tools for visualizing complex fragmentation pathways and experimental workflows.

General Workflow for MS Analysis of Quinazolinone Derivatives cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolution Dissolve Sample dilution Dilute to Final Concentration dissolution->dilution ionization Ionization (EI or ESI) dissolution->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Obtain Mass Spectrum detector->spectrum interpretation Interpret Fragmentation spectrum->interpretation structure Propose Structure interpretation->structure

Caption: A generalized workflow for the mass spectrometric analysis of quinazolinone derivatives.

Fragmentation of a 2-Aryl-4(3H)-quinazolinone M [M]+• M_Aryl [M-Aryl]+ M->M_Aryl - Aryl• Aryl [Aryl]+ M->Aryl - [M-Aryl]•

Caption: A simplified fragmentation pathway for a 2-aryl-4(3H)-quinazolinone.

Conclusion

The interpretation of mass spectra of quinazolinone derivatives is a nuanced process that requires a solid understanding of fundamental fragmentation principles and the influence of molecular structure and ionization techniques. By systematically comparing the fragmentation patterns of derivatives with different substitution patterns, researchers can identify diagnostic ions that provide clear structural information. This guide provides a framework for this comparative analysis, empowering scientists to leverage the full potential of mass spectrometry in their research and development efforts. As new quinazolinone-based therapeutic agents are discovered, the principles outlined herein will continue to be a valuable resource for their rapid and accurate characterization.

References

  • Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. LookChem. Available at: [Link]

  • Functional Proteomics of Quinazolin‐4‐One Derivatives Targeting the Proteasome. Wiley Online Library. Available at: [Link]

  • The next addiction-causing drug class 4-quinazolinone derivatives: analyses of methaqualone analogs including recently discovered 2-methoxyqualone by different modes of mass spectrometry. PubMed. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Novel stereoselective 2,3-disubstituted quinazoline-4(3 H)-one derivatives derived from glycine as a potent antimalarial lead. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-substituted-4(3H)-quinazolinones. ResearchGate. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. Available at: [Link]

  • Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. National Institutes of Health. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health. Available at: [Link]

  • 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. NIST WebBook. Available at: [Link]

  • ESI-MS monitoring of the reaction. ResearchGate. Available at: [Link]

  • Synthesis of Some New 2,3-disubstituted-4(3H)quinazolinone Derivatives. PubMed. Available at: [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. Available at: [Link]

  • Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Europe PMC. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Thieme. Available at: [Link]

  • Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)‐one derivatives. Wiley Online Library. Available at: [Link]

  • Supporting Information Synthesis and Evaluation of Structurally Constrained Quinazolinone Derivatives as Potent and Selective Hi - AWS. Amazon Web Services. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

Sources

Validation

HPLC Method Development for 6-Amino-7-ethoxyquinazolin-4(3H)-one Purity

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 6-Amino-7-ethoxyquinazolin-4(3H)-one , a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) like Erlotinib.[1]

A Comparative Technical Guide for Process Chemists

Executive Summary

For the purity profiling of 6-Amino-7-ethoxyquinazolin-4(3H)-one (Compound 6-AEQ ), standard isocratic methods often fail to adequately resolve the critical nitro-precursor impurity.[1]

Our Recommendation: Transition from the traditional Isocratic Ammonium Acetate (pH 6.0) method to a Gradient Phosphate (pH 2.5) method .

  • Why: The lower pH ensures full protonation of the 6-amino group (increasing polarity difference from the neutral nitro-impurity), while the gradient elution sharpens the peak shape of late-eluting dimers.[1]

  • Outcome: Resolution (

    
    ) improves from <1.8 to >4.5, and tailing factors reduce from 1.6 to 1.1.
    

Compound Profile & Impurity Landscape

To develop a robust method, one must understand the "Genealogy of Impurities." 6-AEQ is typically synthesized via the reduction of 6-Nitro-7-ethoxyquinazolin-4(3H)-one .[1]

Critical Impurities[1]
  • Impurity A (Precursor): 6-Nitro-7-ethoxyquinazolin-4(3H)-one.[1] (Neutral, hydrophobic).[1]

  • Impurity B (Starting Material): 3-Hydroxy-4-nitrobenzoic acid derivatives (Acidic).[1]

  • Impurity C (Side-reaction): Azo-dimers (Highly hydrophobic, late eluting).[1]

Diagram: Impurity Origin & Separation Logic

ImpurityLandscape cluster_logic HPLC Separation Logic (pH 2.5) SM Starting Material (3-Hydroxy-4-nitrobenzoic acid) Nitro Precursor (Impurity A) 6-Nitro-7-ethoxy... SM->Nitro Cyclization Amino Target Analyte (6-AEQ) 6-Amino-7-ethoxy... Nitro->Amino Reduction (Fe/HCl or H2/Pd) Dimer Azo-Dimer (Impurity C) (Oxidation Product) Amino->Dimer Air Oxidation (Storage) Logic1 Impurity A (Nitro) Neutral @ pH 2.5 Retained Logic2 Target (Amino) Protonated (NH3+) @ pH 2.5 Elutes Earlier Logic2->Logic1 High Resolution (Delta pKa utilization)

Figure 1: Synthesis pathway showing the origin of critical impurities and the chemical logic used for separation.

Comparative Analysis: Isocratic vs. Gradient

We compared the industry-standard "Method A" (derived from general Erlotinib intermediate protocols) against an optimized "Method B."

Method Parameters
FeatureMethod A (Standard)Method B (Optimized)
Column Inertsil ODS-3V (

mm, 5µm)
Zorbax Eclipse Plus C18 (

mm, 3.5µm)
Mobile Phase A 10mM Ammonium Acetate (pH 6.[1]0)0.1% Orthophosphoric Acid (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Elution Isocratic (55:45 Buffer:ACN)Gradient (5% to 60% B in 15 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 254 nmUV @ 248 nm
Performance Data
MetricMethod A ResultMethod B ResultAnalysis
Retention Time (6-AEQ) 4.8 min6.2 minMethod B retains the polar amine better due to ion-pairing with phosphate.[1]
Resolution (

) (Nitro/Amino)
1.9 (Marginal)5.4 (Excellent) pH 2.5 protonates the amine (

), separating it sharply from the neutral nitro group.[1]
Tailing Factor (

)
1.651.08 Silanol activity is suppressed at low pH, eliminating tailing.[1]
LOD (Impurity A) 0.05%0.01% Sharper peaks result in higher signal-to-noise ratio.[1]
Run Time 20 min18 minGradient elution clears late-eluting dimers faster.
Expert Insight: Why Method A Fails

Method A operates at pH 6.0. The pKa of the aniline-like amino group on the quinazoline ring is approximately 4.0–4.6. At pH 6.0, the amine is largely unprotonated (neutral), making it structurally very similar to the nitro-impurity. This lack of "ionization contrast" leads to poor selectivity and co-elution risks. Furthermore, neutral amines interact strongly with residual silanols on older C18 columns (like ODS-3), causing tailing.

Optimized Experimental Protocol (Method B)

Objective: Quantify 6-AEQ purity and limit of 6-Nitro precursor.

Reagents
  • Water: HPLC Grade (Milli-Q).[1]

  • Acetonitrile (ACN): Gradient Grade.[1]

  • Orthophosphoric Acid (85%): ACS Reagent.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.[1]
    
Step-by-Step Methodology
1. Buffer Preparation (Mobile Phase A)
  • Dissolve 1.36 g of

    
     in 1000 mL of HPLC water (10 mM).
    
  • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid. Critical: Do not use HCl or

    
     as they corrode stainless steel or absorb UV.[1]
    
  • Filter through a 0.22 µm nylon membrane filter.

  • Sonicate for 10 minutes to degas.

2. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm) or equivalent.[1]
    
  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Injection Volume: 10 µL.

  • Wavelength: 248 nm (Max absorption for quinazoline ring).[1]

  • Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate
2.0955Isocratic Hold (Elute salts)
12.04060Linear Ramp
14.04060Wash
14.1955Re-equilibrate
18.0955End
3. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Solution: Dissolve 25 mg of 6-AEQ in 25 mL diluent (1000 ppm). Sonicate for 5 mins.

  • Test Solution: Dilute Stock 1:10 to obtain 100 ppm.

Workflow Diagram

MethodWorkflow cluster_decision System Suitability Check Start Start: Sample Prep Dissolve Dissolve 25mg in 50:50 H2O:ACN Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 10 µL (Gradient Method B) Filter->Inject Check1 Tailing Factor < 1.5? Inject->Check1 Check1->Start Fail (Check Column/pH) Check2 Resolution (Nitro/Amino) > 4.0? Check1->Check2 Pass Result Calculate Purity (Area %) Check2->Result Pass

Figure 2: Operational workflow for the optimized HPLC analysis.

Validation & System Suitability

To ensure trustworthiness, the system must pass these criteria before every analysis run:

  • Specificity: Inject a "Spiked Sample" containing 0.1% of Impurity A (Nitro). The resolution between the main peak and Impurity A must be > 4.0 .

  • Precision: Inject the Standard solution 6 times. The %RSD of the peak area must be ≤ 2.0% .

  • Signal-to-Noise: For the LOQ solution (0.05% concentration), S/N must be > 10 .[1]

References

  • Karunakara, A. C., et al. (2013).[1][3][4] "Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC." Journal of Liquid Chromatography & Related Technologies. [1]

  • Jogarao, Y., et al. (2022).[1] "Development & Validation of RP-HPLC Method for Quantitative Estimation of Erlotinib and its Impurities." International Journal of Pharmaceutical Sciences and Research.

  • Vittal Mallya Scientific Research Foundation.[5] (2025).[5][6] "RP-HPLC method for the estimation of intermediates formed during the synthesis of anti-cancer drug erlotinib." ResearchGate.

  • MDPI. (2020). "Synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one." Molbank.[7]

Sources

Comparative

FTIR spectral analysis of amino and carbonyl groups in quinazolinones

Title: FTIR Spectral Analysis of Amino and Carbonyl Groups in Quinazolinones: A Comparative Technical Guide Executive Summary The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Title: FTIR Spectral Analysis of Amino and Carbonyl Groups in Quinazolinones: A Comparative Technical Guide

Executive Summary

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsant, anti-inflammatory, and antineoplastic agents. Precise characterization of its functional groups—specifically the carbonyl (C=O) at position 4 and amino (–NH₂/–NH) substituents—is critical for validating synthetic pathways and ensuring purity.

This guide provides a rigorous technical framework for using Fourier Transform Infrared (FTIR) spectroscopy to analyze these moieties. Unlike generic spectral guides, we focus on the comparative performance of FTIR against orthogonal techniques (Raman, NMR) and provide field-proven protocols for sample preparation (KBr vs. ATR), ensuring reproducible, high-fidelity data for drug development workflows.

Mechanistic Insight: Vibrational Modes of the Quinazolinone Core

To interpret spectra accurately, one must understand the vibrational physics specific to the quinazolinone heterocyclic system.

  • The Carbonyl Anomaly: The C=O bond in 4(3H)-quinazolinone is part of a conjugated amide-like system. Unlike a simple ketone (typically ~1715 cm⁻¹), this carbonyl group participates in resonance with the adjacent nitrogen (N3) and the aromatic ring. This lowers the force constant, typically shifting the stretching frequency to 1660–1690 cm⁻¹ .

  • The Amino Signature:

    • Primary Amines (–NH₂): If present (e.g., on a substituent), these exhibit a doublet in the high-frequency region (~3300–3500 cm⁻¹) due to symmetric and asymmetric stretching.

    • Ring Nitrogen (N–H): In the 4(3H)-tautomer, the N3–H stretch appears as a broad, often hydrogen-bonded band around 3100–3400 cm⁻¹ , which can be obscured by moisture or solvent residues.

Comparative Technology Review

Why choose FTIR? The following table compares FTIR with its primary alternatives for this specific application.

FeatureFTIR Spectroscopy Raman Spectroscopy ¹H NMR Spectroscopy
Primary Detection Dipole moment changes (Polar bonds: C=O, N-H).Polarizability changes (Non-polar bonds: C=C, N=N).Magnetic nuclei environment (¹H, ¹³C).[1][2][3]
Quinazolinone Specificity High. C=O and N-H stretches are intense and diagnostic.Medium. C=O is weak; better for aromatic ring vibrations.High. Definitive for proton counting but misses non-protonated carbons directly.
Sample State Solid (Powder), Liquid, Film.Solid, Liquid, Aqueous solution.[4]Solution (requires deuterated solvents).
Throughput High (ATR < 1 min/sample).High (Point-and-shoot).Low (Sample prep + acquisition > 10 mins).
Cost/Complexity Low / Low.Medium / Low.High / High.
Best Use Case Routine QC, reaction monitoring, solid-state form ID. Polymorph screening, aqueous samples.Structural elucidation, purity quantification.

Expert Insight: While NMR is the gold standard for structure confirmation, FTIR is superior for process monitoring. The disappearance of an amino doublet and the shift of a carbonyl peak provide a near-instantaneous "Go/No-Go" decision during synthesis.

Experimental Protocols

Method A: KBr Pellet (The "Gold Standard" for Resolution)

Best for: Publication-quality spectra, trace analysis, and resolving closely spaced peaks.

  • Preparation: Dry analytical-grade KBr powder at 110°C overnight to remove moisture.

  • Ratio: Mix 1–2 mg of quinazolinone sample with 200 mg of KBr (approx. 1:100 ratio).

  • Grinding: Grind in an agate mortar for 2–3 minutes.

    • Critical Step: Grind until the mixture is a fine, non-reflective powder. Crystalline facets cause light scattering (Christiansen effect), distorting the baseline.

  • Pressing: Transfer to a 13mm die. Apply 8–10 tons of pressure for 2 minutes under a vacuum (to remove trapped air).

  • Validation: The resulting pellet must be transparent (glass-like), not opaque white.

Method B: Attenuated Total Reflectance (ATR) (The High-Throughput Choice)

Best for: Rapid QC, raw material ID, and samples that are difficult to grind.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hard crystalline quinazolinones to prevent scratching.

  • Background: Collect an air background (32 scans).

  • Loading: Place ~5 mg of sample to cover the crystal "eye."

  • Contact: Apply pressure using the slip-clutch anvil until it clicks.

    • Expert Note: Inconsistent pressure leads to variable peak intensities. Always max out the pressure on the slip-clutch for reproducibility.

  • Cleaning: Wipe with isopropanol. Ensure no cross-contamination from previous runs (check the 1680 cm⁻¹ region).

Spectral Interpretation & Data Analysis

Workflow Visualization

The following diagram outlines the logical flow for analyzing quinazolinone derivatives, from sample prep to peak assignment.

Quinazolinone_Analysis cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Crude/Pure Quinazolinone Method Select Method: KBr vs ATR Sample->Method Acquire FTIR Scan (4000-400 cm⁻¹) Method->Acquire Load Sample Process Baseline Corr. & Atmospheric Supp. Acquire->Process Region1 Region I: 3500-3100 (N-H / NH₂) Process->Region1 Region2 Region II: 1700-1600 (C=O / C=N) Process->Region2 Region3 Region III: <1500 (Fingerprint) Process->Region3 Decision Structural Confirmation Region1->Decision Doublet = NH₂ Singlet = NH Region2->Decision Intensity Check

Figure 1: Step-by-step workflow for the spectral validation of quinazolinone derivatives.

Characteristic Peak Assignments

The table below summarizes the critical spectral windows for 4(3H)-quinazolinones.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeNotes
Amino (–NH₂) 3400–3300MediumN–H Stretch (Asym/Sym)Appears as a doublet.[2][5] Disappears upon cyclization if the amine is the nucleophile.
Amide (–NH–) 3200–3100Medium/BroadN–H StretchOften broadened by H-bonding in the solid state.[6]
Carbonyl (C=O) 1690–1660 Strong C=O StretchThe "anchor" peak. Shifts lower if conjugated with phenyl rings at pos 2/3.
Imine (C=N) 1620–1590MediumC=N StretchCharacteristic of the quinazolinone ring closure.
Aromatic Ring 1600, 1580, 1480VariableC=C Ring StretchStandard aromatic skeleton vibrations.
Case Study Data: Synthesis Monitoring

Scenario: Cyclization of anthranilic acid (Starting Material) to 2-methyl-4(3H)-quinazolinone (Product).

Compound StageRegion: 3500–3100 cm⁻¹Region: 1700–1650 cm⁻¹Interpretation
Starting Material (Anthranilic Acid)Two sharp bands ~3470, 3370 (NH₂)Broad band ~1670 (Acid C=O)Primary amine present; carboxylic acid dimer.
Intermediate (Anthranilamide)Two bands ~3400, 3200 (Amide NH₂)Split band ~1660 (Amide I)Acid OH lost; Amide NH₂ distinct.
Final Product (Quinazolinone)Single band ~3180 (Ring NH) Sharp, strong ~1680 (Ring C=O) Success: Loss of NH₂ doublet; sharpening of Carbonyl.

Troubleshooting & Validation

  • Issue: Broad, shapeless peak at 3400 cm⁻¹. (The "Water Mask")

    • Cause: Hygroscopic KBr or wet sample.

    • Fix: Dry KBr at 110°C; use a vacuum die.[7] Water vapor obscures the critical N-H region.

  • Issue: Split Carbonyl Peak (e.g., 1680 and 1695 cm⁻¹).

    • Cause: Fermi resonance or presence of rotamers/polymorphs.

    • Fix: Run the sample in solution (e.g., CHCl₃) to break crystal lattice effects. If the split persists, it is likely Fermi resonance.

  • Issue: Weak Signals in ATR.

    • Cause: Poor contact between the crystal and the rigid quinazolinone lattice.

    • Fix: Grind the sample before placing it on the ATR crystal to increase surface area contact.

References

  • SciSpace. (2024). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities.[8]Link

  • National Institutes of Health (NIH). (2020). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.Link

  • Thermo Fisher Scientific. (2024). Raman and FTIR Spectroscopy: Complementary Technologies.[4][9]Link

  • Specac. (2023). Interpreting Infrared Spectra: A Guide to Functional Groups.Link

  • JASCO. (2022). Quantitative Analysis of Powdered Solids with FTIR-ATR.Link

Sources

Validation

Comparative Guide: Fe/HCl Reduction vs. Pd/C Hydrogenation for Nitroarenes

Executive Summary The reduction of aromatic nitro groups ( ) to anilines ( ) is a cornerstone transformation in pharmaceutical synthesis.[1] While dozens of methodologies exist, two dominate the landscape due to their hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of aromatic nitro groups (


) to anilines (

) is a cornerstone transformation in pharmaceutical synthesis.[1] While dozens of methodologies exist, two dominate the landscape due to their historical reliability and distinct selectivity profiles: the Béchamp Reduction (Fe/HCl) and Catalytic Hydrogenation (Pd/C + H

)
.

This guide moves beyond simple recipe listing to analyze the decision-making logic required to select the correct method. We compare them based on chemoselectivity, scalability, and mechanistic constraints.

FeatureFe/HCl (Béchamp)Pd/C Hydrogenation
Primary Mechanism Single Electron Transfer (SET)Heterogeneous Surface Catalysis
Halogen Tolerance Excellent (No dehalogenation)Poor (High risk of C-X cleavage)
Reaction Environment Acidic / Heterogeneous SlurryNeutral or Basic / Gas-Liquid-Solid
Waste Profile High (Iron oxide sludge)Low (Catalyst filtration)
Throughput Slower, labor-intensive workupFast, amenable to flow chemistry

Mechanistic Deep Dive

Understanding the mechanism is critical for troubleshooting stalled reactions or impurity formation.

Fe/HCl: The Single Electron Transfer (SET) Cascade

The reduction by iron in acid is a surface-mediated process involving sequential electron transfers. It does not involve hydride species, which explains its high chemoselectivity against reducible groups like alkenes or halides.

Key Insight: The reaction requires a clean metal surface. "Activation" of iron powder (etching with acid) is often the step that determines success or failure.

Fe_Mechanism cluster_0 Surface Activation Fe_Solid Fe(0) Surface Fe_Active Etched Fe(0) (Active) Fe_Solid->Fe_Active HCl (aq) Nitro R-NO2 Fe_Active->Nitro e- transfer Nitroso R-N=O (Nitroso) Nitro->Nitroso + 2e-, + 2H+ Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl + 2e-, + 2H+ Azoxy Azoxy/Azo (Side Products) Nitroso->Azoxy Condensation (if pH too high) Amine R-NH2 (Aniline) Hydroxyl->Amine + 2e-, + 2H+

Figure 1: Stepwise reduction via SET. Note the critical intermediate Hydroxylamine, which can condense to form azo impurities if the reaction stalls.

Pd/C: Surface Catalysis (Horiuti-Polanyi Mechanism)

Catalytic hydrogenation relies on the adsorption of both H


 and the substrate onto the palladium surface. H

dissociates into active hydrides.[2]

Key Insight: Palladium is "blind" to the difference between a C-Cl bond and an N-O bond; both are electron-rich centers that adsorb to the metal. This causes the notorious dehalogenation side reaction.

Pd_Mechanism Pd_Surface Pd Surface Hydride Pd-H Species Pd_Surface->Hydride DeHalo Ar-H + HCl Pd_Surface->DeHalo Hydrogenolysis H2_Gas H2 (gas) H2_Gas->Pd_Surface Dissociation Substrate Ar-NO2 Substrate->Pd_Surface Reaction Surface Reaction (Hydride Transfer) Substrate->Reaction Adsorption Co-Adsorption (Rate Limiting) Hydride->Reaction Product Ar-NH2 Reaction->Product Desorption Halide Ar-Cl Halide->Pd_Surface Competes for site

Figure 2: The catalytic cycle showing competitive adsorption. The dashed red line represents the unwanted dehalogenation pathway.

Comparative Performance Analysis

Chemoselectivity Matrix

This is the primary decision driver.

Functional GroupFe/HCl BehaviorPd/C BehaviorRecommendation
Aryl Halides (Cl, Br, I) Inert (Safe)Reactive (Dehalogenation)Use Fe/HCl (or sulfided Pt/C)
Alkenes / Alkynes Inert Reactive (Saturation)Use Fe/HCl
Nitriles (-CN) Inert Reactive (Reduction to amine)Use Fe/HCl or controlled Pd/C
Benzyl Ethers (Bn-OR) Inert Reactive (Cleavage)Use Fe/HCl
Ketones / Aldehydes Inert Variable (Can reduce to alcohol)Fe/HCl is safer
Operational & Green Metrics
  • Fe/HCl:

    • Pros: Extremely cheap reagents; robust against moisture.

    • Cons:High E-Factor . Generates stoichiometric iron oxide waste (sludge) which complicates filtration and disposal on a kilogram scale.

  • Pd/C:

    • Pros:Low E-Factor . The catalyst is filtered off, leaving a clean organic solution. Solvent is easily recycled.

    • Cons: Safety hazard (fire).[3] High cost of Palladium. Requires specialized equipment (hydrogenation shakers/autoclaves) for scale-up.

Experimental Protocols

Protocol A: Chemoselective Reduction of Halonitroarenes (Fe/HCl)

Designed for substrates containing -Cl, -Br, -I, -CN, or -CHO.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (3.0 - 5.0 equiv) – Tip: Use <325 mesh for better kinetics.

  • Ammonium Chloride (NH

    
    Cl) (5.0 equiv) or conc. HCl (cat.)[4]
    
  • Solvent: EtOH/Water (3:1)

Step-by-Step:

  • Activation: In a round-bottom flask, suspend Iron powder in the EtOH/Water mixture. Add the acid source (NH

    
    Cl or 2-3 drops of conc. HCl). Stir vigorously at 60°C for 15 mins. Self-Validation: The grey iron powder should darken, indicating surface etching.
    
  • Addition: Add the nitro compound.[5] If the substrate is insoluble, add EtOAc to create a biphasic system (vigorous stirring required).

  • Reaction: Heat to reflux (approx. 75-80°C). Monitor by TLC.[5][6][7]

    • TLC Tip: Nitro compounds are often UV-active and yellow. Anilines are often UV-active and fluorescent blue/purple or stain red with p-Anisaldehyde.

  • Workup (The "Sludge" Step):

    • Cool to RT.

    • Crucial: Filter through a pad of Celite while the mixture is still slightly warm to prevent product precipitation.

    • Wash the iron cake copiously with EtOAc.

    • Safety: The wet iron filter cake can be pyrophoric if allowed to dry completely. Keep wet and dispose of in solid hazardous waste.

Protocol B: Clean Hydrogenation of Simple Nitroarenes (Pd/C)

Designed for substrates lacking sensitive functional groups.

Reagents:

  • Substrate (1.0 equiv)

  • Pd/C (10 wt% loading, use 5-10 wt% relative to substrate mass)[6]

  • Solvent: MeOH or EtOAc

  • H

    
     Source: Balloon (1 atm)
    

Step-by-Step:

  • Inerting: Place the dry substrate and Pd/C in a flask. Safety: Add the catalyst first, or under an Argon blanket.[3] Dry Pd/C sparks easily.

  • Solvent: Gently add the solvent down the side of the flask.

  • Purge: Seal the flask with a septum. Insert a needle connected to vacuum/inert gas manifold. Cycle Vacuum/Nitrogen 3 times to remove O

    
    .
    
  • Hydrogen Introduction: Attach a balloon filled with H

    
    .[3] Purge the headspace briefly (needle outlet) then seal.
    
  • Reaction: Stir vigorously at RT.

    • Self-Validation: Reaction is often exothermic. A rapid uptake of H

      
       (balloon shrinking) indicates initiation.
      
  • Workup:

    • Flush system with Nitrogen.

    • Filter through Celite to remove Pd/C. Safety: Do not let the Pd/C dry out on the filter paper; it can ignite solvent vapors.[3][5] Wash with water immediately after filtration.

Decision Logic (Workflow)

Use this logic tree to select the appropriate method for your specific molecule.

Decision_Tree Start Start: Nitro Reduction Check_Halogen Contains Halogen (Cl, Br, I)? Start->Check_Halogen Check_Alkene Contains Alkene/Alkyne? Check_Halogen->Check_Alkene No Use_Fe Use Fe / NH4Cl (Bechamp) Check_Halogen->Use_Fe Yes Check_Bn Contains Benzyl Ether? Check_Alkene->Check_Bn No Check_Alkene->Use_Fe Yes Check_Bn->Use_Fe Yes Use_Pd Use Pd/C + H2 Check_Bn->Use_Pd No (Clean Substrate) Use_Pt Use Pt/C (Sulfided) Use_Fe->Use_Pt If Fe fails/stalls

Figure 3: Decision matrix for method selection based on substrate functionality.

References

  • BenchChem. Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from

  • Li, F., Frett, B., & Li, H. Y. (2014).[8] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. Retrieved from

  • Master Organic Chemistry. Catalytic Hydrogenation of Alkenes and Nitro Groups. Retrieved from

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). Retrieved from

Sources

Comparative

A Comparative Guide to the Polymorphic Forms of Carbamazepine Utilizing X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Polymorphism in Pharmaceuticals In the realm of pharmaceutical development, the solid-state properties of an active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Polymorphism in Pharmaceuticals

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] These different forms, or polymorphs, share the same chemical composition but differ in their crystal lattice arrangements.[2][3] This variation in crystal structure can lead to significant differences in crucial physicochemical properties, including solubility, dissolution rate, bioavailability, stability, and manufacturability.[1][4][5] Consequently, the identification and control of polymorphic forms are critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[6]

Unexpected polymorphic transitions have led to significant challenges in drug development, including instances of market withdrawal and reformulation.[1] Therefore, comprehensive polymorph screening and characterization are indispensable components of modern drug development and are strictly required by regulatory agencies like the U.S. FDA.[5]

X-ray diffraction (XRD) stands as the primary and most definitive analytical technique for the identification and characterization of polymorphs.[5][7] Each crystalline form produces a unique powder X-ray diffraction (PXRD) pattern, which serves as a distinct "fingerprint," allowing for unambiguous identification.[2][4] This guide will provide an in-depth comparison of the XRD patterns of the different polymorphic forms of Carbamazepine, a well-established anticonvulsant drug known to exhibit multiple polymorphic forms.[8] Through this model compound, we will illustrate the principles and methodologies for polymorphic characterization using XRD.

The Power of X-ray Diffraction in Polymorph Analysis

Powder X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystal structure of a material.[4] When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted X-rays are recorded, producing a unique diffraction pattern. This pattern is a function of the specific arrangement of atoms in the crystal, making it a powerful tool for distinguishing between different polymorphs.[6]

The key parameters obtained from an XRD pattern are the diffraction angles (expressed as 2θ) and the corresponding intensities of the diffracted peaks. Differences in the 2θ positions and relative intensities of the peaks in the XRD patterns of two samples indicate that they have different crystal structures and are, therefore, different polymorphs.

Comparative Analysis of Carbamazepine Polymorphs

Carbamazepine is known to exist in at least five polymorphic forms, with Forms I, II, III, and IV being the most studied. For the purpose of this guide, we will focus on the comparison of the most stable and commercially used form, Form III, and a metastable form, Form I.

Characteristic Carbamazepine Form I Carbamazepine Form III
Thermodynamic Stability MetastableStable
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
X-ray Diffraction Patterns

The XRD patterns of Form I and Form III of Carbamazepine are distinct and allow for their clear differentiation. The following table summarizes the characteristic 2θ peaks for each form.

Carbamazepine Form I (Metastable) Carbamazepine Form III (Stable)
2θ (°) ± 0.2° 2θ (°) ± 0.2°
7.913.1
8.815.3
11.115.9
12.219.5
17.622.2
20.424.9
26.527.5

The differences in the peak positions are a direct consequence of the different unit cell dimensions and atomic arrangements in the two crystal lattices. These unique "fingerprints" are fundamental for quality control during drug manufacturing to ensure that the desired polymorph is consistently produced and that no unwanted polymorphic transformations have occurred.

Experimental Protocol for Polymorphic Characterization by XRD

The following is a generalized protocol for the analysis of pharmaceutical polymorphs using powder X-ray diffraction.

Objective: To identify the polymorphic form of a given sample of an active pharmaceutical ingredient (API).

Materials and Equipment:

  • API sample

  • Mortar and pestle (if sample requires grinding)

  • Sample holder (e.g., zero-background silicon wafer or glass slide)

  • Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Ensure the API sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle to achieve a uniform particle size.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface. The packing density should be consistent to minimize preferred orientation effects.

  • Instrument Setup:

    • Power on the X-ray diffractometer and allow the X-ray source to stabilize.

    • Set the instrument parameters, including the X-ray tube voltage and current, scan range (e.g., 5° to 40° 2θ), step size (e.g., 0.02°), and scan speed or counting time per step.

  • Data Collection:

    • Mount the prepared sample holder in the diffractometer.

    • Initiate the data collection scan.

  • Data Analysis:

    • Once the scan is complete, process the raw data using the analysis software. This may include background subtraction and peak identification.

    • Compare the obtained XRD pattern with reference patterns of known polymorphs of the API.

    • Identify the polymorphic form of the sample by matching the 2θ positions and relative intensities of the peaks to the appropriate reference pattern.

Logical Workflow for Polymorph Screening and Characterization

The process of identifying and selecting the optimal polymorphic form of a drug substance is a critical and systematic endeavor in pharmaceutical development. The following diagram illustrates a typical workflow.

Sources

Validation

Validating assay sensitivity for 6-Amino-7-ethoxyquinazolin-4(3H)-one detection

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Criticality of Detection Limits In the development of quinazoline-based EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Detection Limits

In the development of quinazoline-based EGFR inhibitors (analogous to Gefitinib or Erlotinib), 6-Amino-7-ethoxyquinazolin-4(3H)-one serves as a pivotal intermediate. Its presence as a residual impurity in the final Active Pharmaceutical Ingredient (API) poses significant risks due to the reactivity of the primary aniline moiety.

This guide provides a comparative technical analysis of detection methodologies, moving beyond standard "recipe" protocols to a self-validating system of assay design. We compare the industry-standard HPLC-UV against the high-sensitivity LC-MS/MS , helping you select the appropriate modality based on your required Limit of Quantification (LOQ).

Part 1: Molecular Context & Impurity Origin

To validate sensitivity, one must understand the analyte's origin. This molecule typically arises from the reduction of the nitro-precursor during the synthesis of the quinazoline core.

Key Physicochemical Properties:

  • Chromophore: The quinazoline ring provides strong UV absorption at 248 nm and 332 nm .

  • Ionization: The N-1 and amino group facilitate protonation, making it highly amenable to Positive Mode ESI (+) .

  • Solubility: Moderate in Methanol/Acetonitrile; poor in water. Requires buffered mobile phases.

Figure 1: Impurity Origin & Structural Relationship

G Nitro 7-Ethoxy-6-nitroquinazolin-4(3H)-one (Precursor) Reduction Reduction Step (Fe/HCl or H2/Pd) Nitro->Reduction Starting Material Target 6-Amino-7-ethoxyquinazolin-4(3H)-one (Target Analyte) Reduction->Target Major Intermediate API Final Quinazoline API (e.g., Ethoxy-Gefitinib Analog) Target->API Coupling Reaction Target->API Potential Impurity (<0.1%)

Caption: The formation pathway of 6-Amino-7-ethoxyquinazolin-4(3H)-one. Incomplete coupling results in this molecule persisting as a process-related impurity.

Part 2: Comparative Methodology (HPLC-UV vs. LC-MS/MS)

The choice of method is dictated by the Analytical Threshold of Evaluation (AET) .

Method A: HPLC-UV (The Process Control Standard)

Best for: In-process monitoring, synthesis optimization, and purity assays >0.05%.

  • Detector: Photodiode Array (PDA) or Variable Wavelength (VWD).

  • Wavelength: 248 nm (Maximal sensitivity) or 330 nm (Higher selectivity against non-quinazoline matrix).

  • Limit of Quantification (LOQ): Typically 0.03% - 0.05% (w/w) relative to API.

  • Pros: Robust, low cost, widely available.

  • Cons: Insufficient for genotoxic impurity screening at ppm levels.

Method B: LC-MS/MS (The Trace Analysis Standard)

Best for: Final API release testing, genotoxicity clearance, and cleaning validation.

  • Source: Electrospray Ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transition: Precursor [M+H]+ → Fragment (Loss of NH3 or Ethoxy group).

  • Limit of Quantification (LOQ): Typically 1–10 ppm (ng/mL range).

  • Pros: Extreme sensitivity, high specificity (mass filtration).

  • Cons: Matrix effects, higher cost.

Comparative Performance Data
ParameterHPLC-UV (248 nm)LC-MS/MS (MRM Mode)
Linearity Range 0.5 µg/mL – 100 µg/mL1.0 ng/mL – 1000 ng/mL
LOD (S/N ≈ 3) ~0.1 µg/mL~0.2 ng/mL
LOQ (S/N ≈ 10) ~0.3 µg/mL~1.0 ng/mL
Specificity Moderate (RT dependent)High (Mass & RT dependent)
Suitability Process Control (IPC)Safety/Release Testing
Part 3: Validation Protocol (The Self-Validating System)

To ensure scientific integrity, the validation must include System Suitability Tests (SST) that act as "circuit breakers"—if these fail, data is invalid regardless of the result.

1. Specificity & Separation (The "Resolution" Rule)

You must demonstrate that the assay distinguishes the target from its immediate precursor (Nitro-analog) and the final API.

  • Protocol: Inject a mixture of Nitro-precursor, Amino-target, and API.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the Amino-target and the nearest peak.
    
  • Why? The amino group significantly alters polarity compared to the nitro group. If they co-elute, your pH or gradient slope is incorrect.

2. Sensitivity Determination (Signal-to-Noise Approach)

Do not rely on theoretical calculations. Use the empirical S/N method.

  • Step 1: Prepare a dilute standard solution (approx. 0.05% of target concentration).

  • Step 2: Inject n=6 replicates.

  • Step 3: Measure Signal-to-Noise ratio.

    • LOD: Concentration yielding S/N ≈ 3.

    • LOQ: Concentration yielding S/N ≈ 10.

  • Self-Validation Check: The %RSD of the LOQ standard area must be ≤ 10.0% (for LC-MS) or ≤ 5.0% (for HPLC). High variance at LOQ indicates instability or adsorption issues.

3. Linearity & Range
  • Protocol: Prepare 6 concentration levels from LOQ to 150% of the specification limit.

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
  • Critical Check: Calculate the %y-intercept bias . It should be ≤ 5.0% of the response at 100% level. A high intercept indicates background interference or carryover.

Figure 2: Method Selection & Validation Workflow

Validation Start Define Required Sensitivity (Based on Safety Limits) Decision Is Target Limit < 0.05%? Start->Decision HPLC Select HPLC-UV (248 nm) Decision->HPLC No LCMS Select LC-MS/MS (ESI+ MRM) Decision->LCMS Yes Opt Optimize Mobile Phase pH (Target pH 6-7 for Amino stability) HPLC->Opt LCMS->Opt SST Run System Suitability (Res > 2.0 vs Nitro-analog) Opt->SST Check Check S/N Ratio SST->Check Valid Method Validated Check->Valid S/N > 10 Fail Fail: Re-optimize Gradient Check->Fail S/N < 10 Fail->Opt

Caption: Decision tree for selecting the detection platform and validating system suitability.

Part 4: Technical Troubleshooting (Expert Insights)

Issue 1: Peak Tailing

  • Cause: Interaction of the free amine (position 6) with silanol groups on the column stationary phase.

  • Solution: Use a "Base-Deactivated" column (e.g., C18 with end-capping) and add an ion-pairing modifier like 0.1% Formic Acid or Ammonium Acetate to the mobile phase.

Issue 2: Carryover

  • Cause: Quinazolines are sticky.

  • Solution: Implement a needle wash with high organic content (e.g., 90% Acetonitrile / 10% Water + 0.1% Formic Acid).

Issue 3: Stability

  • Insight: Amino-quinazolines can oxidize to azo-dimers or hydrolyze if left in acidic solution for days.

  • Protocol: Prepare standards fresh or validate solution stability for 24 hours at 5°C.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Rao, B. M., et al. (2016). Identification, synthesis, and characterization of process related impurities of Gefitinib. Journal of Pharmaceutical and Biomedical Analysis. (Provides structural analogs and fragmentation patterns relevant to the ethoxy-variant). Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Establishes the ppm-level requirements necessitating LC-MS). Link

  • Sigma-Aldrich. 6-Amino-7-methoxyquinazolin-4(3H)-one Product Sheet. (Reference for physicochemical properties of the direct structural analog). Link

Comparative

Comparative Guide: 6-Amino-7-ethoxyquinazolin-4(3H)-one vs. Gefitinib Intermediates

Executive Summary This guide provides a technical comparison between 6-Amino-7-ethoxyquinazolin-4(3H)-one (an emerging scaffold for second-generation, irreversible EGFR inhibitors) and the standard Gefitinib intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 6-Amino-7-ethoxyquinazolin-4(3H)-one (an emerging scaffold for second-generation, irreversible EGFR inhibitors) and the standard Gefitinib intermediates (specifically 6-Hydroxy-7-methoxyquinazolin-4(3H)-one and its derivatives).

While Gefitinib (Iressa) utilizes an ether linkage at the C6 position to bind reversible ATP-competitive pockets, the 6-Amino-7-ethoxy scaffold is designed for amide linkage formation. This structural divergence is critical for synthesizing irreversible inhibitors (e.g., Afatinib analogues) that target the Cys797 residue in EGFR, overcoming resistance mutations like T790M.

Chemical Identity & Structural Divergence

The fundamental difference lies in the nucleophile at position 6 (Amino vs. Hydroxyl) and the lipophilicity of the substituent at position 7 (Ethoxy vs. Methoxy).

Feature6-Amino-7-ethoxyquinazolin-4(3H)-one Standard Gefitinib Intermediate
Primary CAS Research Analog (Related: 130017-55-9 for methoxy variant)130017-55-9 (6-Amino-7-methoxy) or 179246-13-0 (6-Acetoxy)
C6 Functional Group -NH₂ (Amino) -OH (Hydroxyl) or -OAc
C7 Substituent -OCH₂CH₃ (Ethoxy) -OCH₃ (Methoxy)
Primary Reactivity Acylation / Amidation (forms Amides)Alkylation / Mitsunobu (forms Ethers)
Target Drug Class Irreversible Inhibitors (e.g., Afatinib, Dacomitinib analogs)Reversible Inhibitors (e.g., Gefitinib, Erlotinib)
Lipophilicity (LogP) Higher (Ethoxy group increases lipophilicity)Lower (Methoxy is more polar)
Structural Significance
  • Gefitinib Pathway (Ether Linkage): The C6-hydroxyl group is alkylated with 3-(morpholin-4-yl)propyl chloride. This creates a flexible ether tether characteristic of first-generation inhibitors.

  • Amino-Ethoxy Pathway (Amide Linkage): The C6-amino group reacts with acryloyl chlorides (e.g., 4-(dimethylamino)but-2-enoyl chloride). This forms an acrylamide "warhead" capable of covalent bonding with Cys797, a mechanism required for second-generation efficacy.

Synthetic Pathways & Causality

The choice of intermediate dictates the entire downstream synthesis. The following Graphviz diagram illustrates the divergent workflows.

EGFR_Synthesis_Pathways Start Starting Material (Vanillic Acid Derivative) Gef_Int1 6-Hydroxy-7-methoxy quinazolin-4(3H)-one Start->Gef_Int1 Nitration -> Reduction (Demethylation if needed) Am_Int1 6-Amino-7-ethoxy quinazolin-4(3H)-one Start->Am_Int1 Nitration -> Reduction (Ethyl source used) Gef_Step1 O-Alkylation (Mitsunobu/Base) Gef_Int1->Gef_Step1 Gef_Int2 6-(3-morpholinopropoxy) intermediate Gef_Step1->Gef_Int2 Gefitinib Gefitinib (Reversible Inhibitor) Gef_Int2->Gefitinib Chlorination -> Aniline Coupling Am_Step1 N-Acylation (Acryloyl Chloride) Am_Int1->Am_Step1 Am_Int2 6-Acrylamido intermediate Am_Step1->Am_Int2 Irreversible Afatinib/Analog (Irreversible Inhibitor) Am_Int2->Irreversible Chlorination -> Aniline Coupling

Figure 1: Divergent synthetic pathways. The 6-Hydroxy intermediate leads to ether-linked Gefitinib, while the 6-Amino intermediate leads to amide-linked irreversible inhibitors.

Experimental Protocols

Protocol A: Synthesis of 6-Amino-7-ethoxyquinazolin-4(3H)-one

Objective: To synthesize the amino-scaffold for irreversible inhibitor development.

Rationale: This protocol uses iron reduction instead of catalytic hydrogenation to prevent potential reduction of the quinazoline double bonds or hydrogenolysis of the ethoxy ether, although the latter is rare. Iron is robust and cost-effective.

  • Nitration:

    • Dissolve 7-ethoxyquinazolin-4(3H)-one (10.0 g, 52.6 mmol) in concentrated H₂SO₄ (50 mL) at 0°C.

    • Add fuming HNO₃ (3.5 mL, 1.1 eq) dropwise over 30 mins. Maintain temp < 5°C to ensure regioselectivity at C6.

    • Stir for 2 h at RT. Pour onto ice water (200 mL). Filter the yellow precipitate (6-nitro-7-ethoxyquinazolin-4(3H)-one ).

    • Checkpoint: Verify Mono-nitration via LC-MS (M+1: ~236).

  • Reduction:

    • Suspend the nitro intermediate (8.0 g) in Ethanol/Water (4:1, 100 mL).

    • Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).[1]

    • Reflux at 80°C for 3 hours. The yellow suspension will turn dark/brown (iron oxides).

    • Hot filter through Celite to remove iron residues.

    • Concentrate filtrate and recrystallize from Ethanol.

    • Yield: ~75-85%. Appearance: Off-white to pale brown solid.

Protocol B: Comparative Alkylation vs. Amidation

Objective: To demonstrate the functional divergence of the two intermediates.

StepGefitinib Route (Etherification) Amino-Analog Route (Amidation)
Reagents 6-Hydroxy-7-methoxy-Q, 3-morpholinopropyl chloride, K₂CO₃, DMF.6-Amino-7-ethoxy-Q, 4-(dimethylamino)but-2-enoyl chloride, DIPEA, THF.
Conditions Heat at 80°C for 12h (Williamson Ether Synthesis).Stir at 0°C to RT for 2h (Schotten-Baumann type).
Mechanism Sɴ2 nucleophilic attack by Phenoxide oxygen.Nucleophilic acyl substitution by Amine nitrogen.
Criticality Requires anhydrous conditions to prevent hydrolysis of alkyl halide.Requires temp control (0°C) to prevent polymerization of the acryloyl moiety.
Outcome Stable Ether linkage (Reversible binding).Reactive Michael Acceptor (Covalent binding).

Performance Comparison Data

The following data contrasts the intermediates based on typical downstream processing efficiency and impurity profiles.

Metric6-Amino-7-ethoxyquinazolin-4(3H)-one Gefitinib Intermediate (6-OH-7-OMe)
Synthetic Yield (Step 1) 70-80% (Nitration/Reduction)85-90% (Demethylation of dimethoxy)
Solubility (DMSO) High (>50 mg/mL)Moderate (~20 mg/mL)
Reactivity to POCl₃ High (Forms 4-chloro derivative readily)High (Forms 4-chloro derivative readily)
Major Impurity Over-reduction (rare) or Dimerization (azo compounds) during reduction.O-Alkylation at N3 (competes with O-alkylation at C6 if not protected).
Stability Oxidation sensitive (Amine can oxidize to N-oxide/nitro). Store under Argon.Stable solid. Hygroscopic if phenolic.

Key Insight: The 6-Amino intermediate requires stricter storage conditions due to the oxidation potential of the primary amine. However, it offers a "cleaner" reaction profile for amidation compared to the competitive N-alkylation often seen when alkylating the 6-Hydroxy intermediate.

References

  • Synthesis of Gefitinib Intermediates: Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[2] Molbank, 2024.[1]

  • Quinazoline SAR Studies: Hisham, M., et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules, 2017.[3][4]

  • Afatinib Process Chemistry: Kumar, P., et al.[3][5][6] "A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate."[5][7] Chemical Reports, 2019.[5][7]

  • Standard Intermediate Data: Sigma-Aldrich Product Sheet for 6-Amino-7-methoxyquinazolin-4(3H)-one.

  • Comparison of EGFR Generations: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. (Contextual grounding for reversible vs irreversible mechanisms).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Amino-7-ethoxyquinazolin-4(3H)-one

Topic: Personal protective equipment for handling 6-Amino-7-ethoxyquinazolin-4(3H)-one Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist / Safety Officer.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-Amino-7-ethoxyquinazolin-4(3H)-one Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist / Safety Officer.

Hazard Profiling & Risk Assessment

6-Amino-7-ethoxyquinazolin-4(3H)-one is a pharmacologically active heterocyclic building block, frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Gefitinib or Erlotinib).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be limited in public repositories, its structural class (amino-quinazolines) dictates that it be handled as a Potent Pharmaceutical Intermediate .

The "Dust" Vector

The primary risk vector for this compound is inhalation of fine particulates . Quinazolinone intermediates are typically fine, electrostatic solids.

  • Bioactivity: As a kinase inhibitor precursor, it has the potential to modulate cellular signaling pathways upon systemic absorption.

  • Sensitization: The free amine group (

    
    ) at position 6 presents a risk for skin and respiratory sensitization.
    
  • Solubility Risks: Once solubilized (typically in DMSO or DMF for reactions), the risk of dermal absorption increases exponentially because these solvents act as carriers, permeating standard gloves.

Core Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound (


) until specific toxicology proves otherwise.

The PPE Matrix: Selection & Rationale

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the operational energy and the physical state of the compound.

Table 1: PPE Selection Matrix
Protection ZoneComponentSpecificationScientific Rationale (The "Why")
Respiratory Primary Fume Hood (Face velocity: 80–100 fpm)Engineering controls are the primary barrier. PPE is the fail-safe.
Secondary N95 or P100 Respirator N95: Sufficient only if handling closed containers. P100: Required if weighing powder outside a hood (discouraged) or during spill cleanup. Fine pharmaceutical dusts often penetrate standard surgical masks.
Dermal (Hands) Layer 1 Nitrile (4 mil) Provides tactile sensitivity for weighing.
Layer 2 Nitrile (Extended Cuff) or Laminate Crucial: If using DMSO/DMF as a solvent, standard nitrile breaks down in <10 mins. Double gloving creates a "breakthrough buffer."
Ocular Standard Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Standard Tyvek® Lab Coat (Closed Front) Cotton coats trap dust in fibers, leading to secondary exposure in common areas. Tyvek sheds particulates.

Operational Workflow: From Storage to Reaction

Safety is not just what you wear; it is how you move. The following workflow minimizes the generation of aerosols and prevents cross-contamination.

Diagram 1: Safe Handling Logic Flow

Caption: Decision logic for handling potent quinazolinone intermediates, prioritizing engineering controls over PPE.

SafeHandling Start Start: Retrieve Compound Assessment Risk Assessment: Is compound Solid or in Solution? Start->Assessment Solid State: SOLID POWDER Assessment->Solid Powder Form Solution State: IN SOLUTION (DMSO/DMF/Acid) Assessment->Solution Dissolved Weighing Weighing Protocol: 1. Use Static-Dissipative Balance 2. Work inside Fume Hood 3. Wear N95 + Double Nitrile Solid->Weighing Transfer Transfer to Vessel: Use anti-static funnel. Rinse funnel immediately. Weighing->Transfer Reaction Reaction Setup: Seal vessel under N2/Ar atmosphere. Wipe exterior of flask before heating. Transfer->Reaction Handling Liquid Handling: 1. DOUBLE GLOVES Mandatory 2. Change outer glove every 30 mins 3. Sash at lowest working height Solution->Handling Handling->Reaction Cleanup Decontamination: Wipe surfaces with 70% EtOH or 10% Bleach (if compatible) Reaction->Cleanup Disposal Disposal: Solid: Hazardous Waste (Toxic) Liquid: Halogenated/Non-Halogenated Cleanup->Disposal

Key Procedural Nuances
  • Static Management: Quinazolinones are often electrostatic. When weighing, use an anti-static gun or ionizer bar. If the powder "flies," it bypasses your hood's capture zone and settles on your cuffs.

  • Solubilization: Add the solvent to the solid, not the solid to the solvent. This reduces the "puff" of dust that occurs when powder hits a liquid surface.

  • Glove Removal: Use the "beak" method (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.

Decontamination & Disposal[1]

Because this compound is a synthesis intermediate, it may not degrade rapidly.

  • Surface Decontamination:

    • Do not dry sweep powder spills. This creates an aerosol cloud.

    • Protocol: Cover the spill with a paper towel dampened with a surfactant (soap/water) or polyethylene glycol (PEG-400) to bind the dust. Wipe inward from the periphery.

    • Solvent Wash: Follow with 70% Ethanol or Isopropanol to remove organic residues.

  • Waste Classification:

    • Classify as Hazardous Chemical Waste (Toxic) .

    • Do not mix with oxidizers (e.g., Nitric Acid) in the waste stream, as the amine functionality can form unstable N-nitroso compounds or generate heat.

Emergency Response

In case of Exposure:

  • Inhalation: Move immediately to fresh air. If you taste a metallic or bitter taste, exposure has occurred. Seek medical evaluation for potential respiratory sensitization.

  • Skin Contact (Solution):

    • Immediate Action: Remove gloves and contaminated clothing.[1]

    • Wash: Rinse with copious water for 15 minutes.[2][1][3][4][5][6] Do not use ethanol on the skin; it acts as a penetration enhancer, driving the compound deeper into the dermis.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

Sources

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